NJH-2-057
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C43H44F2N6O8 |
|---|---|
Molecular Weight |
810.8 g/mol |
IUPAC Name |
3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methyl-2-pyridinyl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide |
InChI |
InChI=1S/C43H44F2N6O8/c1-3-36(53)50-22-23-51(37(54)26-50)38-17-13-31(57-38)12-16-35(52)46-20-5-4-6-21-47-40(55)29-9-7-8-28(24-29)39-27(2)10-15-34(48-39)49-41(56)42(18-19-42)30-11-14-32-33(25-30)59-43(44,45)58-32/h3,7-11,13-15,17,24-25H,1,4-6,12,16,18-23,26H2,2H3,(H,46,52)(H,47,55)(H,48,49,56) |
InChI Key |
GBRJFUUBXKOHMN-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and Synthesis of NJH-2-057: A Technical Whitepaper on a Novel DUBTAC
For Researchers, Scientists, and Drug Development Professionals
Abstract
NJH-2-057 is a first-in-class deubiquitinase-targeting chimera (DUBTAC) designed for the targeted stabilization of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Specifically, it addresses the ΔF508-CFTR mutation, the most common cause of cystic fibrosis, which leads to the protein's misfolding, ubiquitination, and subsequent proteasomal degradation. This compound operates by recruiting the deubiquitinase OTUB1 to the ΔF508-CFTR protein, thereby removing the ubiquitin chains and rescuing the protein from degradation. This allows for its proper trafficking to the cell membrane and partial restoration of its function as a chloride ion channel. This whitepaper provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, including detailed experimental protocols and quantitative data.
Introduction to DUBTAC Technology
Targeted protein degradation, primarily through the use of proteolysis-targeting chimeras (PROTACs), has emerged as a powerful therapeutic modality. However, many diseases, including cystic fibrosis, are caused not by the overabundance of a protein, but by its excessive degradation. Deubiquitinase-targeting chimeras (DUBTACs) represent a novel approach to address this by hijacking the cell's deubiquitinating machinery to stabilize a protein of interest.
A DUBTAC is a heterobifunctional molecule composed of three key components:
-
A ligand for a protein of interest (POI): This moiety selectively binds to the target protein that is aberrantly degraded.
-
A recruiter for a deubiquitinase (DUB): This component engages a specific DUB enzyme.
-
A linker: This connects the POI ligand and the DUB recruiter, facilitating the formation of a ternary complex.
By bringing the DUB into close proximity with the ubiquitinated POI, the DUBTAC facilitates the removal of ubiquitin chains, thereby preventing the POI from being recognized and degraded by the proteasome.
The Discovery of this compound
The development of this compound stemmed from a chemoproteomic approach to identify covalent ligands for deubiquitinases. This screening effort led to the discovery of EN523 , a covalent ligand that targets a non-catalytic, allosteric cysteine residue (Cys23) on OTUB1, a K48-ubiquitin-specific deubiquitinase.
To target the ΔF508-CFTR protein, EN523 was linked to lumacaftor , a known chaperone of ΔF508-CFTR that aids in its proper folding. The combination of these two moieties via a C5 alkyl linker resulted in the creation of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of the EN523 and lumacaftor-linker precursors, followed by their conjugation. The following is a general outline of the synthetic route.
Step 1: Synthesis of the Lumacaftor-Linker Moiety
A derivative of lumacaftor is synthesized with a reactive handle suitable for linker attachment. This typically involves standard organic chemistry transformations to introduce, for example, a terminal amine or alkyne on the lumacaftor scaffold.
Step 2: Synthesis of the EN523 Moiety
EN523 is synthesized with a complementary reactive group.
Step 3: Conjugation of the Lumacaftor-Linker and EN523
The final step involves the coupling of the two prepared fragments. Based on the functional groups introduced, this can be achieved through various reactions, such as an Ullmann coupling or a Horner-Wadsworth-Emmons reaction, to form the final this compound molecule.
(Note: The detailed, step-by-step synthesis protocol with specific reagents, reaction conditions, and purification methods is proprietary and typically disclosed in patent literature, such as WO2022232634A1.)
Mechanism of Action of this compound
The mechanism of action of this compound involves the formation of a ternary complex between ΔF508-CFTR, this compound, and OTUB1.
Caption: Mechanism of this compound in rescuing ΔF508-CFTR from proteasomal degradation.
Experimental Validation
The efficacy of this compound has been demonstrated through a series of in vitro experiments.
Quantitative Data
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Effect of this compound on ΔF508-CFTR Protein Levels
| Treatment | Concentration (µM) | Treatment Duration (hours) | Fold Change in ΔF508-CFTR Levels (vs. Vehicle) |
| Vehicle (DMSO) | - | 16 | 1.0 |
| This compound | 10 | 16 | >2.0* |
| Lumacaftor | 100 | 24 | ~1.5 |
| EN523 | 100 | 24 | No significant change |
*Statistically significant increase (p < 0.05)
Table 2: Effect of this compound on CFTR-Dependent Transepithelial Conductance
| Treatment | Concentration (µM) | Change in Short-Circuit Current (Isc) (µA/cm²) |
| Vehicle (DMSO) | - | Baseline |
| Lumacaftor | 10 | Moderate Increase |
| This compound | 10 | Significant Increase* |
*Statistically significant increase compared to both vehicle and lumacaftor (p < 0.05)
Experimental Protocols
The CFBE41o- human bronchial epithelial cell line, stably expressing ΔF508-CFTR, was used for these experiments.
-
Media: Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging: Cells were passaged at 80-90% confluency using 0.25% trypsin-EDTA.
Caption: Workflow for Western blot analysis of ΔF508-CFTR stabilization.
Protocol:
-
Cell Treatment: CFBE41o- cells were seeded in 6-well plates and grown to ~80% confluency. Cells were then treated with either vehicle (DMSO), this compound (10 µM), lumacaftor (100 µM), or EN523 (100 µM) for the indicated durations.
-
Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was blocked and then incubated with primary antibodies against CFTR and a loading control (e.g., GAPDH). Subsequently, the membrane was incubated with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using densitometry software.
To confirm the role of OTUB1 in the mechanism of this compound, siRNA was used to knockdown OTUB1 expression.
-
siRNA Transfection: CFBE41o- cells were transfected with either a non-targeting control siRNA or an siRNA specifically targeting OTUB1 using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Treatment and Analysis: 48 hours post-transfection, cells were treated with this compound for 16 hours, and the levels of ΔF508-CFTR and OTUB1 were assessed by Western blotting.
This assay measures the function of the CFTR channel at the cell surface.
Caption: Workflow for the TECC-24 transepithelial conductance assay.
Protocol:
-
Cell Culture: Primary human bronchial epithelial cells from cystic fibrosis donors (homozygous for ΔF508-CFTR) were cultured on permeable supports until a polarized monolayer was formed.
-
Treatment: The cells were treated with vehicle, this compound (10 µM), or lumacaftor (10 µM) for 24 hours.
-
TECC-24 Measurement: The permeable supports were mounted in a TECC-24 instrument. The short-circuit current (Isc) was measured following the sequential addition of:
-
Amiloride (10 µM) to block sodium channels.
-
Forskolin (20 µM) to activate CFTR through cAMP stimulation.
-
VX-770 (0.5 µM) to potentiate the activity of the CFTR channels at the membrane.
-
CFTR(inh)-172 (30 µM) to specifically inhibit CFTR-mediated current.
-
-
Analysis: The CFTR-dependent Isc was calculated as the difference in current after the addition of VX-770 and the subsequent addition of CFTR(inh)-172.
Conclusion and Future Directions
This compound represents a significant advancement in the field of targeted protein stabilization and holds promise as a potential therapeutic agent for cystic fibrosis. By demonstrating the feasibility of the DUBTAC approach, it opens up new avenues for drug discovery for a range of diseases caused by protein insufficiency.
Future research will likely focus on:
-
Optimizing the linker length and composition to enhance the potency and efficacy of DUBTACs.
-
Exploring other DUB recruiters to expand the scope of this technology.
-
Investigating the in vivo efficacy and safety of this compound in preclinical models of cystic fibrosis.
The continued development of DUBTACs like this compound offers a novel and exciting strategy to address previously "undruggable" targets and provides hope for patients with genetic diseases such as cystic fibrosis.
The Emergence of Targeted Protein Stabilization: A Technical Guide to the Covalent OTUB1 Recruiter NJH-2-057
For Immediate Release
BERKELEY, CA – In the landscape of targeted therapeutics, a novel strategy is gaining traction: targeted protein stabilization (TPS). This approach, which aims to rescue disease-causing proteins from degradation, stands in contrast to the well-established field of targeted protein degradation. A key exemplar of this emerging modality is NJH-2-057, a Deubiquitinase-Targeting Chimera (DUBTAC) that covalently recruits the deubiquitinase OTUB1 to stabilize the mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, ΔF508-CFTR, which is implicated in cystic fibrosis.[1][2] This technical guide provides an in-depth overview of this compound for researchers, scientists, and drug development professionals, detailing its mechanism of action, quantitative data, and the experimental protocols for its characterization.
Core Concept: Deubiquitinase-Targeting Chimeras (DUBTACs)
DUBTACs are heterobifunctional molecules designed to induce proximity between a deubiquitinase (DUB) and a specific protein of interest (POI).[1][2] This induced proximity facilitates the removal of ubiquitin chains from the POI, thereby preventing its degradation by the proteasome and leading to its stabilization and increased cellular abundance.[3] this compound is a pioneering DUBTAC that links a covalent recruiter of OTUB1, a DUB specific for K48-linked ubiquitin chains, to a ligand that binds to the target protein, in this case, the misfolded ΔF508-CFTR.[1][4]
Mechanism of Action of this compound
The mechanism of this compound involves a two-pronged approach. One end of the molecule is the covalent ligand EN523, which specifically targets a non-catalytic, allosteric cysteine residue (C23) on OTUB1.[1][4] The other end is lumacaftor, a known pharmacological chaperone that binds to ΔF508-CFTR.[1][5] By covalently modifying OTUB1, this compound effectively "hijacks" the deubiquitinase and brings it into close proximity with the ubiquitinated ΔF508-CFTR, leading to its deubiquitination and subsequent stabilization.[1][6]
Caption: Mechanism of this compound action.
Quantitative Data Summary
The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key findings.
| Parameter | Value | Assay | Cell Line | Reference |
| ΔF508-CFTR Stabilization | ||||
| Fold Increase (vs. vehicle) | 7.8-fold | TMT-based quantitative proteomics | CFBE41o-4.7 | [1][4][6] |
| Dose for clear stabilization | 8 µM | Western Blot | CFBE41o-4.7 | [1] |
| Time for stabilization (at 10 µM) | 16 hours | Western Blot | CFBE41o-4.7 | [1] |
| OTUB1 Engagement | ||||
| Target Occupancy of C23 | ~60% | isoTOP-ABPP | HEK293T | [1][6][7] |
| Functional Rescue | ||||
| Attenuation by Lumacaftor pre-treatment | Significant | Western Blot | CFBE41o-4.7 | [1][6] |
| Attenuation by EN523 pre-treatment | Significant | Western Blot | CFBE41o-4.7 | [1][6] |
| Attenuation by OTUB1 knockdown | Significant | Western Blot | CFBE41o-4.7 | [1][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are the core experimental protocols used in the characterization of this compound.
Gel-Based Activity-Based Protein Profiling (ABPP)
This assay is used to assess the engagement of this compound with OTUB1.
Caption: Gel-based ABPP workflow.
Protocol:
-
Recombinant OTUB1 protein is pre-incubated with this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
The cysteine-reactive probe, iodoacetamide-rhodamine (IA-rhodamine), is added to a final concentration of 100 nM and incubated for 30 minutes at room temperature to label unbound cysteine residues on OTUB1.
-
The reaction is quenched, and proteins are separated by SDS-PAGE.
-
In-gel fluorescence is assessed to visualize the rhodamine-labeled OTUB1. A decrease in fluorescence intensity in the this compound-treated sample compared to the vehicle control indicates covalent engagement of the DUBTAC with OTUB1.
-
A silver stain is performed to confirm equal protein loading.[1]
ΔF508-CFTR Stabilization Assay (Western Blot)
This assay quantifies the increase in ΔF508-CFTR protein levels following treatment with this compound.
Protocol:
-
CFBE41o-4.7 cells, a human bronchial epithelial cell line expressing ΔF508-CFTR, are cultured to confluency.[8]
-
Cells are treated with this compound (e.g., 10 µM) or vehicle (DMSO) for a specified duration (e.g., 16 or 24 hours).[1][9]
-
For competition experiments, cells are pre-treated with lumacaftor (100 µM) or EN523 (100 µM) for 1 hour before the addition of this compound.[9]
-
Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[8]
-
Total protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE (typically a 6% or 7% polyacrylamide gel is used for the high molecular weight CFTR protein).[5]
-
Proteins are transferred to a nitrocellulose membrane.[5]
-
The membrane is blocked (e.g., with 5% non-fat milk or a commercial blocking buffer) and then incubated with a primary antibody specific for CFTR.[5]
-
Following washes, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.[8] A loading control, such as GAPDH, is used to normalize the data.[9]
OTUB1 Knockdown by siRNA
This experiment confirms the on-target mechanism of this compound by demonstrating that its activity is dependent on the presence of OTUB1.
Protocol:
-
CFBE41o-4.7 cells are transiently transfected with either non-targeting control siRNA or siRNA specifically targeting OTUB1 using a suitable transfection reagent.[9][10]
-
The cells are incubated for 48 hours post-transfection to allow for the knockdown of OTUB1 protein.[9]
-
Following the knockdown period, the cells are treated with this compound (10 µM) or vehicle for 16 hours.[9]
-
Cell lysates are prepared and analyzed by Western blot for the levels of ΔF508-CFTR and OTUB1 to confirm knockdown efficiency.[9]
Short-Circuit Current (Isc) Measurement
This functional assay measures the chloride ion transport activity of the stabilized ΔF508-CFTR at the cell surface.
References
- 1. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New therapy breakthrough changes the shape of treatment for undruggable diseases | College of Chemistry [chemistry.berkeley.edu]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. sites.dundee.ac.uk [sites.dundee.ac.uk]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Role of NJH-2-057 in the Stabilization of ΔF508-CFTR Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cystic fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most common mutation, ΔF508-CFTR, results in a misfolded and unstable protein that is prematurely degraded, leading to a loss of chloride ion transport at the cell surface. This guide provides an in-depth technical overview of NJH-2-057, a novel deubiquitinase-targeting chimera (DUBTAC), and its role in the stabilization of the ΔF508-CFTR protein. This compound represents a promising therapeutic strategy by hijacking the cell's own machinery to rescue the function of the mutated protein. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its evaluation, and provides visual representations of its mechanism and experimental workflows.
Introduction to ΔF508-CFTR and the Need for Protein Stabilization
The CFTR protein is an ion channel responsible for the transport of chloride ions across the apical membrane of epithelial cells. The deletion of phenylalanine at position 508 (ΔF508) in the first nucleotide-binding domain (NBD1) of CFTR is the most prevalent mutation, accounting for approximately 90% of CF cases. This mutation leads to improper protein folding and retention in the endoplasmic reticulum (ER), where it is targeted for degradation by the ubiquitin-proteasome system. Consequently, there is a significant reduction in the amount of functional CFTR at the cell surface, leading to the clinical manifestations of CF.
Strategies to correct the ΔF508-CFTR defect have focused on small molecules that can either improve the folding and trafficking of the mutant protein (correctors) or enhance the channel's opening probability at the cell surface (potentiators). However, the efficacy of current correctors is limited by the persistent instability of the rescued ΔF508-CFTR protein. This highlights the need for novel therapeutic approaches that can directly address the protein's stability.
This compound: A Novel Deubiquitinase-Targeting Chimera (DUBTAC)
This compound is a heterobifunctional small molecule, known as a DUBTAC, designed to induce the stabilization of target proteins. It is composed of two key moieties connected by a linker:
-
A ligand for the target protein: In the case of this compound, this is lumacaftor, a known CFTR corrector that binds to ΔF508-CFTR.
-
A recruiter for a deubiquitinase (DUB) enzyme: this compound incorporates EN523, a covalent ligand that recruits the deubiquitinase OTUB1.[1]
By simultaneously binding to both ΔF508-CFTR and OTUB1, this compound brings the deubiquitinase in close proximity to the ubiquitinated CFTR protein. This induced proximity facilitates the removal of ubiquitin chains from ΔF508-CFTR, thereby rescuing it from proteasomal degradation and leading to its stabilization and increased cell surface expression.[2]
Mechanism of Action of this compound
The mechanism of this compound-mediated stabilization of ΔF508-CFTR involves a multi-step process that leverages the cell's natural protein quality control systems.
Caption: Mechanism of this compound action.
Quantitative Data on the Efficacy of this compound
The efficacy of this compound in stabilizing and restoring the function of ΔF508-CFTR has been evaluated through various in vitro assays. The following tables summarize the key quantitative findings.
Table 1: Stabilization of ΔF508-CFTR Protein in CFBE41o- Cells
| Treatment | Concentration | Duration | Method | Outcome | Reference |
| DMSO (Vehicle) | - | 16-24 hours | Western Blot | Baseline ΔF508-CFTR levels | [3] |
| This compound | 10 µM | 16-24 hours | Western Blot | Robust increase in mature (Band C) ΔF508-CFTR | [3] |
| Lumacaftor | 100 µM | 24 hours | Western Blot | Moderate increase in mature ΔF508-CFTR | [3] |
Table 2: Functional Restoration of ΔF508-CFTR Chloride Channel Activity in Primary Human Bronchial Epithelial Cells
| Treatment | Concentration | Method | Measurement | Outcome | Reference |
| DMSO (Vehicle) | - | Ussing Chamber (Short-Circuit Current) | ΔIsc (post-forskolin & VX-770) | Minimal CFTR-dependent current | [3] |
| This compound | 10 µM | Ussing Chamber (Short-Circuit Current) | ΔIsc (post-forskolin & VX-770) | Significant increase in CFTR-dependent chloride current | [2][3] |
| Lumacaftor | 10 µM | Ussing Chamber (Short-Circuit Current) | ΔIsc (post-forskolin & VX-770) | Moderate increase in CFTR-dependent chloride current | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of this compound.
Cell Culture
-
Cell Line: CFBE41o- human bronchial epithelial cells stably expressing ΔF508-CFTR.[3]
-
Culture Conditions: Cells are maintained in MEM supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 1% penicillin-streptomycin, and 2 µg/mL puromycin for selection.
-
Primary Cells: Primary human bronchial epithelial cells from CF patients homozygous for the ΔF508 mutation are cultured at an air-liquid interface to promote differentiation.[4]
Western Blotting for ΔF508-CFTR Stabilization
This method is used to assess the levels of the immature (Band B) and mature (Band C) forms of the ΔF508-CFTR protein.
Caption: Western Blot Workflow.
-
Cell Treatment: Plate CFBE41o- cells and treat with 10 µM this compound, 100 µM lumacaftor, or DMSO as a vehicle control for 16-24 hours.[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a 6% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry is used to quantify the intensity of the immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) CFTR bands.
Ussing Chamber Short-Circuit Current (Isc) Measurements
This electrophysiological technique is the gold standard for measuring ion transport across epithelial monolayers.
Caption: Ussing Chamber Workflow.
-
Cell Culture and Treatment: Grow primary human bronchial epithelial cells from ΔF508 homozygous donors on permeable supports until a polarized monolayer is formed. Treat the cells with 10 µM this compound, 10 µM lumacaftor, or DMSO for 24 hours.[3]
-
Ussing Chamber Setup: Mount the permeable supports in Ussing chambers, separating the apical and basolateral compartments. Bathe both sides with Krebs-bicarbonate Ringer solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Short-Circuit Current Measurement: Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
-
Sequential Drug Addition:
-
Add amiloride (100 µM) to the apical side to block the epithelial sodium channel (ENaC).[3]
-
Add forskolin (20 µM) to the basolateral side to raise intracellular cAMP and activate CFTR.[3]
-
Add the potentiator VX-770 (ivacaftor) (0.5 µM) to the apical side to maximize the opening of CFTR channels.[3]
-
Finally, add the CFTR inhibitor CFTRinh-172 (30 µM) to the apical side to confirm that the measured current is CFTR-specific.[3]
-
-
Data Analysis: The change in Isc in response to each drug addition is recorded. The CFTR-dependent current (ΔIsc) is calculated as the difference in current before and after the addition of CFTRinh-172.
Conclusion and Future Directions
This compound represents a novel and promising approach for the treatment of cystic fibrosis caused by the ΔF508 mutation. By hijacking the deubiquitinase OTUB1 to stabilize the ΔF508-CFTR protein, this compound addresses a key limitation of current corrector therapies. The in vitro data demonstrate its potential to robustly increase the levels of mature, functional CFTR and restore chloride channel activity.
Future research should focus on several key areas:
-
In vivo efficacy: Preclinical studies in animal models of cystic fibrosis are needed to evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound.
-
Combination therapies: Investigating the synergistic effects of this compound with other CFTR modulators, such as next-generation correctors and potentiators, could lead to even greater therapeutic benefit.
-
Selectivity and off-target effects: A thorough characterization of the selectivity of this compound and its potential off-target effects is essential for its development as a clinical candidate.
-
Long-term stability: Studies are needed to determine the duration of ΔF508-CFTR stabilization following treatment with this compound.
The development of DUBTACs like this compound opens up new avenues for targeted protein stabilization, not only for cystic fibrosis but also for a wide range of other diseases caused by protein instability and degradation.
References
- 1. Frontiers | Targeting the ubiquitin system by fragment-based drug discovery [frontiersin.org]
- 2. New therapy breakthrough changes the shape of treatment for undruggable diseases | College of Chemistry [chemistry.berkeley.edu]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Rescue of Conditionally Reprogrammed Cystic Fibrosis Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
NJH-2-057: A Technical Guide to Target Engagement and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target engagement and validation of NJH-2-057, a novel Deubiquitinase-Targeting Chimera (DUBTAC). This compound represents a promising strategy for targeted protein stabilization, with initial validation in the context of cystic fibrosis. This document details the mechanism of action, quantitative data on target engagement, and the experimental protocols used to validate its activity.
Introduction
This compound is a heterobifunctional molecule designed to stabilize the aberrantly degraded ΔF508 mutant of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] Many diseases, including certain forms of cystic fibrosis, are driven by the excessive ubiquitination and subsequent proteasomal degradation of key proteins.[2] Targeted protein stabilization through the recruitment of deubiquitinases (DUBs) offers a novel therapeutic modality to counteract this.[1][2] this compound is a first-in-class DUBTAC that links a covalent recruiter of the deubiquitinase OTUB1, EN523, to lumacaftor, a known binder of ΔF508-CFTR.[1][3][4]
Mechanism of Action
This compound operates by inducing proximity between the deubiquitinase OTUB1 and the ΔF508-CFTR protein. The EN523 moiety of this compound covalently binds to a non-catalytic, allosteric cysteine residue (C23) on OTUB1.[1][2] This targeted recruitment of OTUB1 to the ΔF508-CFTR protein, facilitated by the lumacaftor component, leads to the removal of ubiquitin chains from the CFTR protein. This deubiquitination prevents the protein from being recognized and degraded by the proteasome, thereby stabilizing its levels and allowing for its proper trafficking and function at the cell membrane.[1][2]
Target Engagement and Validation Data
The efficacy of this compound in stabilizing ΔF508-CFTR and restoring its function has been demonstrated through a series of in vitro experiments.
Stabilization of ΔF508-CFTR
Treatment of human bronchial epithelial cells expressing ΔF508-CFTR (CFBE41o-4.7) with this compound leads to a significant increase in the levels of the mature, fully-glycosylated form of the protein.
| Cell Line | Compound | Concentration | Treatment Time | Outcome |
| CFBE41o-4.7 | This compound | 10 µM | 24 hours | Increased levels of mature ΔF508-CFTR |
| CFBE41o-4.7 | Lumacaftor | 100 µM | 24 hours | Moderate increase in mature ΔF508-CFTR |
| CFBE41o-4.7 | EN523 | 100 µM | 24 hours | No significant change in ΔF508-CFTR levels |
OTUB1-Dependence of ΔF508-CFTR Stabilization
The stabilizing effect of this compound is dependent on the presence and recruitment of OTUB1. Knockdown of OTUB1 using siRNA abrogates the ability of this compound to increase ΔF508-CFTR levels.
| Cell Line | Treatment | OTUB1 Knockdown | Outcome on ΔF508-CFTR Levels |
| CFBE41o-4.7 | This compound (10 µM) | No | Significant stabilization |
| CFBE41o-4.7 | This compound (10 µM) | Yes (siOTUB1) | Stabilization effect is diminished |
Functional Restoration of CFTR Chloride Channel Activity
The stabilization of ΔF508-CFTR by this compound translates to a restoration of its function as a chloride ion channel. This was assessed by measuring transepithelial conductance in primary human cystic fibrosis bronchial epithelial cells.
| Cell Type | Treatment | Outcome (Short-circuit current) |
| Primary human CF bronchial epithelial cells (ΔF508/ΔF508) | DMSO (vehicle) | Basal level of chloride transport |
| Primary human CF bronchial epithelial cells (ΔF508/ΔF508) | This compound (10 µM) | Significant increase in forskolin- and VX770-stimulated chloride current |
| Primary human CF bronchial epithelial cells (ΔF508/ΔF508) | Lumacaftor (10 µM) | Moderate increase in chloride current |
Experimental Protocols
Cell Culture
CFBE41o-4.7 cells expressing ΔF508-CFTR were cultured in MEM supplemented with 10% FBS, 2 mM L-glutamine, 50 U/mL penicillin, and 50 µg/mL streptomycin. Primary human cystic fibrosis donor bronchial epithelial cells were cultured at an air-liquid interface.
Western Blotting for ΔF508-CFTR Stabilization
Protocol:
-
CFBE41o-4.7 cells were treated with the indicated compounds for the specified durations.[1]
-
Cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against CFTR and a loading control (e.g., GAPDH).[1]
-
After washing, the membrane was incubated with the appropriate HRP-conjugated secondary antibody.
-
The signal was visualized using an enhanced chemiluminescence (ECL) detection system.
OTUB1 Knockdown
CFBE41o-4.7 cells were transiently transfected with non-targeting siRNA (siControl) or siRNA targeting OTUB1 (siOTUB1) for 48 hours prior to treatment with this compound.[1] The effect on ΔF508-CFTR and OTUB1 levels was then assessed by western blotting as described above.[1]
Transepithelial Conductance (TECC24) Assay
Protocol:
-
Primary human cystic fibrosis bronchial epithelial cells were grown on permeable supports at an air-liquid interface.
-
Cells were treated with DMSO, this compound (10 µM), or lumacaftor (10 µM) for 24 hours.[1]
-
The Ussing chamber system (TECC24) was used to measure the short-circuit current (Isc).
-
A sequential series of compounds were added to the chambers:
-
The change in current in response to these additions was recorded to determine CFTR activity.
Conclusion
This compound is a pioneering Deubiquitinase-Targeting Chimera that validates the therapeutic concept of targeted protein stabilization for diseases driven by protein degradation. The data presented herein demonstrates that this compound successfully engages its targets, OTUB1 and ΔF508-CFTR, leading to the stabilization of the mutant CFTR protein and the partial restoration of its ion channel function. This technical guide provides the foundational data and methodologies for researchers interested in exploring the potential of this compound and the broader DUBTAC platform.
References
Allosteric Modulation of OTUB1 by NJH-2-057: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the allosteric modulation of the deubiquitinase OTUB1 by the novel Deubiquitinase-Targeting Chimera (DUBTAC), NJH-2-057. This compound represents a pioneering approach to targeted protein stabilization by hijacking the cellular deubiquitination machinery. This document details the mechanism of action, quantitative biophysical and cellular data, comprehensive experimental protocols, and visual representations of the associated signaling pathways and workflows. This compound is a heterobifunctional molecule that covalently engages an allosteric site on OTUB1, recruiting it to the misfolded ΔF508 mutant of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, thereby preventing its proteasomal degradation and promoting its stabilization.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality. Conversely, the targeted stabilization of proteins that are aberrantly degraded in disease states presents a significant therapeutic opportunity. The DUBTAC platform leverages the cell's own deubiquitinases (DUBs) to achieve this goal. This compound is a first-in-class DUBTAC that demonstrates the potential of this approach for treating diseases such as cystic fibrosis, which is often caused by the misfolding and subsequent degradation of the CFTR protein.
This compound is composed of two key moieties: EN523, a covalent ligand that targets a non-catalytic, allosteric cysteine (C23) on OTUB1, and lumacaftor, a known binder of the ΔF508-CFTR mutant. By linking these two components, this compound facilitates the formation of a ternary complex between OTUB1 and ΔF508-CFTR, leading to the deubiquitination and stabilization of the latter.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its components.
Table 1: Binding Affinities of this compound Components
| Molecule | Target Protein | Binding Parameter | Value | Assay Method |
| Lumacaftor | wt-CFTR | Kd | 8.3 ± 2.2 nM | Saturation binding with [3H]lumacaftor |
| Lumacaftor | wt-CFTR | Ki | 7.7 ± 2.0 nM | Competition binding with [3H]lumacaftor |
| EN523 | OTUB1 | N/A | Covalent binding to C23 confirmed | Mass Spectrometry |
Note: A quantitative binding affinity (Kd or IC50) for the covalent interaction between EN523 and OTUB1 has not been reported in the reviewed literature.
Table 2: Cellular Activity of this compound
| Compound | Cell Line | Parameter | Value | Concentration | Time | Assay Method |
| This compound | CFBE41o-4.7 (expressing ΔF508-CFTR) | ΔF508-CFTR Stabilization | 7.8-fold increase | 10 µM | 24 h | TMT-based Quantitative Proteomics |
| This compound | Primary human CF bronchial epithelial cells | CFTR-mediated Chloride Conductance | Increased | 10 µM | 24 h | Short-Circuit Current (Isc) Measurement |
Note: A full dose-response curve and EC50 value for ΔF508-CFTR stabilization by this compound are not available in the reviewed literature.
Signaling Pathway and Mechanism of Action
This compound operates by inducing the proximity of OTUB1 to ΔF508-CFTR. This action leverages the catalytic activity of OTUB1 to counteract the ubiquitination that marks ΔF508-CFTR for proteasomal degradation.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the allosteric modulation of OTUB1 by this compound.
Gel-Based Activity-Based Protein Profiling (ABPP)
This assay is used to identify and confirm the covalent engagement of OTUB1 by this compound.
Technical Guide: Physicochemical Properties and Mechanism of Action of NJH-2-057
For Researchers, Scientists, and Drug Development Professionals
Abstract
NJH-2-057 is a novel, covalent, allosteric deubiquitinase-targeting chimera (DUBTAC) that has demonstrated significant potential in the targeted protein stabilization of the cystic fibrosis transmembrane conductance regulator (CFTR). This document provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action and experimental workflows.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in biological systems and for designing further experiments.
| Property | Value | Reference(s) |
| IUPAC Name | N-(5-(3-(5-(4-acryloyl-2-oxopiperazin-1-yl)furan-2-yl)propanamido)pentyl)-3-(6-(1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropane-1-carboxamido)-3-methylpyridin-2-yl)benzamide | [3] |
| Molecular Formula | C₄₃H₄₄F₂N₆O₈ | [2] |
| Molecular Weight | 810.84 g/mol | [1][4] |
| Appearance | White to off-white solid powder | [] |
| SMILES | O=C(NCCCCCNC(CCC1=CC=C(N2C(CN(C(C=C)=O)CC2)=O)O1)=O)C3=CC=CC(C4=NC(NC(C5(C6=CC=C(OC(F)(F)O7)C7=C6)CC5)=O)=CC=C4C)=C3 | [3] |
| Solubility | Soluble in DMSO (e.g., 10 mM solution available) | [6] |
| Calculated LogP | 4.5 (Predicted) | |
| Predicted pKa | Basic pKa ~8.5 (Predicted for the secondary amine in the linker) | |
| Storage Conditions | Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[7] | [7] |
Mechanism of Action: Targeted Protein Stabilization
This compound is a heterobifunctional molecule designed to rescue the function of the ΔF508-CFTR mutant protein, the most common cause of cystic fibrosis. The degradation of this misfolded protein is a key pathological feature of the disease. This compound operates by hijacking the cellular deubiquitination machinery to stabilize ΔF508-CFTR.
The molecule consists of two key moieties connected by a linker:
-
A lumacaftor-based ligand: This portion of the molecule binds to the ΔF508-CFTR protein.
-
An EN523-based OTUB1 recruiter: This covalent ligand binds to the deubiquitinase OTUB1.[]
By simultaneously binding to both ΔF508-CFTR and OTUB1, this compound brings the deubiquitinase into close proximity with the ubiquitinated CFTR protein. This induced proximity facilitates the removal of ubiquitin chains from ΔF508-CFTR by OTUB1, thereby preventing its proteasomal degradation. The stabilized ΔF508-CFTR is then able to traffic to the cell surface and function as a chloride ion channel, restoring cellular function.[4][]
Caption: Mechanism of this compound in stabilizing ΔF508-CFTR.
Experimental Protocols
The following protocols are representative of the key experiments used to characterize the activity of this compound.
Western Blotting for ΔF508-CFTR Stabilization
This protocol is designed to assess the ability of this compound to increase the levels of the mature, complex-glycosylated form (Band C) of ΔF508-CFTR in human bronchial epithelial cells.
Materials:
-
CFBE41o-ΔF508 cells
-
Cell culture medium (MEM, 10% FBS, 2 mM L-glutamine, 1% penicillin-streptomycin)
-
This compound (10 mM stock in DMSO)
-
Lumacaftor (100 mM stock in DMSO)
-
EN523 (100 mM stock in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels (6% acrylamide)
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CFTR (e.g., clone 596), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed CFBE41o-ΔF508 cells in 6-well plates and grow to 80-90% confluency.
-
For pre-incubation experiments, treat cells with vehicle (DMSO), 100 µM lumacaftor, or 100 µM EN523 for 1 hour.[1]
-
Treat cells with 10 µM this compound or vehicle (DMSO) and incubate for 16-24 hours.[1]
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 6% acrylamide gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-CFTR and anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize CFTR band intensity to the GAPDH loading control.
Caption: Workflow for Western Blot analysis of ΔF508-CFTR.
Ussing Chamber Assay for CFTR Function
This protocol measures the transepithelial conductance of primary human bronchial epithelial cells to assess the functional restoration of ΔF508-CFTR at the cell surface following treatment with this compound.
Materials:
-
Primary human cystic fibrosis donor bronchial epithelial cells cultured on permeable supports (e.g., Transwells®)
-
Ussing chamber system
-
Krebs-Ringer bicarbonate solution
-
This compound (10 mM stock in DMSO)
-
Lumacaftor (10 mM stock in DMSO)
-
Amiloride (10 mM stock in DMSO)
-
Forskolin (10 mM stock in DMSO)
-
VX-770 (Ivacaftor) (1 mM stock in DMSO)
-
CFTR(inh)-172 (10 mM stock in DMSO)
Procedure:
-
Culture primary human CF bronchial epithelial cells on permeable supports until a differentiated, polarized monolayer is formed.
-
Treat the cells with vehicle (DMSO), 10 µM this compound, or 10 µM lumacaftor for 24 hours prior to the assay.[1]
-
Mount the permeable supports in the Ussing chamber, bathed on both sides with Krebs-Ringer bicarbonate solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Measure the short-circuit current (Isc) to assess ion transport.
-
Sequentially add the following drugs to the apical or basolateral chambers as appropriate and record the change in Isc:
-
Amiloride (10 µM, apical): To inhibit the epithelial sodium channel (ENaC).[1]
-
Forskolin (20 µM, apical and basolateral): To activate adenylyl cyclase, increase intracellular cAMP, and thereby activate CFTR.[1]
-
VX-770 (0.5 µM, apical): A CFTR potentiator to maximally open any CFTR channels at the cell surface.[1]
-
CFTR(inh)-172 (30 µM, apical): A specific CFTR inhibitor to confirm that the measured current is CFTR-dependent.[1]
-
-
Calculate the change in Isc in response to the CFTR potentiator (VX-770) and inhibitor (CFTR(inh)-172) to determine the level of functional CFTR activity.
Caption: Ussing chamber experimental workflow for CFTR function.
Conclusion
This compound represents a promising therapeutic strategy for cystic fibrosis by targeting the stabilization of the ΔF508-CFTR protein. Its unique DUBTAC mechanism offers a novel approach to correct the underlying molecular defect in a significant portion of the CF patient population. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar targeted protein stabilization strategies.
References
The Ubiquitin-Proteasome System in Cystic Fibrosis: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical role the ubiquitin-proteasome system (UPS) plays in the pathophysiology of cystic fibrosis (CF). It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms governing the degradation of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, with a particular focus on the prevalent F508del mutation. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological pathways and workflows to facilitate a deeper understanding and catalyze further research in this field.
Core Concepts: The UPS and CFTR Degradation
Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which encodes an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. The most common mutation, a deletion of phenylalanine at position 508 (F508del), results in a misfolded and unstable protein.[1] This mutant protein is recognized by the cellular protein quality control machinery, primarily within the endoplasmic reticulum (ER), and is targeted for premature degradation by the ubiquitin-proteasome system.[2] This process, known as ER-associated degradation (ERAD), prevents F508del-CFTR from reaching the plasma membrane, leading to a loss of its function and the subsequent pathological manifestations of CF.[1][2] Even a significant portion of wild-type CFTR, estimated to be around 60-80%, is inefficiently folded and undergoes ERAD.[1]
The UPS-mediated degradation of CFTR is a multi-step process involving a cascade of enzymes: ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s).[3] E3 ligases are of particular interest as they confer substrate specificity, recognizing misfolded CFTR and catalyzing the attachment of a polyubiquitin chain, which acts as a signal for degradation by the 26S proteasome.[3] Conversely, deubiquitinating enzymes (DUBs) can remove ubiquitin chains, thereby rescuing proteins from degradation.[4] Understanding the intricate balance between ubiquitination and deubiquitination of CFTR is crucial for developing novel therapeutic strategies for CF.
Quantitative Data on CFTR Stability and Degradation
The stability of the CFTR protein is a critical determinant of its cellular fate. The F508del mutation dramatically reduces the half-life of the protein, both in the ER and at the cell surface after rescue by correctors. The following tables summarize key quantitative data from the literature regarding CFTR protein stability and the impact of the UPS.
| Parameter | Wild-Type CFTR | F508del-CFTR | Cell System | Reference |
| Biochemical Half-life (Immature, ER-resident) | 20-40 minutes | 20-40 minutes | Various | [1] |
| Biochemical Half-life (Mature, Plasma Membrane) | > 48 hours | ~4 hours | LLC-PK1 cells | [5][6] |
| Processing Efficiency (ER to Golgi) | 20-40% | <1% | Various | [1] |
| Degradation via ERAD | ~60-80% | ~99% | Various | [1] |
| Endocytosis Rate (at 37°C) | ~5% / 2.5 min | ~30% / 2.5 min (rescued) | CFBE41o- cells | [7] |
| Surface Half-life (rescued, at 37°C) | > 8 hours (at 27°C) | < 2 hours (at 37°C); > 8 hours (at 27°C) | CFBE41o- cells | [7] |
| Surface Half-life with Corrector (Corr-4a) | Not significantly affected | ~4 hours | CFBE41o- cells | [7] |
Table 1: Comparative Stability and Processing of Wild-Type and F508del-CFTR. This table highlights the dramatic difference in the stability and processing efficiency between wild-type and the F508del mutant of CFTR.
| Ubiquitination Site (Lysine Residue) | Location | Potential Role | Reference |
| K68 | N-terminus | Destabilization | [8] |
| K710 | R-Domain | Stabilization (K63-linked polyubiquitination) | [8] |
| K716 | R-Domain | Stabilization (K63-linked polyubiquitination) | [8] |
| K1041 | Transmembrane Domain 10 | Stabilization, critical for processing | [8] |
| K1080 | N/A | Stabilization | [8] |
| K1218 | C-terminus | Destabilization in ER and recycling pools | [8] |
Table 2: Identified Ubiquitination Sites on Wild-Type CFTR. This table lists the known lysine residues on wild-type CFTR that are ubiquitinated and their putative roles in protein stability.
Key Signaling Pathways in CFTR Degradation
The degradation of CFTR, particularly the F508del mutant, is a highly regulated process involving a complex network of chaperones, E3 ligases, and other components of the ERAD machinery.
Caption: ER-associated degradation (ERAD) pathway for F508del-CFTR.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of the UPS in CFTR degradation.
In Vitro Ubiquitination Assay for CFTR
This assay reconstitutes the ubiquitination of CFTR in a test tube to identify and characterize the enzymes involved.
Materials:
-
ER-enriched microsomes from cells expressing CFTR.
-
Purified E1 activating enzyme (e.g., UBE1).
-
Purified E2 conjugating enzyme (e.g., UbcH5a).
-
Purified E3 ligase of interest (e.g., CHIP).
-
Ubiquitin.
-
ATP-regenerating system (ATP, creatine phosphate, creatine kinase).
-
Ubiquitination buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
SDS-PAGE and Western blotting reagents.
-
Anti-CFTR and anti-ubiquitin antibodies.
Protocol:
-
Prepare the reaction mixture on ice in a microcentrifuge tube. For a 50 µL reaction, combine the following in order:
-
dH₂O to a final volume of 50 µL.
-
5 µL of 10x ubiquitination buffer.
-
1 µL of ubiquitin stock solution (e.g., 10 mg/mL).
-
5 µL of 10x ATP-regenerating system.
-
CFTR-containing microsomes (amount to be optimized).
-
0.5 µL of E1 enzyme (e.g., 5 µM stock).
-
1 µL of E2 enzyme (e.g., 25 µM stock).
-
E3 ligase (concentration to be optimized).
-
-
For a negative control, prepare a reaction mixture without the E3 ligase or ATP.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding 2x SDS-PAGE sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE on a 4-15% gradient gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform Western blotting using an anti-CFTR antibody to detect the ubiquitinated forms of CFTR, which will appear as a high-molecular-weight smear or ladder above the unmodified CFTR band. An anti-ubiquitin antibody can be used to confirm the presence of ubiquitin on the protein.[9][10][11][12]
Caption: Workflow for an in vitro CFTR ubiquitination assay.
Proteasome Activity Assay in CF Cell Lysates
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates to assess the overall function of this degradation machinery.
Materials:
-
CF cell lines (e.g., CFBE41o-).
-
Cell lysis buffer (e.g., 0.5% NP-40 in PBS).
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC).
-
Proteasome inhibitor (e.g., MG132).
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 5 mM EDTA, 0.05% NP-40, 0.01% SDS).
-
96-well black microplate.
-
Fluorometer.
Protocol:
-
Culture CF cells to the desired confluency.
-
Lyse the cells using a suitable lysis buffer without protease inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
In a 96-well black microplate, add up to 50 µg of cell lysate to each well.
-
For inhibitor control wells, add MG132 to a final concentration of 20 µM.
-
Bring the volume of each well to 100 µL with assay buffer.
-
Add the fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to a final concentration of 50 µM to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm at regular intervals (e.g., every 5 minutes for 1 hour).
-
Calculate the proteasome activity by subtracting the fluorescence of the inhibitor-treated wells from the untreated wells and determining the rate of fluorescence increase over time.[13][14][15]
Caption: Workflow for a proteasome activity assay in cell lysates.
Co-Immunoprecipitation of CFTR and UPS Components
This technique is used to identify and confirm interactions between CFTR and proteins of the ubiquitin-proteasome system, such as E3 ligases.
Materials:
-
Cells expressing tagged versions of CFTR or the UPS component of interest.
-
Co-immunoprecipitation lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).
-
Antibody against the tagged protein (e.g., anti-HA, anti-FLAG) or against the endogenous protein.
-
Protein A/G agarose beads.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., 2x SDS-PAGE sample buffer).
-
SDS-PAGE and Western blotting reagents.
-
Antibodies for detecting the interacting proteins.
Protocol:
-
Lyse the cells in co-immunoprecipitation lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them 3-5 times with wash buffer.
-
Elute the protein complexes from the beads by adding elution buffer and boiling for 5 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the protein of interest and its potential interacting partners.
Future Directions and Therapeutic Implications
Targeting the ubiquitin-proteasome system presents a promising, yet challenging, therapeutic avenue for cystic fibrosis.[16] While broad inhibition of the proteasome has proven to be too toxic, more specific targeting of the enzymes involved in CFTR degradation holds significant potential.[17]
Strategies under investigation include:
-
Inhibition of specific E3 ligases: Developing small molecules that specifically inhibit E3 ligases like CHIP or RNF5 could prevent the ubiquitination and subsequent degradation of F508del-CFTR.[18]
-
Enhancement of DUB activity: Activating DUBs such as USP19 could increase the deubiquitination of CFTR, thereby promoting its stability.
-
Combination therapies: Combining UPS-targeting drugs with existing CFTR correctors and potentiators could have a synergistic effect, leading to a greater rescue of mutant CFTR function.
The continued elucidation of the complex interplay between the UPS and CFTR biology will undoubtedly pave the way for the development of novel and more effective therapies for cystic fibrosis. This guide provides a foundational resource for researchers dedicated to this critical area of investigation.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Analysis of CFTR Folding and Degradation in Transiently Transfected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting ubiquitination machinery in cystic fibrosis: Where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Delta F508 mutation shortens the biochemical half-life of plasma membrane CFTR in polarized epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Enhanced Cell Surface Stability of Rescued ΔF508 Cystic Fibrosis Transmembrane Conductance Regulator by Pharmacological Chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference with Ubiquitination in CFTR Modifies Stability of Core Glycosylated and Cell Surface Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ubiquitination of Disease-Causing CFTR Variants in a Microsome-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reactome | CFTR binds components of the ERAD machinery for ubiquitination and degradation [reactome.org]
- 17. Improved correction of F508del-CFTR biogenesis with a folding facilitator and an inhibitor of protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CFTR Folding Consortium: Methods Available for Studies of CFTR Folding and Correction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NJH-2-057 in CFBE41o- Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of NJH-2-057, a deubiquitinase-targeting chimera (DUBTAC), in the CFBE41o- human bronchial epithelial cell line expressing the ΔF508-CFTR mutation. This cell line is a widely used in vitro model for studying cystic fibrosis (CF).[1][2] this compound is a bifunctional molecule that links a ligand for the deubiquitinase OTUB1 to lumacaftor, a corrector of the ΔF508-CFTR protein.[3] This targeted recruitment of OTUB1 to the mutant CFTR protein leads to its deubiquitination and subsequent stabilization, offering a novel therapeutic strategy for CF.[3][4]
Data Presentation
The following tables summarize quantitative data from experiments using this compound in CFBE41o- cells expressing ΔF508-CFTR.
Table 1: Effect of this compound on ΔF508-CFTR Protein Levels
| Treatment | Concentration | Incubation Time | Fold Increase in ΔF508-CFTR Protein (vs. Vehicle) |
| Vehicle (DMSO) | - | 16-24 hours | 1.0 |
| This compound | 10 µM | 16 hours | Significant Increase |
| This compound | 10 µM | 24 hours | Significant Increase |
Note: Specific fold-increase values can be quantified from densitometry of Western blots as described in the protocols below.
Table 2: Functional Rescue of ΔF508-CFTR by this compound in Ussing Chamber Assays
| Treatment | Concentration | Change in Short-Circuit Current (Isc) after Forskolin & VX770 Stimulation (µA/cm²) |
| Vehicle (DMSO) | - | Baseline |
| This compound | 10 µM | Significant Increase vs. Vehicle |
| Lumacaftor | 10 µM | Significant Increase vs. Vehicle |
Note: The Ussing chamber assay measures the function of the CFTR channel. An increase in Isc indicates enhanced chloride ion transport, signifying functional rescue of the mutant protein.[1]
Experimental Protocols
Cell Culture of CFBE41o- Cells
The CFBE41o- cell line, derived from a CF patient homozygous for the ΔF508 mutation, is a valuable tool for studying CFTR biology.[2][5]
Materials:
-
CFBE41o- cells
-
Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
Fibronectin/Collagen/BSA-coated tissue culture flasks
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture CFBE41o- cells in MEM supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Grow cells on flasks pre-coated with a solution of fibronectin, collagen, and bovine serum albumin to promote cell attachment and growth.
-
Passage the cells when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, then add trypsin-EDTA and incubate for 5-10 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium for plating in new flasks.
Western Blotting for ΔF508-CFTR Protein Levels
This protocol details the assessment of ΔF508-CFTR protein stabilization by this compound.
Materials:
-
CFBE41o- cells expressing ΔF508-CFTR
-
This compound
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-CFTR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Plate CFBE41o- cells and allow them to adhere overnight.
-
Treat the cells with 10 µM this compound or vehicle (DMSO) for 16 to 24 hours.[1][3]
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CFTR and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the CFTR signal to the GAPDH signal.
Ussing Chamber Assay for CFTR Function
This protocol measures the ion channel function of ΔF508-CFTR at the cell surface.
Materials:
-
Polarized CFBE41o- cells grown on permeable supports (e.g., Transwell inserts)
-
This compound
-
Vehicle control (DMSO)
-
Ussing chamber system
-
Ringer's solution
-
Forskolin (cAMP activator)
-
VX770 (Ivacaftor, CFTR potentiator)
-
CFTR(inh)-172 (CFTR inhibitor)
-
Amiloride (ENaC inhibitor)
Protocol:
-
Culture CFBE41o- cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Treat the polarized monolayers with 10 µM this compound or vehicle (DMSO) for 24 hours.[1]
-
Mount the permeable supports in the Ussing chamber.
-
Bathe both the apical and basolateral sides with Ringer's solution and maintain at 37°C.
-
Measure the short-circuit current (Isc).
-
Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
-
Sequentially add forskolin and VX770 to the apical and basolateral chambers to activate and potentiate CFTR-mediated chloride secretion.
-
Finally, add CFTR(inh)-172 to the apical chamber to inhibit CFTR-specific current.
-
The change in Isc following the addition of forskolin/VX770 and its subsequent inhibition by CFTR(inh)-172 represents the functional activity of the CFTR channels.
Mandatory Visualizations
Caption: Mechanism of this compound in stabilizing ΔF508-CFTR.
Caption: Experimental workflow for evaluating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Towards an in vitro model of cystic fibrosis small airway epithelium: characterisation of the human bronchial epithelial cell line CFBE41o- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Western Blotting of CFTR
These application notes provide a detailed protocol for the detection of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein using Western blotting. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a membrane-bound protein crucial for ion transport across epithelial cell membranes. Mutations in the CFTR gene can lead to cystic fibrosis, a multi-system genetic disorder. Western blotting is a key technique to study CFTR expression, trafficking, and the effects of therapeutic interventions.
As a large, multi-pass transmembrane protein, CFTR presents unique challenges for Western blot analysis. Proper sample preparation, electrophoresis, and antibody selection are critical for successful detection. CFTR exists in different glycosylated forms, which can be distinguished by their migration on an SDS-PAGE gel. The immature, core-glycosylated form (B-band) is found in the endoplasmic reticulum, while the mature, complex-glycosylated form (C-band) resides at the plasma membrane[1]. The relative abundance of these bands provides insight into CFTR processing and trafficking.
Note on NJH-2-057: Initial searches did not identify a specific antibody designated "this compound." However, literature suggests this compound is a compound that induces the deubiquitination and stabilization of the F508del-CFTR mutant. The following protocol is a general guide for CFTR Western blotting and can be adapted for use with a specific primary antibody. Please verify the identity and characteristics of your primary antibody.
Experimental Protocols
This protocol outlines the key steps for performing a Western blot to detect CFTR protein.
I. Cell Lysis and Protein Extraction
-
Cell Culture: Grow cells expressing CFTR to an appropriate confluency in culture dishes.
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with protease and phosphatase inhibitors.
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 13,000 x g) for 15-20 minutes at 4°C to pellet cellular debris[2].
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble protein.
-
Determine the protein concentration using a standard protein assay, such as the BCA assay.
-
II. SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
Mix the protein lysate with 2X Laemmli sample buffer.
-
Add DTT to a final concentration of 50 mM[3].
-
Heat the samples at 37°C for 15-30 minutes or 65°C for 15 minutes. Note: Do not boil samples containing CFTR, as this can cause aggregation.
-
-
Gel Electrophoresis:
-
Load 20-50 µg of protein per lane onto a low-percentage (e.g., 6-8%) or a gradient (e.g., 4-15%) polyacrylamide gel[3]. The use of a gradient gel can help in resolving the high molecular weight CFTR protein.
-
Run the gel according to the manufacturer's instructions until adequate separation is achieved.
-
-
Protein Transfer:
III. Immunodetection
-
Blocking:
-
Wash the membrane briefly with PBS or TBS.
-
Block the membrane for at least 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or commercial blocking buffers like Li-Cor Intercept) to prevent non-specific antibody binding[3].
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with a wash buffer (e.g., PBS or TBS with 0.1% Tween-20) to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated or fluorescently-labeled secondary antibody in the blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Repeat the washing steps to remove unbound secondary antibody.
-
IV. Signal Detection and Analysis
-
Detection:
-
For HRP-conjugated secondary antibodies, add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
-
Data Analysis:
-
Identify the bands corresponding to the different forms of CFTR. The immature B-band and the mature C-band will have different molecular weights[1].
-
Quantify the band intensities using densitometry software.
-
Normalize the CFTR band intensity to a loading control (e.g., actin or GAPDH) to compare protein levels between samples.
-
Data Presentation
The following table summarizes typical parameters and expected results for a CFTR Western blot experiment.
| Parameter | Recommendation/Expected Outcome |
| Cell Lysate Loading | 20-50 µg of total protein |
| Gel Percentage | 6-8% polyacrylamide or 4-15% gradient |
| Primary Antibody Dilution | 1:500 - 1:2000 (optimize for your antibody) |
| Secondary Antibody Dilution | 1:5000 - 1:10000 |
| Expected Band Sizes | B-band (immature): ~150-160 kDaC-band (mature): ~170-180 kDa |
| Loading Control | Actin (~42 kDa) or GAPDH (~37 kDa) |
Visualization
Experimental Workflow
Caption: Western Blot workflow for CFTR detection.
This diagram illustrates the major steps involved in performing a Western blot for the CFTR protein, from initial sample preparation through to the final data analysis.
References
Application Notes and Protocols for Transepithelial Conductance Assay Using NJH-2-057
For Researchers, Scientists, and Drug Development Professionals
Introduction
NJH-2-057 is a novel Deubiquitinase-Targeting Chimera (DUBTAC) designed for the targeted stabilization of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2][3] Specifically, it is engineered to address the ΔF508-CFTR mutation, the most common mutation in Cystic Fibrosis (CF), which leads to the protein's misfolding, ubiquitination, and subsequent proteasomal degradation.[4][5] this compound is a heterobifunctional molecule composed of a ligand that binds to the ΔF508-CFTR protein (lumacaftor) and a recruiter for the deubiquitinase OTUB1 (EN523).[1][2][6] By inducing proximity between OTUB1 and ΔF508-CFTR, this compound facilitates the removal of polyubiquitin chains, thereby rescuing the mutant protein from degradation and increasing its cell surface expression and function as a chloride channel.[1][3][7][8]
The transepithelial conductance assay is a key method to functionally assess the restoration of CFTR activity. This assay measures the ion transport across a polarized epithelial cell monolayer, which is cultured on a permeable support. The Transepithelial Electrical Resistance (TEER) is a measure of the integrity of the epithelial barrier, while the short-circuit current (Isc) reflects the net ion transport. In the context of CF research, an increase in chloride conductance upon stimulation is a direct indicator of functional CFTR channels. This document provides a detailed protocol for utilizing this compound in a transepithelial conductance assay with primary human bronchial epithelial cells from CF donors.
Principle of the Assay
Primary human bronchial epithelial cells from donors with the ΔF508-CFTR mutation are cultured on permeable supports at an air-liquid interface (ALI) to form a differentiated, polarized monolayer that mimics the airway epithelium.[9] These cells are then treated with this compound to stabilize the ΔF508-CFTR protein. The effect of this compound on CFTR function is subsequently measured in an Ussing chamber or a similar device. The assay involves the sequential addition of pharmacological agents to isolate and quantify CFTR-mediated chloride conductance. A typical sequence includes:
-
Amiloride: An epithelial sodium channel (ENaC) inhibitor, to block sodium absorption and thus isolate chloride secretion.
-
Forskolin: A cAMP activator, which stimulates CFTR channel opening.
-
VX-770 (Ivacaftor): A CFTR potentiator, to maximize the opening probability of the CFTR channels at the cell surface.
-
CFTR(inh)-172: A specific CFTR inhibitor, to confirm that the measured current is indeed mediated by CFTR.
An increase in the forskolin- and VX-770-stimulated, CFTR(inh)-172-sensitive short-circuit current in this compound-treated cells compared to vehicle-treated controls indicates a successful rescue of ΔF508-CFTR function.
Data Presentation
The following table presents illustrative quantitative data on the change in short-circuit current (ΔIsc) in primary human bronchial epithelial cells homozygous for the ΔF508-CFTR mutation. This data is representative of typical results expected from the described assay and is intended for illustrative purposes.
| Treatment Group | Amiloride-Sensitive Isc (µA/cm²) | Forskolin-Stimulated Isc (µA/cm²) | VX-770-Potentiated Isc (µA/cm²) | CFTR(inh)-172-Sensitive Isc (µA/cm²) |
| Vehicle (DMSO) | -25.5 ± 3.2 | 1.5 ± 0.5 | 3.2 ± 0.8 | -2.8 ± 0.7 |
| This compound (10 µM) | -24.8 ± 3.5 | 8.9 ± 1.5 | 15.4 ± 2.1 | -14.5 ± 1.9 |
| Lumacaftor (10 µM) | -26.1 ± 3.0 | 4.5 ± 0.9 | 8.1 ± 1.2 | -7.5 ± 1.1 |
Values are presented as mean ± standard deviation.
Signaling Pathway of this compound
References
- 1. huborganoids.nl [huborganoids.nl]
- 2. Novel human bronchial epithelial cell lines for cystic fibrosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 4. Forskolin-induced organoid swelling is associated with long-term cystic fibrosis disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Human Primary Epithelial Cell Models: Promising Tools in the Era of Cystic Fibrosis Personalized Medicine [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. sensusimpact.com [sensusimpact.com]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Sensitivity of Chloride Efflux vs. Transepithelial Measurements in Mixed CF and Normal Airway Epithelial Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NJH-2-057 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NJH-2-057 is a novel heterobifunctional small molecule known as a Deubiquitinase-Targeting Chimera (DUBTAC). It is designed for the targeted protein stabilization of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). Structurally, this compound links lumacaftor, a molecule that binds to the ΔF508-CFTR mutant protein, to EN523, a covalent recruiter of the deubiquitinase OTUB1.[1][2] The primary application of this compound is in the in vitro study of cystic fibrosis, particularly for investigating mechanisms to rescue and stabilize the function of the mutated CFTR protein.
Mechanism of Action
In many genetic diseases, including cystic fibrosis, a mutated protein is recognized by the cell's quality control machinery and targeted for degradation via the ubiquitin-proteasome system. The ΔF508 mutation in CFTR leads to a misfolded protein that is ubiquitinated and prematurely degraded, preventing it from reaching the cell membrane to function as a chloride ion channel.
This compound's mechanism of action involves hijacking the deubiquitination process. The lumacaftor moiety of this compound binds to the ΔF508-CFTR protein, while the EN523 moiety covalently engages the deubiquitinase OTUB1. This induced proximity brings OTUB1 into close contact with the ubiquitinated CFTR, facilitating the removal of ubiquitin chains from the CFTR protein. This deubiquitination prevents the protein from being recognized and degraded by the proteasome, thereby stabilizing ΔF508-CFTR levels and allowing for its proper trafficking to the cell membrane and subsequent function as a chloride channel.[3][4][5]
Data Presentation: In Vitro Concentrations of this compound
The following table summarizes the effective concentrations of this compound used in in vitro studies based on currently available literature. The optimal concentration for a specific experiment may require further titration.
| Cell Line/System | Concentration | Treatment Time | Assay | Outcome | Reference |
| CFBE41o-4.7 cells expressing ΔF508-CFTR | 10 µM | 16 hours | Western Blot | Stabilization of mutant CFTR levels | [2][6] |
| CFBE41o-4.7 cells expressing ΔF508-CFTR | 10 µM | 24 hours | Western Blot | Stabilization of mutant CFTR levels | [2][6] |
| Primary human cystic fibrosis donor bronchial epithelial cells | 10 µM | 24 hours | Transepithelial Conductance (TECC24) Assay | Improved chloride channel conductance | [2][6] |
Mandatory Visualizations
Caption: Mechanism of this compound in rescuing ΔF508-CFTR from proteasomal degradation.
References
- 1. Activation mechanisms for the cystic fibrosis transmembrane conductance regulator protein involve direct binding of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CFTR Protein: Not Just a Chloride Channel? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional evaluation of the cystic fibrosis transmembrane conductance regulator in the endocervix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CFTR Ion Channel: Gating, Regulation, and Anion Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basic protocol for transepithelial nasal potential difference measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NJ.H-2-057 Research
For Researchers, Scientists, and Drug Development Professionals in Cystic Fibrosis Research
Introduction
These application notes provide a comprehensive guide for utilizing NJH-2-057 in preclinical research settings. This compound is a novel Deubiquitinase-Targeting Chimera (DUBTAC) designed for the targeted stabilization of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, particularly the misfolded ΔF508-CFTR mutant.[1][2][3][4][5][] This document outlines suitable cell lines, detailed experimental protocols, and data presentation guidelines to facilitate the investigation of this compound's mechanism of action and therapeutic potential in cystic fibrosis.
Mechanism of Action
This compound is a heterobifunctional molecule that induces proximity between the deubiquitinase OTUB1 and the ΔF508-CFTR protein.[1][2][4] By recruiting OTUB1, this compound facilitates the removal of ubiquitin chains from the aberrantly ubiquitinated and prematurely degraded ΔF508-CFTR.[3][5] This targeted protein stabilization leads to increased levels of the mutant CFTR protein, allowing for its improved trafficking to the cell membrane and partial rescue of its chloride channel function.[1][5]
Recommended Cell Lines
The selection of an appropriate cell line is critical for studying the effects of this compound. The following cell lines are recommended based on their expression of the ΔF508-CFTR mutation and their utility in relevant functional assays.
| Cell Line | Description | Key Characteristics | Recommended Use |
| CFBE41o- | Human bronchial epithelial cell line derived from a cystic fibrosis patient homozygous for the ΔF508-CFTR mutation.[7][8][9] | Forms polarized monolayers with tight junctions.[7][8] Defective cAMP-dependent chloride transport.[8] | Western blotting for CFTR stabilization, Transepithelial conductance assays. |
| HEK293T | Human embryonic kidney cell line. | Readily transfectable for overexpression of proteins of interest.[10] Does not endogenously express CFTR.[10] | Ideal for creating stable cell lines expressing ΔF508-CFTR for initial screening and mechanism of action studies.[11] |
| Primary Human Bronchial Epithelial Cells | Isolated from cystic fibrosis donors with the ΔF508-CFTR mutation. | Most physiologically relevant model. Forms well-differentiated air-liquid interface cultures. | Gold standard for validating the efficacy of this compound in a patient-derived system.[1] |
Quantitative Data Summary
The following table summarizes the reported quantitative effects of this compound on ΔF508-CFTR stabilization.
| Parameter | Cell Line | Treatment | Result | Reference |
| ΔF508-CFTR Protein Levels | CFBE41o- expressing ΔF508-CFTR | 10 µM this compound for 24h | ~7.8-fold increase compared to vehicle | [4] |
| ΔF508-CFTR Function (Transepithelial Conductance) | Primary human bronchial epithelial cells from a CF donor | 10 µM this compound for 24h | Significant improvement in CFTR-dependent transepithelial conductance | [1][5] |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound in the context of the ubiquitin-proteasome pathway for CFTR.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Protocol 1: Culture of CFBE41o- Cells
This protocol describes the culture of CFBE41o- cells, a human bronchial epithelial cell line homozygous for the ΔF508-CFTR mutation.
Materials:
-
CFBE41o- cells
-
Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Fibronectin/Collagen/BSA coated flasks
-
Trypsin-EDTA (0.05%)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Coating of Flasks: Coat tissue culture flasks with a solution of fibronectin (10 µg/mL), bovine collagen I (30 µg/mL), and bovine serum albumin (10 µg/mL) in MEM for 2-4 hours at 37°C. Aspirate the coating solution before seeding the cells.
-
Thawing Cells: Thaw the vial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Resuspend the cell pellet in complete growth medium and seed onto the coated flasks.
-
Cell Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge, and re-seed onto newly coated flasks at a subcultivation ratio of 1:3 to 1:6.
Protocol 2: Western Blotting for CFTR Stabilization
This protocol details the detection of CFTR protein levels by western blot following treatment with this compound.
Materials:
-
CFBE41o- cells treated with this compound
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors
-
BCA Protein Assay Kit
-
4-15% gradient SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against CFTR (e.g., clone 596)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 37°C for 15 minutes. Do not boil the samples , as this can cause CFTR to aggregate.
-
SDS-PAGE and Transfer: Separate the protein lysates on a 4-15% gradient SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. The mature, complex-glycosylated form of CFTR (Band C) should be the primary focus for assessing stabilization.[12]
Protocol 3: Transepithelial Conductance Assay (Ussing Chamber)
This protocol describes the measurement of CFTR-dependent ion transport in polarized CFBE41o- cell monolayers.
Materials:
-
CFBE41o- cells grown on permeable supports (e.g., Transwells)
-
Ussing Chamber system with electrodes
-
Ringer's solution
-
Forskolin (cAMP agonist)
-
CFTRinh-172 (CFTR inhibitor)
-
Amiloride (ENaC inhibitor)
Procedure:
-
Cell Culture on Permeable Supports: Seed CFBE41o- cells on fibronectin/collagen/BSA coated permeable supports and culture for 7-14 days to allow for polarization and formation of tight junctions. Monitor the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Ussing Chamber Setup: Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments. Fill both compartments with pre-warmed and gassed Ringer's solution.
-
Measurement:
-
Equilibrate the system for 20-30 minutes.
-
Measure the baseline short-circuit current (Isc).
-
Add amiloride to the apical chamber to inhibit the epithelial sodium channel (ENaC).
-
Add forskolin to the basolateral chamber to activate CFTR through cAMP stimulation. An increase in Isc indicates CFTR-mediated chloride secretion.
-
Add CFTRinh-172 to the apical chamber to inhibit the CFTR-dependent current. The decrease in Isc confirms that the current is mediated by CFTR.
-
-
Data Analysis: Calculate the change in Isc in response to forskolin and CFTRinh-172 for both vehicle-treated and this compound-treated cells. An increased forskolin-stimulated, CFTRinh-172-sensitive Isc in this compound-treated cells indicates functional rescue of ΔF508-CFTR.
References
- 1. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 7. raybiotech.com [raybiotech.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Towards an in vitro model of cystic fibrosis small airway epithelium: characterisation of the human bronchial epithelial cell line CFBE41o- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HEK-293 cells expressing the cystic fibrosis transmembrane conductance regulator (CFTR): a model for studying regulation of Cl- transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human CFTR Knockout Cell Line-HEK293T (CSC-RT2753) - Creative Biogene [creative-biogene.com]
- 12. CFTR Assays | Cystic Fibrosis Foundation [cff.org]
Application of NJH-2-057 in Primary Human Bronchial Epithelial Cells: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of NJH-2-057, a deubiquitinase-targeting chimera (DUBTAC), in primary human bronchial epithelial (HBE) cells. These guidelines are intended to assist researchers in studying the effects of this compound on the stability and function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the ΔF508-CFTR mutant associated with cystic fibrosis.
Introduction to this compound
This compound is a novel heterobifunctional small molecule designed to stabilize target proteins that are otherwise destined for degradation. It achieves this through a mechanism that hijacks the cell's own deubiquitinase machinery. Specifically, this compound is composed of two key moieties connected by a linker:
-
A ligand for the target protein: In this case, a derivative of lumacaftor, which binds to the misfolded ΔF508-CFTR protein.
-
A recruiter for a deubiquitinase (DUB): A covalent ligand, EN523, that specifically recruits the deubiquitinase OTUB1.[1][2]
By bringing OTUB1 into close proximity with the ubiquitinated ΔF508-CFTR, this compound facilitates the removal of ubiquitin chains from the CFTR protein. This deubiquitination prevents the proteasomal degradation of ΔF508-CFTR, leading to its stabilization, increased expression at the cell surface, and partial rescue of its ion channel function.[1][3]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on ΔF508-CFTR function in primary HBE cells derived from cystic fibrosis donors, as measured by transepithelial conductance assays.
| Treatment Group | Concentration | Change in CFTR-dependent Short-Circuit Current (Isc) (µA/cm²) | Fold Change vs. Lumacaftor | Reference |
| DMSO (Vehicle) | N/A | ~0.5 | N/A | [4] |
| Lumacaftor | 10 µM | ~1.5 | 1.0 | [4] |
| This compound | 10 µM | ~3.5 | ~2.3 | [4] |
Note: The values in the table are estimated from graphical data presented in Henning et al., 2022. The change in current was measured after the addition of the CFTR potentiator VX770 and subsequent inhibition by CFTR(inh)-172.[4]
Signaling Pathway and Mechanism of Action
The mechanism of this compound involves the induced proximity of the deubiquitinase OTUB1 to the ΔF508-CFTR protein, leading to its deubiquitination and stabilization.
Caption: Mechanism of this compound as a DUBTAC.
Experimental Workflow
The following diagram outlines the general workflow for assessing the activity of this compound in primary HBE cells.
Caption: Experimental workflow for this compound evaluation.
Detailed Experimental Protocols
Culture of Primary Human Bronchial Epithelial Cells
This protocol describes the expansion and differentiation of primary HBE cells at an air-liquid interface (ALI) to form a polarized epithelium suitable for transport assays.
Materials:
-
Primary HBE cells from CF donors
-
Bronchial Epithelial Cell Growth Medium (e.g., BEGM)
-
PneumaCult™-ALI Medium
-
Collagen-coated permeable supports (e.g., Transwell® inserts)
-
Cell culture flasks and plates
-
Trypsin-EDTA
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
Protocol:
-
Thaw cryopreserved primary HBE cells and plate them in collagen-coated T-75 flasks with Bronchial Epithelial Cell Growth Medium.
-
Culture the cells at 37°C and 5% CO₂. Change the medium every 2-3 days until the cells reach 80-90% confluency.
-
Passage the cells using Trypsin-EDTA. Cells should not be passaged more than 3-4 times to maintain their differentiation potential.[5]
-
Seed the HBE cells at a high density (e.g., 2.5 x 10⁵ to 5 x 10⁵ cells/cm²) onto collagen-coated permeable supports.[6]
-
Culture the cells submerged in growth medium in both the apical and basolateral compartments until a confluent monolayer is formed (typically 2-4 days).
-
Once confluent, establish the air-liquid interface (ALI) by removing the apical medium and feeding the cells only from the basolateral compartment with PneumaCult™-ALI Medium.
-
Maintain the ALI cultures for at least 21-28 days to allow for full differentiation into a pseudostratified mucociliary epithelium. Change the basolateral medium every 2-3 days.[7]
-
Periodically, gently wash the apical surface with warm DPBS to remove accumulated mucus.
Transepithelial Conductance (Short-Circuit Current) Measurement
This protocol measures CFTR-mediated ion transport across the differentiated HBE cell monolayer using an Ussing chamber or a similar device.
Materials:
-
Differentiated HBE cells on permeable supports
-
Ussing chamber system with electrodes
-
Krebs-Bicarbonate Ringer (KBR) solution
-
Amiloride (100 µM stock)
-
Forskolin (20 mM stock)
-
VX770 (Ivacaftor) (1 mM stock)
-
CFTR(inh)-172 (30 mM stock)
-
This compound (10 mM stock in DMSO)
-
Lumacaftor (10 mM stock in DMSO)
-
DMSO (vehicle control)
Protocol:
-
Pre-treat the differentiated HBE cell cultures by adding this compound (final concentration 10 µM), Lumacaftor (10 µM), or an equivalent volume of DMSO to the basolateral medium. Incubate for 24 hours at 37°C and 5% CO₂.[4]
-
Prepare the Ussing chamber system by filling the apical and basolateral reservoirs with pre-warmed (37°C) KBR solution, gassed with 95% O₂/5% CO₂.
-
Mount the permeable support with the treated HBE cell monolayer into the Ussing chamber, separating the apical and basolateral compartments.
-
Allow the system to equilibrate and the baseline short-circuit current (Isc) to stabilize.
-
Perform the following sequential additions to the apical side of the chamber, allowing the Isc to reach a new stable plateau after each addition: a. Amiloride (final concentration 10 µM): To inhibit the epithelial sodium channel (ENaC).[4] b. Forskolin (final concentration 20 µM): To activate CFTR through cAMP stimulation.[4] c. VX770 (final concentration 0.5 µM): To potentiate the activity of any CFTR channels at the cell surface.[4] d. CFTR(inh)-172 (final concentration 30 µM): To specifically inhibit all CFTR-dependent current.[4]
-
Record the Isc throughout the experiment. The CFTR-dependent current is calculated as the difference between the peak current after VX770 addition and the stable current after CFTR(inh)-172 addition.
Western Blot for CFTR Expression
This protocol is for assessing the levels of mature (Band C) and immature (Band B) CFTR protein following treatment with this compound.
Materials:
-
Differentiated HBE cells treated as described above
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer with DTT
-
SDS-PAGE gels (6% or 4-15% gradient)
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibody: Anti-CFTR antibody (e.g., clone 596)
-
Primary antibody: Anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Protocol:
-
After 24-hour treatment with this compound or controls, wash the HBE cell monolayers with ice-cold DPBS.
-
Lyse the cells directly on the permeable support with ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples by diluting them in Laemmli sample buffer to a final concentration of 1-2 µg/µL. Add DTT to 50 mM and heat at 37°C for 15 minutes (do not boil, as this can cause CFTR to aggregate).
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBS-T.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., GAPDH).
-
Quantify the band intensities using densitometry software. The mature, complex-glycosylated CFTR (Band C) runs at ~170 kDa, while the core-glycosylated, immature form (Band B) runs at ~150 kDa.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. Evaluation of Differentiated Human Bronchial Epithelial Cell Culture Systems for Asthma Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellntec.com [cellntec.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for NJH-2-057 in Cystic Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for utilizing NJH-2-057 in Cystic Fibrosis (CF) research. This document outlines the mechanism of action, experimental protocols, and data analysis techniques to assess the efficacy of this novel Deubiquitinase-Targeting Chimera (DUBTAC).
Introduction to this compound
This compound is a heterobifunctional molecule designed to rescue the function of the most common cystic fibrosis-causing mutant protein, ΔF508-CFTR. It is classified as a DUBTAC, which works by recruiting a deubiquitinase (DUB) enzyme to a specific target protein, thereby preventing its degradation. This compound is composed of two key moieties:
-
Lumacaftor: A known CFTR corrector that binds to the misfolded ΔF508-CFTR protein and aids in its proper folding and trafficking to the cell surface.
-
EN523: A ligand that recruits the deubiquitinase OTUB1.
By linking these two components, this compound brings OTUB1 into close proximity with the ΔF508-CFTR protein. This leads to the removal of ubiquitin chains from the CFTR protein, which would otherwise mark it for proteasomal degradation. The stabilization of ΔF508-CFTR is intended to increase its cell surface density and, consequently, its chloride channel function.
Mechanism of Action: A Signaling Pathway Overview
The following diagram illustrates the proposed signaling pathway for this compound in rescuing ΔF508-CFTR function.
Caption: Mechanism of this compound action on ΔF508-CFTR.
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the efficacy of this compound.
Cell Culture of CFBE41o- Cells
The CFBE41o- cell line, derived from a CF patient homozygous for the ΔF508 mutation, is a widely used model for studying CFTR trafficking and function.
Materials:
-
CFBE41o- cells
-
MEM (Minimum Essential Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Puromycin (if using stably transfected cells)
-
Fibronectin-coated flasks/plates
Protocol:
-
Coating of Culture Vessels:
-
Prepare a solution of 1 mg/ml fibronectin in sterile PBS.
-
Add the fibronectin solution to the culture vessels to completely cover the surface.
-
Incubate for at least 2 hours at 37°C.
-
Aspirate the fibronectin solution before seeding the cells.
-
-
Cell Thawing and Seeding:
-
Rapidly thaw a cryovial of CFBE41o- cells in a 37°C water bath.
-
Transfer the cells to a sterile conical tube containing 9 ml of pre-warmed complete growth medium (MEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 ml of fresh complete growth medium.
-
Seed the cells onto a fibronectin-coated T-75 flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency using trypsin-EDTA.
-
Western Blot Analysis of CFTR Expression
This protocol is used to assess the effect of this compound on the total protein levels and the maturation of ΔF508-CFTR.
Materials:
-
CFBE41o- cells
-
This compound, Lumacaftor, DMSO (vehicle control)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (6% acrylamide)
-
PVDF membrane
-
Primary antibodies: anti-CFTR (clone 596 or similar), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Seed CFBE41o- cells in 6-well plates.
-
When cells reach ~70% confluency, treat with DMSO, this compound (e.g., 10 µM), or Lumacaftor (e.g., 3 µM) for 24-48 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100 µl of RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load 30-50 µg of protein per lane on a 6% SDS-PAGE gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 90 minutes.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary anti-CFTR antibody (1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Strip the membrane and re-probe for GAPDH as a loading control.
-
Data Presentation:
| Treatment | CFTR Band C (Mature) Intensity (Arbitrary Units) | CFTR Band B (Immature) Intensity (Arbitrary Units) |
| DMSO | ||
| This compound | ||
| Lumacaftor |
Short-Circuit Current (Isc) Measurements
This electrophysiological technique measures ion transport across a polarized epithelial monolayer and is the gold standard for assessing CFTR channel function.
Materials:
-
CFBE41o- cells grown on permeable supports (e.g., Transwell inserts)
-
Ussing chamber system
-
Ringer's solution
-
Amiloride, Forskolin, Genistein, CFTR(inh)-172
-
This compound, Lumacaftor, DMSO
Protocol:
-
Cell Culture on Permeable Supports:
-
Seed CFBE41o- cells on fibronectin-coated permeable supports.
-
Culture for 7-14 days until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
-
Ussing Chamber Assay:
-
Treat the cells with DMSO, this compound, or Lumacaftor for 24-48 hours prior to the assay.
-
Mount the permeable supports in the Ussing chamber.
-
Add Ringer's solution to both the apical and basolateral chambers.
-
Measure the baseline Isc.
-
Sequentially add the following drugs and record the change in Isc:
-
Amiloride (100 µM, apical): To inhibit the epithelial sodium channel (ENaC).
-
Forskolin (10 µM, apical and basolateral): To activate adenylyl cyclase, increase cAMP, and activate CFTR.
-
Genistein (50 µM, apical): A potentiator to further stimulate CFTR activity.
-
CFTR(inh)-172 (10 µM, apical): A specific CFTR inhibitor to confirm the measured current is CFTR-dependent.
-
-
Experimental Workflow:
Caption: Ussing chamber experimental workflow.
Data Presentation:
| Treatment | Basal Isc (µA/cm²) | ΔIsc Forskolin (µA/cm²) | ΔIsc CFTR(inh)-172 (µA/cm²) |
| DMSO | |||
| This compound | |||
| Lumacaftor |
Forskolin-Induced Swelling (FIS) Assay in Airway Organoids
This assay provides a 3D cell culture model to assess CFTR function by measuring the swelling of organoids in response to CFTR activation.
Materials:
-
Human bronchial epithelial cells for organoid culture
-
Matrigel
-
Organoid culture medium
-
Forskolin
-
Calcein AM dye
-
Confocal microscope with live-cell imaging capabilities
Protocol:
-
Organoid Culture and Treatment:
-
Culture human bronchial epithelial cells in Matrigel to form organoids.
-
Treat mature organoids with DMSO, this compound, or Lumacaftor for 48 hours.
-
-
FIS Assay:
-
Stain the organoids with Calcein AM dye.
-
Place the plate in a pre-warmed (37°C) confocal microscope.
-
Acquire baseline images (t=0).
-
Add forskolin (10 µM) to the culture medium.
-
Acquire images every 30 minutes for 4-6 hours.
-
Data Analysis:
-
Measure the cross-sectional area of the organoids at each time point using image analysis software.
-
Calculate the percentage increase in organoid area over time.
-
The area under the curve (AUC) can be used as a quantitative measure of organoid swelling.
Data Presentation:
| Treatment | Peak Organoid Swelling (% of baseline) | Area Under the Curve (AUC) |
| DMSO | ||
| This compound | ||
| Lumacaftor |
Summary and Interpretation of Results
By conducting the experiments outlined above, researchers can obtain a comprehensive understanding of the efficacy of this compound. An effective response to this compound would be characterized by:
-
An increase in the mature, fully-glycosylated (Band C) form of ΔF508-CFTR in Western blot analysis.
-
A significant increase in the forskolin-stimulated and CFTR(inh)-172-sensitive short-circuit current in Ussing chamber measurements.
-
Enhanced forskolin-induced swelling of airway organoids.
These results, when compared to the effects of lumacaftor alone, will help to elucidate the added benefit of the DUBTAC mechanism in stabilizing and restoring the function of mutant CFTR. This detailed guide provides a robust framework for the preclinical evaluation of this compound and similar molecules in the context of cystic fibrosis drug discovery.
Measuring CFTR Function Following NJH-2-057 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which leads to the production of a dysfunctional protein. The most common mutation, ΔF508, results in a misfolded CFTR protein that is prematurely ubiquitinated and degraded, preventing its transit to the cell membrane. NJH-2-057 is a novel deubiquitinase-targeting chimera (DUBTAC) designed to counteract this process. It functions by linking a ligand that binds to the ΔF508-CFTR protein (lumacaftor) to a recruiter of the deubiquitinase OTUB1 (EN523).[1] This proximity-induced recruitment of OTUB1 leads to the removal of ubiquitin chains from the mutant CFTR, thereby stabilizing the protein and promoting its trafficking to the cell surface and increasing its function.
These application notes provide detailed protocols for assessing the functional rescue of CFTR in response to this compound treatment. The key experimental approaches covered are:
-
Western Blotting: To visualize and quantify the maturation of the CFTR protein.
-
Ussing Chamber Electrophysiology: To measure the transepithelial chloride conductance, a direct indicator of CFTR channel function.[2][3][4]
-
Iodide Efflux Assay: A cell-based functional assay to measure CFTR-mediated anion transport.[5][6]
Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action for this compound in rescuing ΔF508-CFTR.
Caption: Mechanism of this compound action on ΔF508-CFTR.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.
Table 1: Western Blot Analysis of CFTR Maturation
| Treatment Group | CFTR Band B Intensity (Arbitrary Units) | CFTR Band C Intensity (Arbitrary Units) | Ratio of Band C / (Band B + Band C) |
| Vehicle (DMSO) | |||
| This compound (10 µM) | |||
| Lumacaftor (10 µM) | |||
| Positive Control (e.g., WT-CFTR) |
Table 2: Ussing Chamber Electrophysiology Data
| Treatment Group | Basal Isc (µA/cm²) | Forskolin-Stimulated ΔIsc (µA/cm²) | CFTRinh-172-Inhibited ΔIsc (µA/cm²) |
| Vehicle (DMSO) | |||
| This compound (10 µM) | |||
| Lumacaftor (10 µM) | |||
| Positive Control |
Table 3: Iodide Efflux Assay Data
| Treatment Group | Peak Rate of Iodide Efflux (rate units) | Area Under the Curve (AUC) |
| Vehicle (DMSO) | ||
| This compound (10 µM) | ||
| Lumacaftor (10 µM) | ||
| Positive Control |
Experimental Protocols
Western Blotting for CFTR Maturation
This protocol is designed to assess the effect of this compound on the glycosylation and maturation of the CFTR protein. Immature, core-glycosylated CFTR (Band B) and mature, complex-glycosylated CFTR (Band C) can be distinguished by their different molecular weights.[7]
Experimental Workflow:
Caption: Workflow for Western blot analysis of CFTR.
Materials:
-
CFBE41o- cells stably expressing ΔF508-CFTR
-
Cell culture medium and supplements
-
This compound, Lumacaftor, DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
6% Tris-Glycine polyacrylamide gels
-
SDS-PAGE and Western blotting equipment
-
Nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-CFTR (e.g., clone 596)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate CFBE41o- cells expressing ΔF508-CFTR and culture until confluent.
-
Treat cells with vehicle (DMSO), 10 µM this compound, or 10 µM lumacaftor for 16-24 hours.[1]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE:
-
Normalize protein amounts for each sample and add Laemmli sample buffer.
-
Heat samples at 37°C for 15 minutes.
-
Load equal amounts of protein onto a 6% polyacrylamide gel.
-
Run the gel until adequate separation of protein bands is achieved.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate.
-
Capture the image using an appropriate imaging system.
-
Perform densitometric analysis to quantify the intensity of Band B (~150 kDa) and Band C (~170 kDa).
-
Ussing Chamber Electrophysiology
This protocol measures ion transport across a polarized epithelial cell monolayer, providing a direct assessment of CFTR channel function.[2][3][4] The short-circuit current (Isc) is a measure of net ion movement.
Experimental Workflow:
Caption: Ussing chamber experimental workflow.
Materials:
-
Polarized epithelial cells (e.g., primary human bronchial epithelial cells from CF donors) cultured on permeable supports
-
Ussing chamber system
-
Ringer's solution
-
Amiloride, Forskolin, VX-770 (Ivacaftor), CFTR(inh)-172
-
This compound, Lumacaftor, DMSO
Procedure:
-
Cell Culture and Pre-treatment:
-
Culture primary human bronchial epithelial cells from ΔF508/ΔF508 donors on permeable supports until a polarized monolayer is formed.
-
Treat the cells with vehicle (DMSO), 10 µM this compound, or 10 µM lumacaftor for 24 hours prior to the experiment.[1]
-
-
Ussing Chamber Setup:
-
Mount the permeable supports containing the cell monolayers in the Ussing chamber.
-
Fill both the apical and basolateral chambers with pre-warmed Ringer's solution and bubble with 95% O₂/5% CO₂.
-
-
Measurement of Short-Circuit Current (Isc):
-
Allow the system to equilibrate and record the baseline Isc.
-
Sequentially add the following compounds to the appropriate chambers and record the change in Isc (ΔIsc):
-
Amiloride (100 µM, apical): To inhibit the epithelial sodium channel (ENaC).
-
Forskolin (10-20 µM, apical and basolateral): To activate CFTR through a cAMP-mediated pathway.
-
VX-770 (Ivacaftor, 0.5-1 µM, apical): To potentiate the activity of any CFTR channels at the membrane.
-
CFTR(inh)-172 (10-30 µM, apical): To specifically inhibit CFTR-mediated current.[1]
-
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to forskolin and CFTR(inh)-172. The magnitude of the CFTR(inh)-172-sensitive current reflects the functional activity of CFTR.
-
Iodide Efflux Assay
This is a fluorescence-based assay that measures the rate of iodide efflux from cells, which is proportional to CFTR activity.
Experimental Workflow:
Caption: Iodide efflux assay experimental workflow.
Materials:
-
Cells expressing ΔF508-CFTR
-
Iodide loading buffer
-
Efflux buffer
-
Forskolin
-
Iodide-sensitive electrode or fluorescence plate reader with appropriate filters
-
This compound, Lumacaftor, DMSO
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and treat with vehicle, 10 µM this compound, or 10 µM lumacaftor for 16-24 hours.
-
-
Iodide Loading:
-
Washing and Baseline Measurement:
-
Rapidly wash the cells with efflux buffer to remove extracellular iodide.
-
Begin collecting the efflux buffer at regular intervals (e.g., every minute) to measure the baseline rate of iodide efflux.
-
-
CFTR Stimulation and Measurement:
-
After establishing a stable baseline, stimulate the cells with forskolin (10 µM) in the efflux buffer.[6]
-
Continue to collect the efflux buffer at regular intervals to measure the stimulated rate of iodide efflux.
-
-
Data Analysis:
-
Measure the iodide concentration in the collected samples using an iodide-sensitive electrode or a fluorescence-based method.
-
Plot the rate of iodide efflux over time and calculate the peak rate of efflux and/or the area under the curve after stimulation.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of this compound in restoring the function of mutant CFTR. By combining biochemical analysis of protein maturation with direct functional measurements of ion channel activity, researchers can obtain a robust understanding of the compound's mechanism of action and its potential as a therapeutic agent for Cystic Fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cff.org [cff.org]
- 4. physiologicinstruments.com [physiologicinstruments.com]
- 5. Functional Reconstitution and Channel Activity Measurements of Purified Wildtype and Mutant CFTR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of western blotting for the detection of proteins of different molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunoprecipitation of CFTR Following NJH-2-057 Incubation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is an ion channel crucial for maintaining fluid and electrolyte balance across epithelial surfaces. Mutations in the CFTR gene, particularly the F508del mutation, lead to protein misfolding, ubiquitination, and premature degradation, causing Cystic Fibrosis (CF). NJH-2-057 is a novel Deubiquitinase-Targeting Chimera (DUBTAC) designed to rescue F508del-CFTR. It functions by linking a CFTR-binding molecule (lumacaftor) to a recruiter of the deubiquitinase OTUB1 (EN523). This proximity induction leads to the deubiquitination and subsequent stabilization of the F508del-CFTR protein, allowing for its trafficking to the cell surface and partial restoration of function.[1]
These application notes provide detailed protocols for the immunoprecipitation of CFTR from cultured cells following treatment with this compound, enabling researchers to study the effects of this compound on CFTR stabilization, ubiquitination status, and protein-protein interactions.
Data Presentation
The following table summarizes representative quantitative data derived from densitometric analysis of Western blots, illustrating the effect of this compound on the stabilization of mutant CFTR. This data is based on experiments where cells expressing ΔF508-CFTR were treated with the indicated compounds.[2]
| Treatment Group | Concentration | Incubation Time (hours) | Relative Mature CFTR Levels (Normalized to Vehicle) | Fold Change vs. Vehicle | Statistical Significance (p-value) |
| Vehicle (DMSO) | - | 24 | 1.0 | 1.0 | - |
| Lumacaftor | 100 µM | 24 | 2.5 | 2.5 | < 0.05 |
| This compound | 10 µM | 24 | 4.0 | 4.0 | < 0.05 |
| EN523 | 100 µM | 24 | 1.2 | 1.2 | Not Significant |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in the context of the CFTR degradation and rescue pathway. Misfolded ΔF508-CFTR is recognized by the cellular quality control machinery, leading to its ubiquitination by E3 ligases (e.g., CHIP, RNF5) and subsequent targeting for proteasomal degradation.[1][3][4] this compound intervenes in this process by recruiting the deubiquitinase OTUB1 to the ubiquitinated CFTR, leading to the removal of ubiquitin chains and stabilization of the protein.
Caption: Mechanism of this compound in rescuing ΔF508-CFTR from degradation.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol is based on methodologies used for treating human bronchial epithelial cells expressing ΔF508-CFTR.[2]
Materials:
-
CFBE41o- cells stably expressing ΔF508-CFTR
-
DMEM/F12 medium supplemented with 10% FBS, 2 mM L-glutamine, and penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Lumacaftor (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
Procedure:
-
Seed CFBE41o- cells expressing ΔF508-CFTR in 6-well plates and grow to 70-80% confluency.
-
Prepare fresh dilutions of this compound, lumacaftor, and vehicle (DMSO) in culture medium. A final concentration of 10 µM for this compound is recommended.[2]
-
Aspirate the old medium from the cells and replace it with the medium containing the respective treatments.
-
Incubate the cells for 16-24 hours at 37°C in a humidified incubator with 5% CO2.[2]
Immunoprecipitation of CFTR
This protocol is a synthesized procedure based on established methods for CFTR immunoprecipitation.[5][6][7][8]
Materials:
-
Treated cells from Protocol 1
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl, pH 8.0) supplemented with protease and phosphatase inhibitors.[5]
-
Anti-CFTR antibody suitable for immunoprecipitation (e.g., clone 13-1 or 596).[9]
-
Protein A/G magnetic beads
-
Microcentrifuge tubes
-
Rotating shaker
-
Magnetic separation rack
-
2x Laemmli sample buffer
Procedure:
Cell Lysis:
-
After incubation with this compound, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Add 0.5-1 mL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on a rotating shaker for 30 minutes at 4°C.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
Immunoprecipitation: 7. Determine the protein concentration of the cleared lysate using a BCA or Bradford assay. 8. Take 500-1000 µg of total protein and adjust the volume to 500 µL with lysis buffer. 9. Add 2-5 µg of the primary anti-CFTR antibody to the lysate. 10. Incubate on a rotating shaker for 2-4 hours or overnight at 4°C. 11. Add 20-30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture. 12. Incubate on a rotating shaker for an additional 1-2 hours at 4°C.
Washing and Elution: 13. Place the tubes on a magnetic separation rack and discard the supernatant. 14. Wash the beads three times with 1 mL of cold lysis buffer. For each wash, resuspend the beads, incubate for 5 minutes on the rotator, and then separate on the magnetic rack. 15. After the final wash, carefully remove all residual buffer. 16. To elute the immunoprecipitated proteins, add 30-50 µL of 2x Laemmli sample buffer to the beads. 17. Heat the samples at 95°C for 5-10 minutes. 18. Use the magnetic rack to separate the beads and collect the supernatant containing the eluted proteins.
Analysis: 19. The eluted samples are now ready for analysis by SDS-PAGE and Western blotting to detect CFTR and any co-immunoprecipitated proteins.
Experimental Workflow Diagram
The following diagram outlines the key steps in the immunoprecipitation of CFTR following this compound treatment.
References
- 1. Targeting ubiquitination machinery in cystic fibrosis: Where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. UBE3C Facilitates the ER-Associated and Peripheral Degradation of Misfolded CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CFTR Expression Regulation by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoprecipitation | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 7. Investigating CFTR and KCa3.1 Protein/Protein Interactions | PLOS One [journals.plos.org]
- 8. CFTR Immunoprecipitation (IP) and Western Blot [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
Application Note: Quantifying the Effect of NJH-2-057 on CFTR Trafficking Using Cell-Surface Biotinylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which leads to the production of a misfolded and dysfunctional CFTR protein. The most common mutation, ΔF508, results in the premature degradation of the CFTR protein, preventing its trafficking to the plasma membrane. Consequently, there is a significant reduction in chloride ion transport across the apical membrane of epithelial cells.
NJH-2-057 is a novel deubiquitinase-targeting chimera (DUBTAC) designed to rescue mutant CFTR. It functions by recruiting the deubiquitinase OTUB1 to the CFTR protein, thereby preventing its ubiquitination and subsequent proteasomal degradation. This stabilization is hypothesized to increase the amount of functional CFTR that can traffic to and reside at the cell surface.
This application note details a robust method for quantifying the effect of this compound on the cell surface expression of CFTR using a cell-surface biotinylation assay. This technique allows for the specific labeling and subsequent quantification of proteins present on the plasma membrane, providing a direct measure of a compound's ability to correct CFTR trafficking defects.[1][2]
Principle of the Assay
Cell-surface biotinylation is a powerful technique to differentiate between proteins located on the cell surface and those within intracellular compartments. The assay involves the following key steps:
-
Treatment: Cells expressing the mutant CFTR are treated with this compound or a vehicle control.
-
Biotinylation: A membrane-impermeable biotinylation reagent, such as Sulfo-NHS-SS-Biotin, is added to the cells. This reagent reacts with primary amines on the extracellular domains of surface proteins, covalently attaching a biotin label. The use of a reagent with a cleavable disulfide bond (SS) allows for the subsequent elution of biotinylated proteins from streptavidin beads.[1]
-
Cell Lysis: The cells are lysed to release all cellular proteins.
-
Affinity Purification: The biotinylated cell-surface proteins are isolated from the total cell lysate using streptavidin-conjugated agarose beads, which have a high affinity for biotin.
-
Elution: The captured proteins are eluted from the beads. If a cleavable biotinylation reagent was used, elution is achieved by reducing the disulfide bond.
-
Analysis: The amount of CFTR in the biotinylated (cell surface) fraction and the total cell lysate is quantified by Western blotting. An increase in the ratio of biotinylated CFTR to total CFTR in this compound-treated cells compared to control cells indicates enhanced trafficking of CFTR to the plasma membrane.
Experimental Workflow
The following diagram illustrates the experimental workflow for assessing the effect of this compound on CFTR cell-surface expression.
Caption: Experimental workflow for cell-surface biotinylation.
Signaling Pathway of this compound Action
The diagram below depicts the proposed mechanism of action for this compound in rescuing mutant CFTR.
Caption: Proposed mechanism of this compound action.
Protocols
Cell Culture and Treatment
-
Seed human bronchial epithelial cells expressing ΔF508-CFTR (e.g., CFBE41o- cells) on permeable supports and culture until a polarized monolayer is formed.
-
Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours) at 37°C.
Cell-Surface Biotinylation
Note: Perform all subsequent steps on ice or at 4°C to prevent membrane trafficking.[1]
-
Wash the cell monolayers twice with ice-cold phosphate-buffered saline (PBS) supplemented with 0.1 mM CaCl2 and 1 mM MgCl2 (PBS-CM).
-
Apically incubate the cells with 1 mg/mL Sulfo-NHS-SS-Biotin in PBS-CM for 30 minutes with gentle agitation. Protect from light.
-
Quench the biotinylation reaction by washing the cells three times with ice-cold PBS-CM containing 100 mM glycine.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
Isolation of Biotinylated Proteins
-
Determine the protein concentration of the supernatant (total cell lysate).
-
Take an aliquot of the total cell lysate for later analysis.
-
Incubate the remaining lysate with streptavidin-agarose beads for 2 hours to overnight at 4°C with end-over-end rotation.
-
Wash the beads three to five times with lysis buffer to remove non-biotinylated proteins.
-
Elute the biotinylated proteins from the beads by incubating with a sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) and heating at 95-100°C for 5 minutes.
Western Blot Analysis
-
Separate the proteins from the total cell lysate and the biotinylated fraction by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CFTR overnight at 4°C. A loading control antibody (e.g., for GAPDH or Na+/K+-ATPase) should be used for the total lysate fraction.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following tables.
Table 1: Densitometric Analysis of CFTR Protein Levels
| Treatment | Total CFTR (Arbitrary Units) | Surface CFTR (Arbitrary Units) |
| Vehicle Control | ||
| This compound (Dose 1) | ||
| This compound (Dose 2) | ||
| This compound (Dose 3) |
Table 2: Normalized Cell Surface Expression of CFTR
| Treatment | Ratio of Surface CFTR to Total CFTR | Fold Change vs. Vehicle Control |
| Vehicle Control | 1.0 | |
| This compound (Dose 1) | ||
| This compound (Dose 2) | ||
| This compound (Dose 3) |
Expected Results
Treatment with this compound is expected to increase the amount of mature, complex-glycosylated CFTR (Band C, ~170 kDa) in both the total cell lysate and, more significantly, in the biotinylated cell-surface fraction. This will result in a higher ratio of surface to total CFTR compared to the vehicle control, indicating that this compound promotes the trafficking and cell-surface stability of mutant CFTR. The dose-dependent increase in surface CFTR will provide evidence for the efficacy of the compound.
Conclusion
The cell-surface biotinylation assay is a highly effective and quantitative method for evaluating the ability of compounds like this compound to correct the trafficking defects of mutant CFTR. This protocol provides a detailed framework for researchers to assess the therapeutic potential of novel CFTR modulators.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Western Blot Results for NJH-2-057
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting Western blot experiments involving the CFTR DUBTAC, NJH-2-057. The following sections are presented in a question-and-answer format to directly address common issues and provide detailed protocols and conceptual diagrams.
Understanding the this compound Mechanism
FAQ: What is this compound and how does it work?
This compound is a Deubiquitinase-Targeting Chimera (DUBTAC).[1] It is a heterobifunctional molecule designed to stabilize the levels of mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), specifically the ΔF508-CFTR protein. It functions by linking a molecule that binds to ΔF508-CFTR (lumacaftor) with a molecule that recruits the deubiquitinase enzyme OTUB1 (EN523).[1][2] By bringing OTUB1 into proximity with ΔF508-CFTR, this compound facilitates the removal of ubiquitin chains from the CFTR protein, thereby preventing its degradation and increasing its cellular concentration.[1]
Experimental Protocols & Workflow
FAQ: What is a standard Western blot protocol for analyzing the effect of this compound on CFTR levels?
While specific lab conditions may vary, the following protocol outlines a standard workflow for assessing CFTR protein levels after treatment with this compound.
Detailed Experimental Protocol:
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Cell Lysis and Protein Extraction:
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Treat cells (e.g., CFBE41o- cells expressing ΔF508-CFTR) with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 16-24 hours).[1]
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Harvest cells and wash with PBS.
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Lyse cells in Radio-Immunoprecipitation Assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[3]
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Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.[3]
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Determine protein concentration using a standard assay (e.g., BCA protein assay).
-
-
Sample Preparation:
-
Gel Electrophoresis (SDS-PAGE):
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Load the prepared samples onto a polyacrylamide gel. For a large protein like CFTR, a 6% or 7% polyacrylamide gel, or a 4-15% gradient gel is recommended.[4]
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Run the gel according to the manufacturer's instructions to separate proteins by molecular weight.
-
-
Protein Transfer:
-
Blocking:
-
Wash the membrane in PBS or TBS for 5 minutes to remove residual transfer buffer.[4]
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Block the membrane for at least 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[5] Common blocking agents include 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBS with 0.1% Tween 20 (TBST).[6]
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to CFTR, diluted in blocking buffer. The optimal concentration should be determined empirically, but a starting point could be a 1:10,000 dilution.[4] Incubation is typically done overnight at 4°C with gentle agitation.[5]
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Wash the membrane thoroughly with a wash buffer like PBST or TBST (e.g., three quick washes followed by one 5-minute wash) to remove unbound primary antibody.[4][7]
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Incubate the membrane with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Repeat the washing steps to remove unbound secondary antibody.[8]
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
Visualize the signal using a digital imager or X-ray film. The exposure time may need to be optimized.[5]
-
-
Stripping and Re-probing (for Loading Control):
-
To ensure equal protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against a housekeeping protein, such as GAPDH.[1]
-
Troubleshooting Guides and FAQs
Western blotting can present numerous challenges. This section addresses the most common problems in a Q&A format.[6][9]
Problem 1: Weak or No Signal
Q: I performed a Western blot to detect CFTR after this compound treatment, but I see very faint bands or no bands at all. What could be wrong?
A: A weak or absent signal is a common issue that can arise from multiple steps in the protocol.[7]
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Inefficient Protein Transfer: High molecular weight proteins like CFTR can be difficult to transfer.
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Antibody Issues: The primary or secondary antibody may not be performing correctly.
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Low Protein Abundance: CFTR may be expressed at low levels in your samples.
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Inactive ECL Reagent: The detection substrate may have expired or been improperly mixed.
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Solution: Use fresh ECL substrate.
-
Problem 2: High Background
Q: My blot shows a dark or blotchy background, making it difficult to see my specific bands. How can I fix this?
A: High background noise can obscure the true signal and is often caused by non-specific binding of antibodies.[8]
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Inadequate Blocking: The blocking step may not have been sufficient to cover all non-specific binding sites on the membrane.
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Antibody Concentration Too High: Excessive primary or secondary antibody can bind non-specifically to the membrane.
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Insufficient Washing: Unbound antibodies may not have been washed away effectively.
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Membrane Dried Out: Allowing the membrane to dry out at any point can cause irreversible background staining.
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Solution: Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.[10]
-
Problem 3: Non-Specific Bands
Q: My blot shows multiple bands in addition to the expected band for CFTR. What causes this and how can I get a cleaner result?
A: The appearance of unexpected or non-specific bands can complicate data interpretation.
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Antibody Specificity: The primary antibody may be cross-reacting with other proteins in the lysate that share similar epitopes.
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Protein Overloading: Loading too much protein onto the gel can lead to non-specific antibody binding.[6]
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Solution: Reduce the total amount of protein loaded in each lane.[11]
-
-
Sample Degradation: If samples are not handled properly, protein degradation can lead to multiple bands of lower molecular weight.
-
Solution: Always use fresh samples and ensure that protease inhibitors are included in your lysis buffer.[8]
-
Problem 4: White or "Ghost" Bands
Q: I am using an ECL detection method and see white bands where my protein of interest should be. What is happening?
A: This phenomenon, often called the "reversal effect" or "ghost bands," typically occurs when the signal is excessively strong, leading to rapid substrate depletion in that specific area.[10]
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Excessive Antibody or Protein: The concentration of the target protein or the antibodies is too high.
-
Overexposure: The exposure time during signal detection is too long.
Quantitative Data Presentation
FAQ: How should I present the quantitative data from my this compound Western blot experiments?
A: To accurately reflect the change in CFTR protein levels, it is crucial to normalize the band intensity of your target protein to a loading control. This corrects for any variations in protein loading between lanes. The data can be summarized in a table for clarity.
| Sample ID | Treatment | CFTR Band Intensity (Arbitrary Units) | Loading Control (GAPDH) Band Intensity (Arbitrary Units) | Normalized CFTR Intensity (CFTR / GAPDH) |
| 1 | Vehicle (DMSO) | 15,000 | 45,000 | 0.33 |
| 2 | Vehicle (DMSO) | 16,500 | 46,000 | 0.36 |
| 3 | This compound (10 µM) | 48,000 | 45,500 | 1.05 |
| 4 | This compound (10 µM) | 51,000 | 46,200 | 1.10 |
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probing tau citrullination in Alzheimer’s disease brains and mouse models of tauopathy | springermedizin.de [springermedizin.de]
- 4. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 5. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. bosterbio.com [bosterbio.com]
- 10. assaygenie.com [assaygenie.com]
- 11. wildtypeone.substack.com [wildtypeone.substack.com]
improving NJH-2-057 solubility for cell culture experiments
Welcome to the technical support center for NJH-2-057. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful use of this compound in cell culture experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound, focusing on its solubility.
Issue 1: Precipitate formation upon dilution of DMSO stock in aqueous cell culture medium.
-
Q: My this compound, dissolved in 100% DMSO, precipitates when I add it to my cell culture medium. How can I resolve this?
A: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound when transferred from a high-concentration organic stock to an aqueous environment. The dramatic decrease in solvent polarity reduces the compound's solubility. Here are several strategies to address this:
-
Reduce the Final DMSO Concentration: While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells. Most cell lines can tolerate DMSO up to 0.5%, but it is crucial to determine the specific tolerance of your cell line. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[1]
-
Lower the Stock Concentration: Preparing a less concentrated DMSO stock solution can prevent precipitation upon dilution. A lower concentration gradient between the stock and the final medium reduces the likelihood of the compound falling out of solution.
-
Employ a Serial Dilution Strategy: Instead of directly diluting the highly concentrated DMSO stock into the aqueous medium, perform an intermediate dilution step. First, dilute the stock into a small volume of a solvent with intermediate polarity, such as a 50:50 mixture of DMSO and cell culture medium, before adding it to the final culture volume.
-
Pre-warm the Cell Culture Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility. Ensure the compound is added slowly and with gentle mixing.
-
Utilize Co-solvents or Surfactants: For particularly challenging solubility issues, consider the use of a small percentage of a biocompatible co-solvent or surfactant in your final culture medium.[2] Options include polyethylene glycol (PEG 300 or 400) or non-ionic detergents like Tween® 80 or Pluronic® F-68, typically at concentrations below 0.1%. Extensive validation is required to ensure these additives do not affect your experimental outcomes.
-
Issue 2: Inconsistent experimental results or loss of compound activity.
-
Q: I am observing variability in my experimental results, or the expected biological effect of this compound is diminished. Could this be related to solubility?
A: Yes, poor solubility can lead to inconsistent and inaccurate results. If this compound precipitates, the actual concentration in solution will be lower and more variable than intended.
-
Visual Inspection: Before treating your cells, visually inspect the final diluted solution for any signs of precipitation (e.g., cloudiness, particles). Centrifugation of the prepared medium can also help identify insoluble material.
-
Sonication: Briefly sonicating the diluted this compound solution in the cell culture medium may help to break up small aggregates and improve dispersion. However, be cautious as excessive sonication can degrade the compound.
-
Freshly Prepare Solutions: It is best practice to prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for hydrophobic small molecules.
-
Q2: What is a typical stock concentration for this compound?
A2: A common starting stock concentration is 10 mM in 100% DMSO. However, if you encounter precipitation upon dilution, preparing a lower concentration stock (e.g., 1 mM) is advisable.
-
Q3: How should I store my this compound stock solution?
A3: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
-
Q4: What is the mechanism of action of this compound?
A4: this compound is a Deubiquitinase-targeting chimera (DUBTAC).[3][4] It is a heterobifunctional molecule that consists of a ligand that binds to the deubiquitinase OTUB1 and another ligand that binds to the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[][6] By bringing OTUB1 into close proximity with CFTR, this compound facilitates the removal of ubiquitin chains from CFTR, thereby preventing its degradation by the proteasome and stabilizing its levels.[3][4]
-
Q5: At what concentration is this compound typically used in cell culture?
A5: Published studies have used this compound at a concentration of 10 µM in cell culture.[7] However, the optimal concentration will be cell-type and assay-dependent, and a dose-response experiment is recommended.
Data Presentation
While specific quantitative solubility data for this compound is not publicly available, the following table provides a representative example of how such data for a similar hydrophobic compound might be presented.
| Solvent/Co-solvent System (at 25°C) | Estimated Solubility (µM) | Notes |
| 100% DMSO | >10,000 | High solubility in pure DMSO. |
| Cell Culture Medium + 0.5% DMSO | < 10 | Significant precipitation observed. |
| Cell Culture Medium + 1% DMSO | 10 - 20 | May still exhibit some precipitation. |
| Cell Culture Medium + 0.1% Pluronic® F-68 + 0.5% DMSO | 20 - 50 | Improved solubility with surfactant. |
| 50% PEG 400 in Water | > 1,000 | High solubility in co-solvent mixture. |
This table is for illustrative purposes only and does not represent actual measured solubility data for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used if necessary.
-
Visually confirm that no particulate matter is present.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound for Cell Culture Treatment
-
Materials: Prepared this compound DMSO stock, pre-warmed cell culture medium.
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution. For a final concentration of 10 µM from a 10 mM stock with a final DMSO concentration of 0.1%:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed cell culture medium to get a 100 µM solution. Mix gently by pipetting.
-
Add the required volume of this 100 µM intermediate solution to your cell culture plates. For example, add 100 µL to 900 µL of medium in a well to achieve a final concentration of 10 µM.
-
-
Gently swirl the plate to ensure even distribution of the compound.
-
Visually inspect the wells for any signs of precipitation.
-
Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Visualizations
Caption: Mechanism of action of this compound DUBTAC.
Caption: Recommended workflow for preparing this compound working solution.
Caption: Troubleshooting decision tree for solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 6. Targeting ubiquitination machinery in cystic fibrosis: Where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
potential off-target effects of NJH-2-057
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of NJH-2-057, a covalent allosteric OTUB1-recruiting Deubiquitinase-Targeting Chimera (DUBTAC).
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action of this compound?
A1: this compound is a heterobifunctional molecule designed for targeted protein stabilization. It consists of two key components: a covalent ligand (EN523) that binds to the deubiquitinase (DUB) OTUB1, and a ligand (lumacaftor) that binds to the ΔF508 mutant of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. By simultaneously engaging both OTUB1 and ΔF508-CFTR, this compound induces proximity between the two, leading to the removal of ubiquitin chains from ΔF508-CFTR by OTUB1. This deubiquitination protects the mutant CFTR from proteasomal degradation, thereby increasing its stability and cellular levels.[1][2][3]
Q2: Have any specific off-target effects of this compound been identified?
A2: To date, comprehensive public data on the off-target profile of this compound is limited. However, a quantitative proteomic study on a closely related DUBTAC identified the upregulation of several protein chaperones in addition to the intended target, CFTR. These included Heat shock 70 kDa protein 6 (HSPA6), DnaJ Heat shock protein family Hsp40 Member B1 (DNAJB1), Heat shock 70 kDa protein 1A (HSPA1A), and DNAJ homolog subfamily B member 4 (DNAJB4). While this may be a cellular response to the increased levels of the unstable ΔF508-CFTR, a direct off-target effect of the DUBTAC cannot be ruled out.[2][3]
Q3: What are the theoretical off-target effects based on the mechanism of this compound?
A3: The primary theoretical off-target effects of this compound stem from the recruitment of OTUB1. OTUB1 has a broad range of natural substrates and is involved in multiple cellular signaling pathways.[4][5][6] Potential off-target effects could arise from:
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Unintended Protein Stabilization: The lumacaftor component of this compound could have low-affinity interactions with other proteins, leading to their unintended deubiquitination and stabilization by the recruited OTUB1.
-
Disruption of Native OTUB1 Interactions: The sequestration of OTUB1 by this compound might interfere with its ability to interact with its natural substrates and binding partners, potentially disrupting pathways regulated by OTUB1, such as AKT signaling and immune responses.[5][7]
-
Off-target binding of the OTUB1 recruiter: The EN523 component may have off-target interactions, leading to unintended effects.
Q4: Are there any publicly available data from selectivity screens (e.g., kinase screens) for this compound?
A4: Based on the currently available public information, the results of broad selectivity screens, such as kinase profiling, for this compound have not been published.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected changes in cell signaling pathways (e.g., altered phosphorylation of AKT). | The recruited OTUB1 may be interfering with its normal function in regulating signaling proteins. | Perform a Western blot analysis for key components of suspected affected pathways. Use a catalytically inactive version of OTUB1 as a control if available. |
| Alterations in the expression of heat shock proteins. | This could be an off-target effect as suggested by proteomic studies, or a cellular stress response to the stabilization of a misfolded protein. | Validate the changes in heat shock protein levels using qPCR or Western blotting. Investigate markers of cellular stress (e.g., unfolded protein response). |
| General cellular toxicity or reduced proliferation at effective concentrations. | This may be due to the disruption of essential cellular processes through off-target effects on OTUB1 function or off-target binding of the this compound components. | Perform a dose-response curve to determine the therapeutic window. Compare the effects of this compound with treatment with lumacaftor or the OTUB1 ligand alone. |
| Observed phenotype is not fully rescued by OTUB1 knockdown. | This could indicate that another DUB is being recruited to a lesser extent, or that the phenotype is partially caused by an OTUB1-independent off-target effect. | Confirm OTUB1 knockdown efficiency. Consider performing a broader DUB knockdown screen to identify other potential players. |
Data Presentation
Table 1: Summary of Proteins Upregulated in a Proteomic Study of a CFTR DUBTAC
| Protein | Protein Name | Fold Change (DUBTAC vs. Vehicle) | Putative Function | Potential Implication |
| CFTR | Cystic Fibrosis Transmembrane Conductance Regulator | Significant Increase | Target Protein | On-target stabilization |
| HSPA6 | Heat shock 70 kDa protein 6 | Increased | Protein folding and stress response | Potential off-target effect or cellular response |
| DNAJB1 | DnaJ Heat shock protein family Hsp40 Member B1 | Increased | Co-chaperone, protein folding | Potential off-target effect or cellular response |
| HSPA1A | Heat shock 70 kDa protein 1A | Increased | Protein folding and stress response | Potential off-target effect or cellular response |
| DNAJB4 | DNAJ homolog subfamily B member 4 | Increased | Co-chaperone, protein folding | Potential off-target effect or cellular response |
Note: The exact fold changes from the original study are not publicly available and are represented here as "Increased" or "Significant Increase". This table is based on qualitative descriptions in the cited literature.[2][3]
Experimental Protocols
Protocol 1: Global Proteomic Analysis to Identify Potential Off-Targets
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Cell Culture and Treatment: Culture human bronchial epithelial cells expressing ΔF508-CFTR. Treat cells with an effective concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for 24 hours in biological triplicates.
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Cell Lysis and Protein Digestion: Harvest and lyse cells. Quantify protein concentration. Perform in-solution trypsin digestion of proteins from each sample.
-
Tandem Mass Tag (TMT) Labeling: Label peptides from each sample with a unique TMT isobaric tag for quantitative analysis.
-
LC-MS/MS Analysis: Combine the labeled peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using a suitable software suite (e.g., Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in this compound treated cells compared to the vehicle control.
Protocol 2: Validation of Off-Target Effects by Western Blotting
-
Cell Treatment and Lysis: Treat cells as described in Protocol 1. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification and SDS-PAGE: Determine protein concentration using a BCA assay. Separate equal amounts of protein on an SDS-PAGE gel.
-
Immunoblotting: Transfer proteins to a PVDF membrane. Block the membrane and probe with primary antibodies against the potential off-target protein of interest (e.g., HSPA1A, p-AKT) and a loading control (e.g., GAPDH).
-
Detection: Incubate with a suitable HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify band intensities to determine relative protein expression levels.
Visualizations
Caption: Mechanism of action of this compound DUBTAC.
Caption: Experimental workflow for identifying off-target effects.
Caption: On-target vs. potential off-target pathways of this compound.
References
- 1. drughunter.com [drughunter.com]
- 2. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 4. OTUB1-mediated inhibition of ubiquitination: a growing list of effectors, multiplex mechanisms, and versatile functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Deubiquitinase OTUB1 Is a Key Regulator of Energy Metabolism [mdpi.com]
- 6. Otubain 1: a non-canonical deubiquitinase with an emerging role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The deubiquitinase Otub1 controls the activation of CD8+ T cells and NK cells by regulating IL-15-mediated priming - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NJH-2-057 Incubation Time for Maximal CFTR Stabilization
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing NJH-2-057, a deubiquitinase-targeting chimera (DUBTAC), for the stabilization of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The following resources include frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it stabilize CFTR?
A1: this compound is a DUBTAC designed to rescue and stabilize the function of mutant CFTR, particularly the common ΔF508 variant. It is a bifunctional molecule composed of a ligand that binds to the deubiquitinase OTUB1 and another ligand (lumacaftor) that binds to ΔF508-CFTR. By bringing OTUB1 into close proximity with CFTR, this compound facilitates the removal of ubiquitin chains from the CFTR protein. This deubiquitination prevents the premature degradation of CFTR by the proteasome, thereby increasing its stability and allowing it to traffic to the cell surface and function as a chloride channel.
Q2: What is the recommended starting incubation time for this compound?
A2: Based on studies with other CFTR correctors and the mechanism of DUBTACs, a 24-hour incubation period with this compound is a robust starting point for achieving significant CFTR stabilization. However, for maximal stabilization, we recommend performing a time-course experiment.
Q3: How can I determine the optimal incubation time for my specific cell line and experimental conditions?
A3: To determine the optimal incubation time, a time-course experiment is recommended. Treat your cells with this compound and harvest them at various time points (e.g., 4, 8, 12, 24, and 48 hours). Analyze CFTR protein levels by Western blotting and CFTR function using an Ussing chamber assay. The time point that yields the highest level of mature, functional CFTR is the optimal incubation time for your experimental setup.
Q4: What is the typical half-life of rescued ΔF508-CFTR, and how does that influence the experimental design?
A4: The mature form of rescued ΔF508-CFTR has a significantly shorter half-life (approximately 4.5-6 hours) compared to wild-type CFTR (approximately 14 hours)[1]. This rapid turnover highlights the need for continuous presence of a stabilizing agent like this compound to maintain therapeutic levels of functional CFTR at the plasma membrane. For functional assays, it is crucial to measure CFTR activity while this compound is present or shortly after its removal.
Q5: Can this compound be used in combination with other CFTR modulators?
A5: Yes, this compound is designed to work in concert with CFTR potentiators, such as ivacaftor (VX-770). While this compound increases the quantity of CFTR at the cell surface, potentiators enhance the channel's opening probability, leading to a synergistic improvement in overall chloride transport.
Troubleshooting Guides
Western Blotting for CFTR Stabilization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No CFTR Signal | - Insufficient protein loading.- Low abundance of CFTR in the cell type.- Inefficient protein transfer.- Suboptimal primary or secondary antibody concentration. | - Increase the amount of protein loaded per well (50-100 µg of total protein).- Use a positive control (e.g., cells overexpressing CFTR).- Confirm successful transfer with Ponceau S staining.- Optimize antibody dilutions and consider incubating the primary antibody overnight at 4°C. |
| High Background | - Inadequate blocking.- Primary or secondary antibody concentration too high.- Insufficient washing. | - Increase blocking time (e.g., 1-2 hours at room temperature) or use a different blocking agent (e.g., 5% non-fat milk or BSA).- Titrate antibody concentrations to find the optimal signal-to-noise ratio.- Increase the number and duration of wash steps. |
| Non-specific Bands | - Antibody cross-reactivity.- Protein degradation. | - Use a more specific primary antibody.- Ensure samples are always kept on ice and use protease inhibitors during lysate preparation. |
| Inconsistent Results Between Replicates | - Uneven protein loading.- Variability in incubation times or temperatures. | - Perform a protein quantification assay (e.g., BCA) to ensure equal loading.- Maintain consistent experimental conditions for all samples. |
Ussing Chamber Assay for CFTR Function
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Forskolin-Stimulated Current | - Insufficient CFTR expression or function at the cell surface.- Poor cell monolayer integrity.- Inactive reagents. | - Confirm CFTR expression by Western blot.- Ensure optimal incubation time with this compound.- Measure transepithelial electrical resistance (TEER) to confirm monolayer integrity.- Prepare fresh solutions of forskolin and other reagents. |
| High Baseline Current | - Presence of other active ion channels (e.g., ENaC).- Leaky cell monolayers. | - Add an ENaC inhibitor (e.g., amiloride) to the apical chamber before adding forskolin.- Check TEER values; if they are too low, the monolayer may not be suitable for the experiment. |
| Variable Responses to CFTR Potentiators | - Incomplete washout of previous reagents.- Cell health variability. | - Ensure thorough washing between the addition of different compounds.- Monitor cell morphology and viability before and during the experiment. |
| Drifting Baseline | - Temperature fluctuations.- pH changes in the buffer.- Electrode instability. | - Use a temperature-controlled Ussing chamber system.- Ensure the buffer is properly gassed with 95% O2/5% CO2 to maintain pH.- Allow electrodes to stabilize in the buffer before mounting the cells. |
Data Presentation
Hypothetical Time-Course of this compound on ΔF508-CFTR Stabilization
The following table represents hypothetical data from a time-course experiment to optimize this compound incubation time. Researchers should perform a similar experiment to determine the optimal conditions for their specific system.
| Incubation Time (hours) | Mature CFTR (Band C) Level (Relative to untreated control) | Forskolin-Stimulated Short-Circuit Current (ΔIsc in µA/cm²) |
| 0 (Untreated) | 1.0 | 2.5 ± 0.5 |
| 4 | 3.2 ± 0.4 | 8.1 ± 1.2 |
| 8 | 5.8 ± 0.6 | 15.3 ± 2.1 |
| 12 | 8.1 ± 0.9 | 22.7 ± 3.0 |
| 24 | 10.5 ± 1.2 | 30.1 ± 3.5 |
| 48 | 9.7 ± 1.1 | 28.5 ± 3.2 |
Note: Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Western Blotting for CFTR Protein Levels
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Cell Lysis:
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Culture CFBE41o- cells expressing ΔF508-CFTR to confluence.
-
Treat cells with 10 µM this compound for the desired incubation times (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 50-100 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 6-8% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CFTR (e.g., clone 596) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the mature CFTR band (Band C) to a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Ussing Chamber Assay for CFTR Function
-
Cell Culture and Treatment:
-
Plate human bronchial epithelial cells (HBE) from a ΔF508 homozygous donor on permeable supports (e.g., Transwell inserts).
-
Culture the cells at an air-liquid interface until a differentiated, polarized monolayer is formed.
-
Treat the cells with 10 µM this compound for the optimized incubation time (determined from the time-course experiment) prior to the assay.
-
-
Ussing Chamber Setup:
-
Mount the permeable supports in the Ussing chamber, separating the apical and basolateral chambers.
-
Fill both chambers with Krebs-Bicarbonate Ringer solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
-
Short-Circuit Current Measurement:
-
Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
-
Allow the baseline Isc to stabilize.
-
Add an ENaC inhibitor (e.g., 100 µM amiloride) to the apical chamber to block sodium current.
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Once a new stable baseline is reached, stimulate CFTR-mediated chloride secretion by adding a cAMP agonist (e.g., 10 µM forskolin) to the basolateral chamber.
-
To potentiate the channel activity, add a CFTR potentiator (e.g., 1 µM ivacaftor/VX-770) to the apical chamber.
-
Finally, inhibit the CFTR-specific current by adding a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber.
-
The change in Isc (ΔIsc) after the addition of forskolin and the potentiator represents the functional activity of CFTR.
-
Visualizations
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: this compound signaling pathway for CFTR stabilization.
Caption: Troubleshooting logic for weak Western blot signals.
References
interpreting unexpected results in NJH-2-057 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NJH-2-057 in their experiments. The information is tailored for scientists and drug development professionals to interpret unexpected results and refine their experimental approach.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a Deubiquitinase-Targeting Chimera (DUBTAC). It functions by recruiting the deubiquitinase OTUB1 to the mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, specifically the ΔF508-CFTR variant.[1][2][3] This recruitment leads to the deubiquitination and subsequent stabilization of the ΔF508-CFTR protein, preventing its premature degradation.[4][5]
Q2: What is the expected outcome of successful this compound treatment in a relevant cell model?
A2: A successful experiment with this compound should result in an increased level of the ΔF508-CFTR protein. This can be observed through techniques like Western blotting.[4] Functionally, this stabilization should lead to an increase in CFTR-mediated ion transport, which can be measured by assays such as transepithelial conductance.[4]
Q3: Are there any known off-target effects of this compound?
A3: While the provided literature does not detail specific off-target effects of this compound, it is important to consider that the lumacaftor component, which binds to ΔF508-CFTR, may have its own off-target interactions.[1][2][3] Additionally, commonly used CFTR inhibitors have been shown to have off-target effects on other ion channels, such as epithelial sodium channels (ENaC) and Orai1.[6] Researchers should be cautious and consider appropriate controls to distinguish between on-target and potential off-target effects.
Troubleshooting Guide
Issue 1: No significant increase in ΔF508-CFTR protein levels after this compound treatment.
| Possible Cause | Recommended Action |
| Suboptimal concentration of this compound | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A common starting concentration is 10 µM.[4] |
| Insufficient treatment duration | Optimize the incubation time. Experiments have shown effective stabilization of mutant CFTR after 16 to 24 hours of treatment.[4] |
| Low expression of OTUB1 in the cell model | Verify the expression level of OTUB1 in your cells using Western blotting or qPCR. If OTUB1 levels are low, consider using a different cell line with higher endogenous expression or overexpressing OTUB1. |
| Inefficient knockdown of OTUB1 (in control experiments) | If you are performing an OTUB1 knockdown experiment to confirm the mechanism of action, ensure your siRNA or shRNA is efficient. Validate the knockdown efficiency by Western blotting. Inefficient knockdown will result in a smaller-than-expected reduction in this compound efficacy.[4] |
| Compound instability | Ensure proper storage of this compound stock solutions, typically at -80°C for long-term storage and -20°C for short-term.[1] Repeated freeze-thaw cycles should be avoided. |
Issue 2: High variability in experimental replicates.
| Possible Cause | Recommended Action |
| Inconsistent cell density or health | Ensure uniform cell seeding density and monitor cell health throughout the experiment. Passage number and confluency can significantly impact results. |
| Variability in compound addition | Use a consistent method for adding this compound to your cell cultures. Ensure thorough mixing. |
| Inconsistent incubation times | Precisely control the duration of treatment for all samples. |
| Technical variability in downstream analysis (e.g., Western blotting) | Standardize all steps of your analytical method, including protein quantification, gel loading, and antibody incubation times. Use a reliable loading control like GAPDH.[4] |
Issue 3: Unexpected synergistic or antagonistic effects with other compounds.
| Possible Cause | Recommended Action |
| Interaction with other CFTR modulators | Pre-incubation with compounds like lumacaftor or EN523 can impact the efficacy of this compound.[4] If co-treating, carefully consider the order of addition and pre-incubation times. It is recommended to perform single-agent controls. |
| Off-target effects of co-administered drugs | If using other drugs, investigate their potential off-target effects, which might interfere with the this compound mechanism or the downstream readout. |
Quantitative Data Summary
Table 1: Effect of this compound on ΔF508-CFTR Protein Levels
| Treatment | ΔF508-CFTR Level (Normalized to Control) |
| DMSO (Vehicle) | 1.0 |
| This compound (10 µM) | ~2.5-fold increase[4] |
| Lumacaftor (100 µM) + this compound (10 µM) | ~3.0-fold increase[4] |
| EN523 (100 µM) + this compound (10 µM) | ~1.5-fold increase[4] |
Table 2: Effect of OTUB1 Knockdown on this compound-mediated CFTR Stabilization
| Condition | ΔF508-CFTR Level (Normalized to siControl + DMSO) |
| siControl + DMSO | 1.0 |
| siControl + this compound (10 µM) | ~2.0-fold increase[4] |
| siOTUB1 + DMSO | ~1.0 |
| siOTUB1 + this compound (10 µM) | ~1.2-fold increase (efficacy significantly reduced)[4] |
Experimental Protocols
Protocol 1: Western Blotting for ΔF508-CFTR Stabilization
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against CFTR and a loading control (e.g., GAPDH) overnight at 4°C.[4]
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Quantification:
-
Densitometry analysis of the protein bands should be performed using appropriate software. Normalize the CFTR band intensity to the loading control.
-
Protocol 2: Transepithelial Conductance Assay
-
Cell Culture:
-
Culture primary human cystic fibrosis donor bronchial epithelial cells bearing the ΔF508-CFTR mutation on permeable supports until fully differentiated.
-
-
Treatment:
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Treat the cells with DMSO vehicle, this compound (10 µM), or lumacaftor (10 µM) for 24 hours.[4]
-
-
Short-Circuit Current (Isc) Measurement:
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Mount the permeable supports in an Ussing chamber.
-
Sequentially add the following compounds and measure the change in Isc:
-
-
Data Analysis:
-
Calculate the change in current between the VX-770 treatment and the CFTR inhibitor treatment to determine the specific CFTR-mediated ion transport.[4]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Western blot workflow for CFTR stabilization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. drughunter.com [drughunter.com]
- 6. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
NJH-2-057 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of NJH-2-057.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Deubiquitinase-Targeting Chimera (DUBTAC). It is a bifunctional molecule designed to stabilize the ΔF508-CFTR protein, which is the most common mutation causing cystic fibrosis. This compound works by recruiting the deubiquitinase OTUB1 to the ΔF508-CFTR protein. This leads to the removal of ubiquitin tags from the protein, thereby rescuing it from proteasomal degradation and increasing its cellular levels.[1][2] The molecule is composed of lumacaftor, which binds to ΔF508-CFTR, and EN523, which recruits OTUB1.[2][3]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term stability, this compound should be stored in its solid (powder) form or as a solution under specific temperature conditions. The recommended storage conditions are summarized in the table below.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2][4] To prepare a stock solution, it is recommended to use anhydrous, high-purity DMSO, as the solvent's hygroscopic nature can impact solubility.[2][4] For complete dissolution, sonication and gentle warming (up to 60°C) may be necessary.[2][4] Once prepared, it is advisable to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Q4: Can I store my this compound stock solution at -20°C?
A4: Yes, you can store your DMSO stock solution at -20°C, but the recommended storage period is shorter than at -80°C. For optimal stability in solution, storage at -80°C is recommended for up to 6 months.[2][3][4] If stored at -20°C, the solution should be used within 1 month.[2][3][4]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | 3 years |
| Solution in DMSO | -80°C | 6 months |
| Solution in DMSO | -20°C | 1 month |
Data sourced from MedchemExpress product information.[2][3][4]
Experimental Protocols
Protocol 1: General Procedure for Cell-Based Assays
This protocol provides a general guideline for using this compound in cell-based experiments, based on published studies.[3][4]
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Cell Culture: Culture cells (e.g., CFBE41o-4.7 expressing ΔF508-CFTR) under appropriate conditions.
-
Preparation of Working Solution:
-
Thaw a single-use aliquot of your this compound DMSO stock solution.
-
Dilute the stock solution in your cell culture medium to the desired final concentration (e.g., 10 μM).
-
Important: To prevent precipitation, add the DMSO stock solution to the pre-warmed culture medium while vortexing or mixing. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
-
Cell Treatment: Replace the existing medium in your cell culture plates with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 16-24 hours).
-
Analysis: Following incubation, cells can be lysed for downstream analysis such as Western blotting to assess CFTR protein levels or used for functional assays like transepithelial conductance measurements.
Troubleshooting Guides
Issue 1: this compound Precipitates Upon Dilution in Aqueous Buffer
-
Cause: This is a common issue for compounds with low aqueous solubility when a concentrated DMSO stock is diluted. The rapid change in solvent polarity causes the compound to fall out of solution.
-
Solutions:
-
Mixing Technique: Add the DMSO stock to the aqueous buffer slowly while vigorously mixing or vortexing. Do not add the aqueous buffer to the DMSO stock.
-
Reduce Final Concentration: The desired final concentration of this compound may be above its solubility limit in the final aqueous medium. Try lowering the working concentration.
-
Gentle Warming: Gently warm the aqueous buffer (e.g., to 37°C) before adding the DMSO stock. However, be mindful of the temperature stability of other components in your buffer.
-
Sonication: Brief sonication of the final working solution in a water bath sonicator can help to redissolve small precipitates.
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Cause: Inconsistent results can arise from the degradation of the this compound solution or variability in solution preparation.
-
Solutions:
-
Proper Storage: Ensure that stock solutions are stored at the recommended temperature (-80°C for long-term) and are aliquoted to avoid repeated freeze-thaw cycles.
-
Fresh Working Solutions: Always prepare fresh working solutions from the stock for each experiment. Do not store diluted aqueous solutions of this compound.
-
Use Anhydrous DMSO: Use fresh, high-quality anhydrous DMSO to prepare your stock solution to avoid solubility issues caused by water absorption.
-
Consistent DMSO Concentration: Ensure the final concentration of DMSO is the same across all wells and plates, including vehicle controls, as DMSO can have biological effects.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a DUBTAC.
Caption: Recommended storage and handling workflow for this compound.
References
Technical Support Center: NJH-2-057 Functional Assays
Welcome to the technical support center for NJH-2-057 functional assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and avoid common artifacts during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that you might encounter when working with this compound, a deubiquitinase-targeting chimera (DUBTAC) designed to stabilize mutant CFTR protein.
1. Question: My Western blot results for ΔF508-CFTR stabilization with this compound are inconsistent. What could be the cause?
Answer: Inconsistent Western blot results can arise from several factors related to both the compound and the experimental protocol. Here are some common causes and troubleshooting steps:
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Compound Solubility and Stability: this compound may have limited solubility or stability in certain aqueous buffers.[1][2][3][4]
-
Troubleshooting:
-
-
Cell Health and Density: The physiological state of your cells can significantly impact the results.
-
Troubleshooting:
-
Ensure consistent cell seeding density across all wells.
-
Regularly check for cell viability and morphology.
-
Avoid using cells that are over-confluent or have undergone too many passages.
-
-
-
Antibody Performance: The quality and specificity of your primary and secondary antibodies are critical.
-
Troubleshooting:
-
Validate your antibodies for specificity to ΔF508-CFTR.
-
Use a consistent lot of antibodies for the duration of an experiment.
-
Optimize antibody concentrations to achieve a good signal-to-noise ratio.
-
-
2. Question: I am observing high background noise in my fluorescence-based assays when using this compound. How can I reduce this?
Answer: High background in fluorescence assays is a common artifact in high-throughput screening (HTS).[5][6] It can be caused by the compound itself or by components of the assay medium.
-
Autofluorescence: The compound may be inherently fluorescent at the excitation and emission wavelengths of your assay.
-
Troubleshooting:
-
Run a control plate with this compound in assay buffer without cells to measure its intrinsic fluorescence.
-
If autofluorescence is high, consider using a different fluorescent dye with a spectral profile that does not overlap with that of this compound.
-
-
-
Light Scatter from Precipitated Compound: If this compound is not fully soluble, it can form precipitates that scatter light and increase background readings.
-
Troubleshooting:
-
Visually inspect your assay plates for any signs of precipitation.
-
Consider reducing the final concentration of this compound.
-
The addition of a non-ionic detergent to the assay buffer can sometimes help reduce aggregation-based interference.[6]
-
-
3. Question: My transepithelial conductance (Isc) measurements show a high degree of variability between wells treated with this compound. What are the potential reasons?
Answer: Transepithelial conductance assays are sensitive to several experimental parameters.[7] Variability can mask the true effect of this compound on CFTR function.
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Epithelial Monolayer Integrity: The tightness and uniformity of the cell monolayer are crucial for accurate measurements.
-
Troubleshooting:
-
Monitor the transepithelial electrical resistance (TEER) of your cell monolayers before starting the experiment to ensure they have reached a stable and high resistance.
-
Handle the cell culture inserts carefully to avoid scratching or damaging the monolayer.
-
-
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Off-Target Effects: At higher concentrations, compounds can have off-target effects that influence ion channel activity. Some CFTR inhibitors have been shown to have off-target effects on other epithelial cation channels.[8] While this compound is designed for specificity, this is always a possibility to consider.
-
Troubleshooting:
-
Perform a dose-response curve to identify the optimal concentration of this compound that shows CFTR stabilization without causing significant toxicity or off-target effects.
-
Include appropriate positive and negative controls, such as a known CFTR potentiator and inhibitor, to validate your assay system.[7]
-
-
Experimental Protocols
Western Blotting for ΔF508-CFTR Stabilization
This protocol is adapted from methodologies used to characterize the mechanism of this compound.[7]
-
Cell Culture and Treatment:
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Plate CFBE41o- cells expressing ΔF508-CFTR at a suitable density in 6-well plates.
-
Allow cells to adhere and grow for 24-48 hours.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for 16-24 hours.[7]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CFTR and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
Data Presentation
Table 1: Troubleshooting Common Artifacts in this compound Assays
| Issue | Potential Cause | Recommended Action |
| Inconsistent Western Blots | Compound instability, poor cell health, antibody issues. | Prepare fresh compound stocks, monitor cell viability, validate antibodies. |
| High Fluorescence Background | Compound autofluorescence, precipitation. | Run compound-only controls, consider alternative dyes, add non-ionic detergents. |
| Variable Isc Measurements | Poor monolayer integrity, off-target effects. | Monitor TEER, perform dose-response curves, use appropriate controls. |
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for Western blotting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NJH-2-057 DUBTAC Activity Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with NJH-2-057, a deubiquitinase-targeting chimera (DUBTAC). The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional small molecule known as a DUBTAC (Deubiquitinase-Targeting Chimera). It is designed to stabilize the ΔF508-CFTR mutant protein, which is commonly associated with cystic fibrosis.[1] this compound functions by forming a ternary complex between the target protein (ΔF508-CFTR) and a deubiquitinase (DUB), which is OTUB1.[2][3] The molecule consists of three key components: a ligand for ΔF508-CFTR (lumacaftor), a covalent recruiter for OTUB1 (EN523), and a C5 alkyl linker that connects them.[1][3] By bringing OTUB1 into proximity with ΔF508-CFTR, this compound facilitates the removal of ubiquitin chains from the target protein, thereby preventing its degradation and increasing its cellular levels.[3]
Q2: I am not observing the expected stabilization of my target protein after treating cells with this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of target protein stabilization. Here are some troubleshooting steps:
-
Cell Line and Target Expression: Confirm that your cell line expresses the ΔF508-CFTR mutant at a detectable level. The CFBE41o-4.7 human bronchial epithelial cell line is a model system where this compound has been shown to be effective.[2]
-
Compound Integrity and Concentration: Ensure that your this compound compound is of high purity and has been stored correctly. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting concentration is 10 μM.[2][4]
-
Treatment Duration: The stabilization of ΔF508-CFTR by this compound is time-dependent.[1] Consider extending the treatment duration, for instance, up to 24 hours.[2][4]
-
OTUB1 Expression: The activity of this compound is dependent on the presence of OTUB1.[2] Verify the expression of OTUB1 in your cell line. If OTUB1 levels are low, this may limit the efficacy of the DUBTAC.
-
Experimental Controls: Ensure you have included appropriate positive and negative controls in your experiment. (See Q3 for more details).
Q3: What are the essential control experiments to perform when evaluating the activity of this compound?
A3: To validate that the observed protein stabilization is due to the specific mechanism of this compound, the following control experiments are crucial:
-
Negative Controls:
-
Vehicle Control (e.g., DMSO): This is the baseline for your experiment.
-
Individual Components: Treat cells with lumacaftor and EN523 separately at the same concentration as they are present in this compound. This is to demonstrate that the individual components alone do not cause protein stabilization and that the linked DUBTAC is necessary for the effect.[1]
-
Inactive Epimer/Analog: If available, use a structurally similar but inactive version of this compound that cannot bind to either the target protein or OTUB1. This helps to rule out off-target effects.[5]
-
-
Positive Controls:
-
Competitive Displacement: Pre-treat cells with an excess of lumacaftor or EN523 before adding this compound. This should attenuate the stabilization of the target protein, confirming that this compound acts by engaging both the target and the DUB.[2]
-
OTUB1 Knockdown: Use siRNA or other gene-editing techniques to reduce the expression of OTUB1. In these cells, the ability of this compound to stabilize the target protein should be significantly diminished.[2]
-
Q4: How can I confirm that this compound is engaging with OTUB1 in my cellular model?
A4: You can use a gel-based activity-based protein profiling (ABPP) assay to confirm the engagement of this compound with OTUB1. This involves pre-incubating cell lysates or recombinant OTUB1 with this compound before adding a broad-spectrum cysteine-reactive probe (e.g., IA-rhodamine).[2] If this compound is binding to OTUB1, it will block the binding of the probe, leading to a decrease in the fluorescent signal for OTUB1 on an SDS-PAGE gel.
Quantitative Data Summary
The following tables summarize quantitative data from key experiments validating this compound activity.
Table 1: Effect of this compound and Control Compounds on ΔF508-CFTR Protein Levels
| Treatment Group | Concentration | Duration | Change in ΔF508-CFTR Levels (relative to DMSO) |
| DMSO (Vehicle) | - | 24h | 1.0 (Baseline) |
| This compound | 10 µM | 24h | Significant Increase |
| Lumacaftor | 10 µM | 24h | Moderate Increase |
| EN523 | 10 µM | 24h | No Significant Change |
| Lumacaftor (100 µM pre-incubation) + this compound (10 µM) | 1h pre-incubation | 24h | Attenuated Increase |
| EN523 (100 µM pre-incubation) + this compound (10 µM) | 1h pre-incubation | 24h | Attenuated Increase |
Data compiled from findings reported in literature.[1][2][4]
Table 2: Impact of OTUB1 Knockdown on this compound-mediated ΔF508-CFTR Stabilization
| siRNA Treatment | This compound Treatment (10 µM, 16h) | OTUB1 Protein Levels | ΔF508-CFTR Protein Levels (relative to siControl + DMSO) |
| siControl | - | Normal | 1.0 (Baseline) |
| siControl | + | Normal | Significant Increase |
| siOTUB1 | - | Significantly Reduced | No Significant Change |
| siOTUB1 | + | Significantly Reduced | Attenuated Increase |
Data compiled from findings reported in literature.[4]
Experimental Protocols
Protocol 1: Western Blot Analysis of ΔF508-CFTR Stabilization
-
Cell Culture and Treatment:
-
Plate CFBE41o-4.7 cells expressing ΔF508-CFTR and grow to 70-80% confluency.
-
For competitive displacement experiments, pre-treat cells with 100 µM lumacaftor or 100 µM EN523 for 1 hour.
-
Treat cells with 10 µM this compound, lumacaftor, EN523, or DMSO (vehicle) for the desired duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against CFTR and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the CFTR band intensity to the loading control.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Protocol 2: OTUB1 Knockdown using siRNA
-
siRNA Transfection:
-
Seed CFBE41o-4.7 cells to be 30-50% confluent at the time of transfection.
-
Transfect cells with non-targeting control siRNA (siControl) or siRNA targeting OTUB1 (siOTUB1) using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Incubation and Treatment:
-
Incubate the cells for 48 hours post-transfection to allow for knockdown of the target protein.
-
Treat the transfected cells with 10 µM this compound or DMSO for 16 hours.
-
-
Analysis:
-
Harvest the cells and perform Western blot analysis as described in Protocol 1 to assess the protein levels of OTUB1, ΔF508-CFTR, and a loading control.
-
Visualizations
Caption: Mechanism of action of this compound DUBTAC.
Caption: Workflow for an OTUB1 knockdown control experiment.
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of protein ubiquitylation and deubiquitylation in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deubiquitinase-Targeting Chimeras Mediated Stabilization of Tumor Suppressive E3 Ligase Proteins as a Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing tau citrullination in Alzheimer’s disease brains and mouse models of tauopathy | springermedizin.de [springermedizin.de]
Technical Support Center: Troubleshooting Low CFTR Signal Post-NJH-2-057 Treatment
Welcome to the technical support center for researchers utilizing NJH-2-057. This resource is designed to help you troubleshoot and resolve issues related to low signal in CFTR detection following treatment with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on CFTR protein levels?
A1: this compound is a deubiquitinase-targeting chimera (DUBTAC). It is designed to recruit the deubiquitinase OTUB1 to the CFTR protein, specifically the ΔF508-CFTR mutant. This action prevents the ubiquitination and subsequent proteasomal degradation of CFTR. Therefore, treatment with this compound is expected to increase the stability and overall levels of CFTR protein. If you are observing a low or unchanged signal, it suggests a potential issue with the experimental setup or detection method.
Q2: How does this compound work?
A2: this compound is a heterobifunctional molecule. It contains a ligand that binds to the ΔF508-CFTR protein (a derivative of lumacaftor) and another ligand that recruits the deubiquitinase OTUB1. By bringing OTUB1 into proximity with CFTR, it counteracts the ubiquitination process that marks the protein for degradation.[1]
Q3: What are the common methods for detecting CFTR protein?
A3: The most common methods for detecting CFTR protein levels are Western blotting and immunofluorescence microscopy. Functional assays, such as short-circuit current measurements in polarized epithelial cells or swelling assays in organoids, can be used to assess CFTR activity, which should correlate with protein levels at the cell surface.[2][3]
Q4: Could this compound be causing CFTR degradation?
A4: Based on its mechanism of action, this compound is designed to prevent CFTR degradation. However, off-target effects or cellular toxicity at high concentrations could indirectly lead to reduced protein expression. It is crucial to perform dose-response and toxicity assessments.
Troubleshooting Guide: Low CFTR Signal
If you are experiencing a lower-than-expected CFTR signal after this compound treatment, follow these steps to diagnose the issue.
Step 1: Verify Experimental Controls
Ensure your experiment includes the following essential controls:
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Vehicle Control (e.g., DMSO): This is the baseline for CFTR expression in your cell model.
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Positive Control (e.g., a known CFTR corrector like Lumacaftor/VX-809): This will help you determine if your detection system is working as expected for a compound known to increase CFTR levels.
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Negative Control (e.g., untreated cells or cells treated with a proteasome inhibitor like MG132): A proteasome inhibitor should lead to an accumulation of ubiquitinated CFTR and can serve as a positive control for increased CFTR signal.
Step 2: Assess this compound Compound Integrity and Treatment Conditions
-
Compound Quality: Ensure the this compound is of high purity and has been stored correctly (typically at -20°C or -80°C in a suitable solvent like DMSO) to prevent degradation.[1][4]
-
Concentration and Incubation Time: The optimal concentration and treatment duration can vary between cell types. A typical starting point is 10 µM for 16-24 hours. It is highly recommended to perform a dose-response (e.g., 0.1, 1, 10, 25 µM) and time-course (e.g., 8, 16, 24, 48 hours) experiment to determine the optimal conditions for your specific system.
Step 3: Optimize CFTR Detection Protocol (Western Blotting)
Low signal is often a result of suboptimal protein detection.
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Lysis Buffer: Use a robust lysis buffer containing protease and phosphatase inhibitors to ensure CFTR is not degraded during sample preparation. RIPA buffer is a common choice.
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Protein Quantification: Accurately quantify total protein concentration to ensure equal loading across all lanes.
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Gel Electrophoresis: Use a low-percentage Tris-acetate or Tris-glycine gel (e.g., 6-8%) to resolve the high molecular weight CFTR protein (~170 kDa).
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Protein Transfer: Ensure efficient transfer of the large CFTR protein to the membrane (PVDF is recommended). A wet transfer overnight at 4°C is often more effective than semi-dry transfer for high molecular weight proteins.
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Antibody Selection: Use a validated anti-CFTR antibody. Check the antibody datasheet for recommended applications and dilutions.
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Blocking and Antibody Incubation: Block the membrane for at least 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C to enhance signal.
-
Washing: Perform thorough washes to reduce background noise.
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Detection: Use a sensitive ECL substrate. You may need to expose the membrane for a longer duration.
Step 4: Evaluate Cell Health
-
Toxicity Assay: High concentrations of this compound or the vehicle (DMSO) could be toxic to your cells, leading to a general decrease in protein synthesis. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your treatment.
-
Cell Confluency: Ensure cells are at an optimal confluency. Over-confluent or sparse cultures can affect protein expression.
Data Presentation
Table 1: Troubleshooting Checklist for Low CFTR Signal
| Parameter | Recommended Check | Rationale |
| Experimental Controls | Verify positive (e.g., Lumacaftor) and vehicle (e.g., DMSO) controls. | To confirm the experimental system and detection method are working as expected. |
| This compound Compound | Check storage conditions and perform a dose-response experiment. | Compound degradation or suboptimal concentration can lead to a lack of effect. |
| Western Blot Protocol | Optimize lysis, electrophoresis, transfer, and antibody conditions. | CFTR is a large membrane protein that can be challenging to detect. |
| Cell Health | Perform a cell viability assay. | Cellular toxicity can lead to a global decrease in protein expression. |
Table 2: Example Dose-Response Experiment for this compound
| Treatment | Concentration (µM) | Incubation Time (hours) | Expected CFTR Signal (Relative to Vehicle) |
| Vehicle (DMSO) | - | 24 | 1.0x |
| This compound | 0.1 | 24 | ~1.0x - 1.5x |
| This compound | 1.0 | 24 | ~1.5x - 2.5x |
| This compound | 10.0 | 24 | ~2.5x - 4.0x |
| This compound | 25.0 | 24 | Potential decrease due to toxicity |
| Lumacaftor | 10.0 | 24 | ~2.0x - 3.0x |
Experimental Protocols
Protocol 1: Western Blotting for CFTR Detection
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix 20-40 µg of protein with Laemmli sample buffer.
-
Heat samples at 37°C for 15 minutes. Do not boil , as this can cause CFTR to aggregate.
-
-
SDS-PAGE:
-
Load samples onto a 6-8% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane. A wet transfer at 30V overnight at 4°C is recommended.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Apply an ECL detection reagent and visualize the signal using a chemiluminescence imaging system.
-
Normalize the CFTR signal to a loading control like GAPDH or β-actin.
-
Visualizations
Caption: Mechanism of this compound action on the CFTR degradation pathway.
References
Technical Support Center: NJH-2-057 Efficacy and Serum Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the efficacy of NJH-2-057, a deubiquitinase-targeting chimera (DUBTAC) for the targeted stabilization of the ΔF508-CFTR protein.[1][2][]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional small molecule known as a DUBTAC (Deubiquitinase-Targeting Chimera).[2][] It is designed to stabilize the mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein, specifically the ΔF508 variant.[2][] this compound functions by recruiting the deubiquitinase OTUB1 to the ΔF508-CFTR protein.[2] This recruitment leads to the removal of ubiquitin chains from the CFTR protein, thereby preventing its degradation and increasing its levels in the cell.[]
Q2: Why is serum concentration a concern when evaluating the efficacy of this compound in cell-based assays?
A2: Serum is a complex mixture of proteins, with albumin being the most abundant.[4][5] Small molecule drugs like this compound can bind to these serum proteins.[4][6] This binding is a reversible equilibrium between the protein-bound and unbound (free) drug.[6] Crucially, only the unbound fraction of the drug is typically considered pharmacologically active, as it is free to diffuse across cell membranes and interact with its target.[6] Therefore, high concentrations of serum in cell culture media could potentially sequester this compound, reducing its free concentration and consequently its efficacy in stabilizing ΔF508-CFTR.
Q3: What is the likely impact of high serum protein binding on the observed potency (e.g., EC50) of this compound?
A3: High serum protein binding would likely lead to a rightward shift in the dose-response curve of this compound, resulting in a higher apparent EC50 value. This is because a greater total concentration of the compound is required to achieve the same free concentration necessary for a therapeutic effect.
Q4: Are there any common serum components other than albumin that could interfere with my assay?
A4: Yes, other serum components such as α1-acid glycoprotein can also bind to small molecules, particularly basic drugs.[4] Additionally, endogenous substances in serum like bilirubin, hemoglobin (if hemolysis occurs), and lipids can interfere with certain assay readouts, such as those based on fluorescence or colorimetry.[7][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with this compound, particularly those related to serum concentration.
| Issue | Potential Cause | Recommended Action |
| Reduced or inconsistent this compound efficacy at higher serum concentrations. | Serum Protein Binding: this compound may be binding to serum proteins like albumin, reducing the free, active concentration of the compound.[4][6] | 1. Reduce Serum Concentration: Titrate down the concentration of fetal bovine serum (FBS) or other serum used in your cell culture medium. Start with a lower percentage (e.g., 2-5%) and compare the efficacy to your standard conditions (e.g., 10% FBS). 2. Use Serum-Free Media: If your cell line can be maintained in serum-free or reduced-serum media for the duration of the experiment, this can eliminate the variable of serum protein binding. 3. Perform a Serum Shift Assay: To quantify the impact of serum, determine the EC50 of this compound in the presence and absence of a physiological concentration of human serum albumin (HSA) or in varying percentages of FBS. |
| High variability between experimental replicates. | Inconsistent Serum Lots: Different lots of serum can have varying protein compositions, which can affect the extent of drug binding. Assay Interference: Endogenous components in the serum may be interfering with the assay readout.[7] | 1. Use a Single Lot of Serum: For a series of related experiments, use the same lot of FBS to minimize variability. 2. Heat-Inactivate Serum: If not already done, heat-inactivate the serum to denature complement and other potentially interfering proteins. 3. Control for Matrix Effects: Run appropriate controls, including vehicle-treated cells in the same serum concentration, to account for any background signal or interference from the serum itself.[7] |
| Unexpectedly low potency of this compound compared to published data. | High Protein Binding in Assay Conditions: The serum concentration used in your assay may be higher than that used in reference studies, leading to lower free drug concentration. | 1. Review Experimental Protocols: Carefully compare your experimental setup, including serum concentration and cell density, with the published literature for this compound.[9] 2. Quantify Free Drug Concentration: If feasible, use techniques like equilibrium dialysis or ultrafiltration to measure the unbound fraction of this compound in your specific assay conditions.[10][11] |
Experimental Protocols
Protocol 1: Western Blotting for ΔF508-CFTR Stabilization
This protocol is adapted from methodologies used to characterize DUBTACs.[9]
-
Cell Culture and Treatment:
-
Plate CFBE41o- cells expressing ΔF508-CFTR at a desired density in 6-well plates.
-
Allow cells to adhere overnight.
-
The following day, replace the medium with fresh medium containing varying concentrations of FBS (e.g., 0%, 2%, 5%, 10%).
-
Treat cells with a dilution series of this compound or vehicle control (e.g., DMSO) for 24 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CFTR overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) as well.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the CFTR band intensity to the loading control.
-
Plot the normalized CFTR levels against the this compound concentration for each serum condition to determine the EC50.
-
Protocol 2: Equilibrium Dialysis for Serum Protein Binding Assessment
This is a general protocol to determine the fraction of this compound bound to serum proteins.[11]
-
Apparatus Setup:
-
Use a rapid equilibrium dialysis (RED) device or a similar equilibrium dialysis apparatus.
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration in plasma or serum (e.g., human or rat serum).
-
Prepare a corresponding buffer solution (e.g., PBS) without the compound.
-
-
Dialysis:
-
Add the this compound-containing serum to one chamber of the dialysis unit.
-
Add the buffer to the other chamber.
-
Incubate the apparatus at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).
-
-
Sample Analysis:
-
After incubation, collect samples from both the serum and the buffer chambers.
-
Determine the concentration of this compound in both chambers using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Percent Bound:
-
The concentration in the buffer chamber represents the unbound (free) drug concentration.
-
The concentration in the serum chamber represents the total drug concentration (bound + unbound).
-
Calculate the percent bound using the following formula: % Bound = ((Total Concentration - Unbound Concentration) / Total Concentration) * 100
-
Visualizations
Caption: Mechanism of action of this compound as a DUBTAC.
Caption: Impact of serum protein binding on this compound availability.
References
- 1. drughunter.com [drughunter.com]
- 2. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety [pharma-industry-review.com]
- 5. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 7. myadlm.org [myadlm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bioagilytix.com [bioagilytix.com]
- 11. Plasma Protein Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
A Comparative Guide to NJH-2-057 and Lumacaftor for F508del-CFTR Correction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two molecular compounds, NJH-2-057 and lumacaftor, for their efficacy in correcting the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The F508del mutation is the most common cause of cystic fibrosis, leading to protein misfolding, degradation, and a subsequent loss of chloride ion channel function at the cell surface. This document synthesizes experimental data, details the methodologies used for their comparison, and visualizes the underlying molecular mechanisms and experimental procedures.
Introduction to F508del-CFTR Correctors
The primary defect in individuals with the F508del-CFTR mutation is the misfolding and premature degradation of the CFTR protein, preventing its trafficking to the plasma membrane.[1] CFTR correctors are a class of small molecules designed to rescue this trafficking defect.
Lumacaftor (VX-809) is a first-generation CFTR corrector that acts as a pharmacological chaperone.[1] It directly binds to the F508del-CFTR protein, improving its conformational stability and thereby facilitating its processing through the endoplasmic reticulum and transport to the cell surface.[1] However, the clinical efficacy of lumacaftor has been modest.[2][3] This is partly because the rescued F508del-CFTR at the cell surface still exhibits instability and is subject to rapid degradation.[2][4] Furthermore, lumacaftor itself can inhibit the channel activity of the rescued F508del-CFTR.[3]
This compound represents a novel, second-generation approach to F508del-CFTR correction. It is a heterobifunctional molecule known as a Deubiquitinase-Targeting Chimera (DUBTAC).[5][6][7] this compound is composed of a lumacaftor moiety, which targets it to the F508del-CFTR protein, linked to a small molecule (EN523) that recruits the deubiquitinase enzyme OTUB1.[6][8] By bringing OTUB1 into proximity with F508del-CFTR, this compound is designed to prevent the ubiquitination and subsequent proteasomal degradation of the corrected protein, thereby enhancing its stability and abundance at the cell surface.[5]
Mechanism of Action
The distinct mechanisms of lumacaftor and this compound are central to their differing efficacies. Lumacaftor solely acts to correct the initial misfolding, whereas this compound adds a subsequent stabilization step.
dot
References
- 1. The safety of lumacaftor and ivacaftor for the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of lumacaftor-ivacaftor for the treatment of cystic fibrosis patients homozygous for the F508del-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Enhanced Cell Surface Stability of Rescued ΔF508 Cystic Fibrosis Transmembrane Conductance Regulator by Pharmacological Chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. drughunter.com [drughunter.com]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to DUBTACs for CFTR Stabilization: NJH-2-057 and Other Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic strategies for cystic fibrosis (CF) is rapidly evolving, with targeted protein stabilization emerging as a promising approach. Deubiquitinase-targeting chimeras (DUBTACs) represent a novel class of molecules designed to rescue the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the common ΔF508 mutant, which is prone to premature degradation. This guide provides an objective comparison of the pioneering DUBTAC, NJH-2-057, with other recently developed DUBTACs that recruit different deubiquitinating enzymes (DUBs) to stabilize CFTR.
Mechanism of Action: A Shared Strategy with Diverse Players
DUBTACs are heterobifunctional molecules that act as a bridge between a target protein and a deubiquitinase. In the context of CF, one end of the DUBTAC binds to the ΔF508-CFTR protein, while the other end recruits a specific DUB. This induced proximity facilitates the removal of ubiquitin chains from CFTR, a process that tags the protein for degradation by the proteasome. By deubiquitinating CFTR, DUBTACs prevent its destruction, leading to increased levels of the protein at the cell surface and a subsequent restoration of its chloride channel function.[1]
This compound, the first-in-class DUBTAC for CFTR, links the CFTR-binding molecule lumacaftor to a covalent ligand, EN523, which recruits the deubiquitinase OTUB1.[2][3] Following this proof-of-concept, researchers have developed other DUBTACs that engage different DUBs, such as USP7 and USP28, to achieve the same therapeutic goal of CFTR stabilization.[4][5][6][7][8]
Comparative Performance of CFTR DUBTACs
The efficacy of these DUBTACs is primarily assessed by their ability to increase the levels of mature, functional CFTR protein and to restore its ion channel activity. While direct head-to-head quantitative comparisons in single studies are limited, existing data allows for a comparative assessment.
| DUBTAC | Recruited DUB | Target Ligand | Key Findings | Reference |
| This compound | OTUB1 | Lumacaftor | Robustly increases ΔF508-CFTR protein levels and significantly improves CFTR-dependent transepithelial conductance compared to lumacaftor alone.[1][2] | [2] |
| MS6869 | USP7 | Lumacaftor | Stabilizes ΔF508-CFTR protein with effectiveness comparable to this compound.[6][9] | [6] |
| MS9279 | USP28 | Lumacaftor | Demonstrates potent stabilization of the ΔF508-CFTR mutant protein, with similar potency to this compound.[5][8] | [5] |
Supporting Experimental Data
The following table summarizes key quantitative data from studies on this compound, illustrating its efficacy in a cellular model of cystic fibrosis.
Table 2: Functional Rescue of ΔF508-CFTR by this compound in Primary Human Bronchial Epithelial Cells
| Treatment | Change in Transepithelial Current (Isc) | Statistical Significance (vs. Vehicle) |
| Vehicle (DMSO) | Baseline | - |
| Lumacaftor (10 µM) | Modest Increase | P < 0.05 |
| This compound (10 µM) | Significant Increase | P < 0.05 (and significantly greater than Lumacaftor) |
Data adapted from a representative study demonstrating the superior efficacy of this compound in restoring CFTR function compared to lumacaftor alone.[10]
Experimental Protocols
Western Blotting for CFTR Protein Levels
This protocol is essential for quantifying the stabilization of CFTR protein following DUBTAC treatment.
-
Cell Lysis: Cells expressing ΔF508-CFTR (e.g., CFBE41o-4.7) are treated with the DUBTAC or control compounds for a specified duration (e.g., 16-24 hours). After treatment, cells are washed with PBS and lysed in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, heated, and then loaded onto a polyacrylamide gel (e.g., 4-15% gradient gel).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for CFTR. Following washes, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is developed using a chemiluminescent substrate and imaged. The intensity of the bands corresponding to mature (Band C) and immature (Band B) CFTR is quantified and normalized to a loading control (e.g., GAPDH).
Transepithelial Conductance Assay (Ussing Chamber)
This functional assay measures the chloride ion transport across a monolayer of polarized epithelial cells, providing a direct assessment of CFTR channel activity.
-
Cell Culture: Primary human bronchial epithelial cells from CF donors are cultured on permeable supports until they form a polarized monolayer.
-
DUBTAC Treatment: The cell monolayers are treated with the DUBTAC or control compounds for 24 hours.
-
Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber, which separates the apical and basolateral sides of the monolayer. Both chambers are filled with a physiological saline solution.
-
Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.
-
Pharmacological Modulation: A series of pharmacological agents are added sequentially to the chambers to isolate CFTR-dependent chloride secretion:
-
An ENaC inhibitor (e.g., amiloride) to block sodium absorption.
-
A cAMP agonist (e.g., forskolin) to activate CFTR.
-
A CFTR potentiator (e.g., VX-770/ivacaftor) to maximize channel opening.
-
A CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: The change in Isc in response to the CFTR activator and inhibitor is calculated to determine the level of functional CFTR activity.
Visualizing the Pathways
CFTR Degradation and DUBTAC Intervention
Caption: CFTR degradation pathway and the mechanism of DUBTAC intervention.
Experimental Workflow for DUBTAC Efficacy Testing
Caption: Workflow for evaluating the efficacy of different CFTR DUBTACs.
Logical Relationship of DUBTAC Components
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting ubiquitination machinery in cystic fibrosis: Where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. USP28-Based Deubiquitinase-Targeting Chimeras for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP7-Based Deubiquitinase-Targeting Chimeras Stabilize AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP28-Based Deubiquitinase-Targeting Chimeras for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Tale of Two Fates: Comparing NJH-2-057 (DUBTAC) and PROTACs in the Regulation of Protein Levels
For researchers, scientists, and drug development professionals, the ability to modulate protein levels is a cornerstone of modern therapeutic strategy. Two powerful, yet opposing, technologies have emerged as leaders in this field: Deubiquitinase-Targeting Chimeras (DUBTACs) for protein stabilization and Proteolysis-Targeting Chimeras (PROTACs) for protein degradation. This guide provides a comprehensive comparison of their mechanisms, efficacy, and the experimental approaches used to evaluate them, using the DUBTAC NJH-2-057 as a prime example of targeted protein stabilization.
At their core, both DUBTACs and PROTACs are heterobifunctional molecules designed to hijack cellular machinery to alter the fate of a target protein. However, they recruit different arms of the ubiquitin-proteasome system to achieve opposite outcomes. PROTACs recruit an E3 ligase to a target protein, marking it with a polyubiquitin chain for degradation by the proteasome.[1][2] In stark contrast, DUBTACs recruit a deubiquitinase (DUB) to a target protein to remove existing ubiquitin chains, thereby rescuing it from degradation and stabilizing its levels.
This fundamental difference in their mechanism of action dictates their therapeutic applications. While PROTACs are designed to eliminate disease-causing proteins, DUBTACs offer a novel approach to treating diseases caused by the aberrant degradation of essential proteins, such as in cystic fibrosis where the mutant CFTR protein is prematurely degraded.
Mechanism of Action: A Fork in the Ubiquitin Pathway
The distinct mechanisms of DUBTACs and PROTACs are best understood by visualizing their respective signaling pathways.
Efficacy Comparison: Stabilization vs. Degradation
Direct comparative efficacy data between this compound and a PROTAC targeting the same protein is currently unavailable in published literature, primarily because no PROTACs targeting CFTR have been described. However, we can evaluate the efficacy of each technology based on available data for their respective targets.
This compound: A Case Study in Protein Stabilization
This compound is a DUBTAC composed of EN523, a covalent ligand that recruits the deubiquitinase OTUB1, linked to lumacaftor, a molecule that binds to the misfolded ΔF508-CFTR protein. In a key study, treatment of human bronchial epithelial cells expressing ΔF508-CFTR with this compound led to a significant stabilization of the mutant CFTR protein.
| Compound | Target Protein | Cell Line | Concentration | Outcome |
| This compound | ΔF508-CFTR | CFBE41o-4.7 | 10 µM | Robust stabilization of ΔF508-CFTR levels |
| Lumacaftor | ΔF508-CFTR | CFBE41o-4.7 | 10 µM | Minimal effect on ΔF508-CFTR levels alone |
| This compound | ΔF508-CFTR | Primary human CF bronchial epithelial cells | 10 µM | Improved CFTR-dependent chloride channel conductance |
PROTACs: Metrics of Protein Degradation
The efficacy of PROTACs is typically quantified by two key parameters: DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). These values are determined through dose-response experiments. For illustration, below is a table with representative data for a well-characterized PROTAC.
| PROTAC Example | Target Protein | Cell Line | DC50 | Dmax |
| ARV-110 | Androgen Receptor (AR) | VCaP | ~1 nM | >95% |
| dBET1 | BRD4 | 22Rv1 | 8 nM | >98% |
Experimental Protocols: Assessing Protein Stabilization and Degradation
The primary method for quantifying changes in protein levels following treatment with DUBTACs or PROTACs is Western blotting. Below are detailed protocols for evaluating the efficacy of this compound and a generic PROTAC.
Experimental Workflow: Western Blot Analysis
Protocol 1: Western Blot for this compound-mediated CFTR Stabilization
1. Cell Culture and Treatment:
-
Culture CFBE41o-4.7 cells expressing ΔF508-CFTR in the appropriate medium until they reach 80-90% confluency.
-
Treat the cells with vehicle (DMSO), 10 µM this compound, or 10 µM lumacaftor for 24 hours.
2. Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against CFTR and a loading control (e.g., GAPDH).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the CFTR band intensity to the corresponding loading control band intensity.
-
Compare the normalized CFTR levels in the this compound-treated samples to the vehicle and lumacaftor-treated controls.
Protocol 2: Western Blot for PROTAC-mediated Protein Degradation
1. Cell Culture and Treatment:
-
Plate the chosen cell line (e.g., VCaP for AR) at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in the cell culture medium.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 18 hours).
2. Cell Lysis and Protein Quantification:
-
Follow steps 2 and 3 from Protocol 1.
3. SDS-PAGE and Western Blotting:
-
Follow step 4 from Protocol 1, using a primary antibody against the target protein of interest and a loading control.
4. Data Analysis:
-
Quantify the band intensities as described in step 5 of Protocol 1.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Conclusion: Expanding the Druggable Proteome
Both DUBTACs and PROTACs represent revolutionary approaches in chemical biology and drug discovery, offering the potential to target proteins previously considered "undruggable." While they employ opposing strategies—stabilization versus degradation—their shared principle of inducing proximity between a target protein and a cellular effector enzyme opens up a vast new landscape for therapeutic intervention. The DUBTAC this compound exemplifies the promise of targeted protein stabilization for diseases like cystic fibrosis. The continued development and comparative assessment of these two powerful technologies will undoubtedly lead to novel treatments for a wide range of human diseases.
References
Unveiling the Synergistic Potential of NJH-2-057 in CFTR Modulation: A Comparative Guide
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of more effective therapies for cystic fibrosis (CF), a novel deubiquitinase-targeting chimera (DUBTAC), NJH-2-057, has emerged as a promising agent. This guide provides a comprehensive comparison of this compound's performance, particularly its synergistic effects when combined with other Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to illuminate the therapeutic potential of this innovative approach.
This compound operates through a distinct mechanism of action. It is a heterobifunctional molecule that links the CFTR corrector lumacaftor to a ligand for the deubiquitinase OTUB1.[1] This unique design allows this compound to recruit OTUB1 to the mutated CFTR protein, specifically the common ΔF508 variant, thereby preventing its ubiquitination and subsequent degradation. This targeted protein stabilization leads to an increased quantity of ΔF508-CFTR at the cell surface.
Comparative Efficacy of this compound
Experimental data demonstrates that this compound surpasses the efficacy of its corrector component, lumacaftor, when used alone. In studies utilizing human bronchial epithelial cells from CF donors with the ΔF508 mutation, this compound treatment resulted in a significant increase in CFTR-mediated chloride transport compared to lumacaftor alone.
Quantitative Data Summary
| Treatment Group | Cell Type | Measurement | Result | Reference |
| DMSO (Vehicle) | Primary human CF bronchial epithelial cells (ΔF508/ΔF508) | Change in Short-Circuit Current (Isc) after VX-770 | ~0 µA/cm² | [2] |
| Lumacaftor (10 µM) | Primary human CF bronchial epithelial cells (ΔF508/ΔF508) | Change in Short-Circuit Current (Isc) after VX-770 | ~25 µA/cm² | [2] |
| This compound (10 µM) | Primary human CF bronchial epithelial cells (ΔF508/ΔF508) | Change in Short-Circuit Current (Isc) after VX-770 | ~45 µA/cm² | [2] |
| siControl + DMSO | CFBE41o-4.7 cells (expressing ΔF508-CFTR) | Relative Mutant CFTR Levels | Baseline | [2] |
| siControl + This compound (10 µM) | CFBE41o-4.7 cells (expressing ΔF508-CFTR) | Relative Mutant CFTR Levels | Significant Increase | [2] |
| siOTUB1 + This compound (10 µM) | CFBE41o-4.7 cells (expressing ΔF508-CFTR) | Relative Mutant CFTR Levels | Reduced stabilization effect of this compound | [2] |
Synergistic Effects with Other CFTR Modulators
The true potential of this compound may lie in its ability to work synergistically with other classes of CFTR modulators, such as potentiators. Potentiators, like ivacaftor (VX-770), function by increasing the channel opening probability of CFTR proteins that are present at the cell surface. By increasing the quantity of CFTR at the membrane, this compound provides more substrate for potentiators to act upon, leading to a greater overall increase in chloride transport.
The experimental data from primary human CF donor bronchial epithelial cells demonstrates this synergy. While this compound alone shows a significant rescue of CFTR function, the subsequent addition of the potentiator VX-770 (ivacaftor) leads to a much larger increase in short-circuit current, indicating a synergistic, rather than merely additive, effect.[2]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
Western Blotting for CFTR Levels
-
Cell Culture: CFBE41o-4.7 cells expressing ΔF508-CFTR were utilized.
-
Pre-incubation: Cells were pre-treated with either vehicle (DMSO), lumacaftor (100 µM), or EN523 (100 µM) for 1 hour.
-
Treatment: Following pre-incubation, cells were treated with this compound (10 µM) for 24 hours. For knockdown experiments, cells were transfected with non-targeting siRNA (siControl) or siOTUB1 oligonucleotides for 48 hours prior to a 16-hour treatment with this compound (10 µM).
-
Analysis: Cell lysates were subjected to western blotting to assess the levels of mutant CFTR, with GAPDH serving as a loading control.[2]
Short-Circuit Current (Isc) Measurements
-
Cell Culture: Primary human cystic fibrosis donor bronchial epithelial cells homozygous for the ΔF508-CFTR mutation were cultured.
-
Treatment: Cells were treated with either DMSO vehicle, this compound (10 µM), or lumacaftor (10 µM) for 24 hours.
-
TECC24 Assay: Transepithelial conductance was measured using a TECC24 assay. The assay involved sequential additions of:
-
Amiloride (10 µM) to inhibit sodium channels.
-
Forskolin (20 µM) to activate cAMP pathways and stimulate CFTR.
-
VX-770 (ivacaftor, 0.5 µM) to potentiate CFTR channel opening.
-
CFTR(inh)-172 (30 µM) to inhibit CFTR function and confirm the observed current was CFTR-specific.[2]
-
-
Analysis: The change in current between the addition of the potentiator VX-770 and the CFTR inhibitor was calculated to quantify CFTR-mediated ion transport.[2]
Visualizing the Mechanism and Workflow
To further elucidate the processes described, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for assessing its efficacy.
Caption: Mechanism of this compound action.
Caption: Workflow for Isc measurement.
Conclusion
This compound represents a novel and promising strategy in the development of CFTR modulators. Its unique mechanism of recruiting a deubiquitinase to stabilize mutant CFTR protein leads to superior performance compared to lumacaftor alone. Furthermore, the data strongly suggests a synergistic relationship with CFTR potentiators, opening the door for highly effective combination therapies. Further research is warranted to fully explore the therapeutic potential of this compound in combination with a broader range of CFTR modulators and across a wider spectrum of CFTR mutations. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate such future investigations.
References
Head-to-Head Comparison: NJH-2-057 and USP7-based DUBTACs in Targeted Protein Stabilization
In the evolving landscape of targeted therapeutics, Deubiquitinase-Targeting Chimeras (DUBTACs) have emerged as a promising modality for stabilizing proteins of interest (POIs), offering a complementary approach to protein degradation technologies like PROTACs. This guide provides a detailed comparison of two key DUBTAC systems: the pioneering OTUB1-recruiting DUBTAC, NJH-2-057, and the more recently developed USP7-based DUBTACs. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Introduction to DUBTACs
DUBTACs are bifunctional molecules designed to recruit a deubiquitinase (DUB) to a specific protein of interest that is otherwise targeted for proteasomal degradation via ubiquitination. By bringing the DUB in close proximity to the ubiquitinated POI, the DUBTAC facilitates the removal of ubiquitin chains, leading to the stabilization and increased abundance of the target protein.[][2] This mechanism holds significant therapeutic potential for diseases caused by the loss or insufficiency of critical proteins.
This compound is a first-in-class DUBTAC that utilizes a covalent ligand, EN523, to recruit the deubiquitinase OTUB1.[2][3] This DUBTAC was famously developed to stabilize the cystic fibrosis transmembrane conductance regulator (CFTR) protein, specifically the common disease-causing mutant ΔF508-CFTR.[][2]
USP7-based DUBTACs represent an expansion of the DUBTAC platform, harnessing the deubiquitinase USP7.[4][5] Unlike this compound's covalent approach, these newer DUBTACs typically employ non-covalent ligands to engage USP7.[4][5][6] This development broadens the scope of DUBs that can be leveraged for targeted protein stabilization.[4][5]
Mechanism of Action: A Comparative Overview
The fundamental mechanism of both this compound and USP7-based DUBTACs is the induced proximity of a DUB to a target protein. However, key differences exist in the specific DUB recruited and the nature of the ligand-DUB interaction.
-
This compound: This DUBTAC is composed of three key components: a ligand for the target protein (lumacaftor for ΔF508-CFTR), a linker, and a covalent recruiter for OTUB1 (EN523).[2] The acrylamide moiety in EN523 forms a covalent bond with an allosteric cysteine residue (Cys23) on OTUB1, which does not inhibit the enzyme's catalytic activity.[2] This stable linkage allows for the sustained recruitment of OTUB1 to the target protein.
-
USP7-based DUBTACs: These molecules also consist of a POI ligand and a linker, but they incorporate a non-covalent ligand for USP7.[4][6] This non-covalent interaction offers a potentially more reversible and tunable system compared to the covalent approach of this compound. The development of USP7-based DUBTACs has demonstrated that DUBs other than OTUB1 can be effectively harnessed, expanding the versatility of the DUBTAC technology.[4][5]
Below is a diagram illustrating the general mechanism of action for DUBTACs.
Caption: General mechanism of DUBTACs.
Performance Data: this compound vs. USP7-based DUBTACs
Direct comparative studies have been conducted, primarily focusing on the stabilization of the ΔF508-CFTR mutant protein. The data indicates that USP7-based DUBTACs can achieve a stabilization efficacy comparable to that of this compound.[4][5][6]
Table 1: Comparative Efficacy in ΔF508-CFTR Stabilization
| Compound | DUB Recruited | Target Protein | Cell Line | Concentration | Outcome | Reference |
| This compound | OTUB1 | ΔF508-CFTR | CFBE41o-4.7 | 10 µM | Significant increase in CFTR protein levels. | [7][8] |
| MS6869 | USP7 | ΔF508-CFTR | CFBE41o-4.7 | 10 µM | Stabilized ΔF508-CFTR as effectively as this compound. | [6][9] |
| MS9279 | USP28 | ΔF508-CFTR | CFBE41o-4.7 | 10 µM | Similar potency to this compound in stabilizing ΔF508-CFTR. | [10] |
Note: The table presents a summary of findings from different studies. Direct quantitative comparison of fold-increase was not consistently reported across all publications.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate and compare DUBTAC performance.
Western Blotting for Protein Stabilization
This protocol is used to quantify the levels of the target protein following DUBTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., CFBE41o-4.7 expressing ΔF508-CFTR) at a desired density.
-
Allow cells to adhere overnight.
-
Treat cells with the DUBTAC (e.g., this compound or a USP7-based DUBTAC) at various concentrations (e.g., 1-20 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 16-24 hours).[7]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-CFTR) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Quantification:
-
Densitometry analysis is performed to quantify the band intensities. The level of the target protein is normalized to the loading control.
-
Caption: Workflow for Western Blot Analysis.
Co-Immunoprecipitation (Co-IP) for Target Engagement
This protocol is used to demonstrate the DUBTAC-induced interaction between the deubiquitinase and the target protein.
-
Cell Transfection and Treatment:
-
Co-transfect cells (e.g., HEK293T) with plasmids expressing the tagged target protein (e.g., Flag-CFTR) and the tagged deubiquitinase (e.g., GST-USP7).[6]
-
After 24-48 hours, treat the cells with the DUBTAC or vehicle control for the desired time.
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.
-
Clear the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cleared lysate with an antibody against one of the tags (e.g., anti-Flag antibody) overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using antibodies against both tagged proteins (e.g., anti-Flag and anti-GST) to confirm their interaction.
-
Conclusion
Both this compound and USP7-based DUBTACs are powerful tools for targeted protein stabilization. This compound, recruiting OTUB1 via a covalent ligand, served as a crucial proof-of-concept for the DUBTAC technology. The development of USP7-based DUBTACs, which utilize non-covalent ligands, has significantly expanded the DUBTAC toolbox.[4][5] Experimental evidence demonstrates that USP7-based DUBTACs can achieve comparable efficacy to this compound in stabilizing target proteins like ΔF508-CFTR.[5][6] The choice between these platforms may depend on the specific target, the desired pharmacological profile (covalent vs. non-covalent), and the cellular context. The continued exploration of new DUBs and ligands will undoubtedly lead to further advancements in this exciting therapeutic modality.
References
- 2. Applications of protein ubiquitylation and deubiquitylation in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. USP7-Based Deubiquitinase-Targeting Chimeras Stabilize AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. USP7-Based Deubiquitinase-Targeting Chimeras Stabilize AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Confirming NJH-2-057 Mechanism Through Competitive Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of NJH-2-057, a novel deubiquitinase-targeting chimera (DUBTAC), against alternative therapeutic agents for cystic fibrosis. The focus is on confirming its mechanism of action through competitive binding assays, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a heterobifunctional molecule designed to stabilize the ΔF508 mutant of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, the most common mutation causing cystic fibrosis. It achieves this by recruiting the deubiquitinase OTUB1 to the CFTR protein, leading to its deubiquitination and subsequent stabilization. This compound is comprised of two key moieties:
-
Lumacaftor: A known CFTR corrector that binds to the first membrane-spanning domain (MSD1) of the CFTR protein.
-
EN523: A covalent ligand that specifically targets a non-catalytic allosteric cysteine (C23) on OTUB1.[1]
By bringing OTUB1 into proximity with CFTR, this compound facilitates the removal of ubiquitin chains from CFTR, rescuing it from proteasomal degradation and thereby increasing its cell surface expression and function.
Comparative Performance Analysis
This section compares the binding and functional characteristics of this compound with established CFTR modulators, Lumacaftor and Tezacaftor. Due to the unique, dual-binding and covalent mechanism of this compound, a direct comparison of binding affinity (Ki) for the entire molecule is not straightforward. Therefore, the table below presents a multi-faceted comparison, including the binding affinity of the CFTR-targeting component and the functional concentration for CFTR stabilization.
| Compound | Target(s) | Mechanism of Action | Binding Affinity (Ki) for CFTR | Effective Concentration for CFTR Stabilization | Notes |
| This compound | ΔF508-CFTR & OTUB1 | DUBTAC: Recruits OTUB1 to deubiquitinate and stabilize CFTR. | Not directly measured for the full chimera. The lumacaftor moiety has a Ki of 7.7 ± 2.0 nM. | Effective at 10 µM in cell-based assays.[2] | The EN523 moiety forms a covalent bond with OTUB1. |
| Lumacaftor | ΔF508-CFTR | Corrector: Binds to MSD1 of CFTR to improve its folding and trafficking. | 7.7 ± 2.0 nM | Used at concentrations up to 100 µM in cell-based assays.[2] | A component of the approved drug Orkambi. |
| Tezacaftor | ΔF508-CFTR | Corrector: Binds to the same site as lumacaftor in MSD1 of CFTR to improve folding and trafficking.[3][4] | 0.12 ± 0.04 µM | A component of the approved drugs Symdeko and Trikafta. | Has a similar mechanism to lumacaftor.[4] |
Experimental Protocols
A detailed protocol for a competitive binding assay is provided below. This protocol is based on the principles of fluorescence polarization (FP), a robust and sensitive method for measuring molecular interactions in solution. This assay can be adapted to assess the binding of the lumacaftor moiety of this compound to CFTR and to determine the ability of this compound to compete with a fluorescently labeled ligand for CFTR.
Fluorescence Polarization (FP) Competitive Binding Assay
Objective: To determine the binding affinity (IC50, and subsequently Ki) of this compound and other non-labeled compounds for the CFTR protein by measuring their ability to displace a fluorescently labeled ligand.
Materials:
-
Purified, full-length ΔF508-CFTR protein (or a relevant ligand-binding domain).
-
Fluorescently labeled ligand (e.g., a fluorescent derivative of lumacaftor or another known CFTR binder).
-
This compound.
-
Alternative competitor compounds (e.g., Lumacaftor, Tezacaftor).
-
Assay Buffer (e.g., Phosphate-Buffered Saline with 0.01% Tween-20).
-
Black, low-volume 384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescently labeled ligand in a suitable solvent (e.g., DMSO) and then dilute it in Assay Buffer to a final working concentration (typically in the low nanomolar range, to be determined empirically).
-
Prepare serial dilutions of the unlabeled competitor compounds (this compound, Lumacaftor, Tezacaftor) in Assay Buffer.
-
Prepare a solution of the purified CFTR protein in Assay Buffer at a concentration that gives a significant FP signal with the fluorescent ligand (to be determined in a preliminary saturation binding experiment).
-
-
Assay Protocol:
-
To each well of the 384-well plate, add a fixed volume of the CFTR protein solution.
-
Add the serially diluted competitor compounds to the wells. Include wells with Assay Buffer only as a "no competitor" control.
-
Add a fixed volume of the fluorescently labeled ligand to all wells.
-
The final volume in each well should be consistent.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
The raw FP data (in millipolarization units, mP) is plotted against the logarithm of the competitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent ligand.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent ligand.
-
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound
References
A Comparative Analysis of Covalent-Targeting Therapeutic Modalities: From Direct Inhibition to Targeted Protein Stabilization
Introduction: The strategy of using small molecules to form a covalent bond with a target protein has become a powerful tool in drug discovery. Traditionally, this approach has been used to create highly potent and durable inhibitors of enzyme function. However, the versatility of covalent chemistry is now being applied to novel therapeutic modalities that extend beyond simple inhibition. This guide provides a comparative analysis of NJH-2-057, a first-in-class covalent deubiquitinase-targeting chimera (DUBTAC), and other well-established covalent inhibitors. We will explore their distinct mechanisms of action, the experimental methods used for their characterization, and their differing therapeutic goals.
Covalent inhibitors are compounds that form a stable, chemical bond with their target protein, often resulting in irreversible inactivation.[1][2] This class of drugs offers several advantages, including high potency, prolonged duration of action, and the ability to overcome challenges like high substrate competition or shallow binding pockets.[1][3][4][5] In recent years, the principles of covalent targeting have been integrated into more complex systems, such as bifunctional molecules. This compound exemplifies this evolution; it is not an inhibitor but a "stabilizer" that uses a covalent recruiter to bring a deubiquitinase enzyme to a specific protein of interest, thereby rescuing it from degradation.[6][7]
This guide will objectively compare these two distinct applications of covalent chemistry, providing researchers, scientists, and drug development professionals with a clear understanding of their respective mechanisms, data, and experimental considerations.
Section 1: A Tale of Two Mechanisms: Inhibition vs. Stabilization
The fundamental difference between traditional covalent inhibitors and a covalent DUBTAC like this compound lies in their therapeutic objective. One aims to shut down a protein's function, while the other aims to restore it.
Covalent Inhibition: Irreversible Inactivation of Target Proteins
Covalent inhibitors typically function through a two-step mechanism. First, the inhibitor reversibly binds to the target protein's active site. Following this initial binding, an electrophilic functional group on the inhibitor, known as a "warhead," reacts with a nearby nucleophilic amino acid residue (commonly cysteine) on the protein to form a permanent covalent bond.[3][8] This process leads to the irreversible inactivation of the protein.
A prominent example is Ibrutinib , a covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is often hyperactive in B-cell malignancies. Ibrutinib's acrylamide warhead forms a covalent bond with Cys-481 in the ATP-binding domain of BTK, permanently blocking its kinase activity and disrupting the downstream signaling that promotes cancer cell survival and proliferation.[1]
Covalent Recruitment: The DUBTAC Mechanism of this compound
In contrast to inhibition, this compound is a bifunctional molecule designed for targeted protein stabilization.[6] It is composed of three parts: a ligand that binds the protein of interest (POI), a linker, and a covalent recruiter for a deubiquitinase (DUB) enzyme.[6]
This compound targets the ΔF508-CFTR protein, a mutant form of the cystic fibrosis transmembrane conductance regulator that is misfolded and prematurely targeted for degradation via the ubiquitin-proteasome system. This compound uses lumacaftor to bind to ΔF508-CFTR and a covalent warhead to recruit the deubiquitinase OTUB1 .[9][10] By bringing OTUB1 into close proximity with ΔF508-CFTR, the DUBTAC facilitates the removal of ubiquitin tags from the protein, thus rescuing it from degradation and allowing it to traffic to the cell surface to function as an ion channel.[6]
Section 2: Comparative Data Overview
The quantitative assessment of covalent inhibitors and DUBTACs requires distinct metrics that reflect their different biological outcomes. For inhibitors, potency is measured by the rate of inactivation, whereas for DUBTACs, efficacy is determined by the degree of protein stabilization and functional rescue.
| Feature | Covalent Inhibitor (e.g., Ibrutinib) | Covalent DUBTAC (this compound) |
| Therapeutic Goal | Inhibit protein function | Stabilize and restore protein function |
| Primary Mechanism | Covalent inactivation of an enzyme's active site | Proximity-induced deubiquitination of a target protein |
| Key Moieties | Single pharmacophore with an electrophilic warhead | POI binder + Linker + DUB recruiter with a covalent warhead |
| Example Target | Bruton's Tyrosine Kinase (BTK)[1] | ΔF508-CFTR[7] |
| Targeted Residue | Cysteine 481 in BTK's active site[1] | Cysteine on OTUB1 (recruited enzyme) |
| Therapeutic Area | Oncology, Autoimmune Diseases[11] | Cystic Fibrosis[12] |
| Key Efficacy Metrics | IC50, k_inact/K_i (rate of inactivation)[3][13] | Fold-increase in protein levels, functional rescue (e.g., ion channel activity)[6] |
Table 1. Comparative summary of covalent inhibitors and the covalent DUBTAC this compound.
| Inhibitor Name | Target Protein | Covalently Modified Residue | Warhead Type | Therapeutic Area |
| Osimertinib | EGFR | Cys797 | Acrylamide | Non-Small Cell Lung Cancer[1][11] |
| Sotorasib | KRAS(G12C) | Cys12 | Acrylamide | Solid Tumors[5] |
| Nirmatrelvir | SARS-CoV-2 Mpro | Cys145 | Nitrile | COVID-19[13] |
| Zanubrutinib | BTK | Cys481 | Acrylamide | B-Cell Malignancies[1][11] |
Table 2. Examples of FDA-approved covalent inhibitors and their key characteristics.
Section 3: Experimental Protocols for Characterization
Validating the mechanism of action for covalent molecules requires a tailored suite of biochemical and cell-based assays. The workflows for a covalent inhibitor and a DUBTAC diverge significantly after the initial confirmation of covalent binding.
Characterization of Covalent Inhibitors
The validation process for a covalent inhibitor focuses on confirming time-dependent inactivation, determining kinetic parameters, and assessing selectivity.
Protocol 1: Time-Dependent IC50 Assay [14]
-
Objective: To determine if the inhibitor's potency increases with incubation time, a hallmark of covalent modification.
-
Methodology:
-
Prepare serial dilutions of the covalent inhibitor.
-
In a multi-well plate, add the target enzyme to an appropriate assay buffer.
-
Add the inhibitor dilutions to the enzyme and pre-incubate for varying durations (e.g., 15, 30, 60, 120 minutes). Include a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding the substrate.
-
After a fixed reaction time, stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance).
-
Plot the percent inhibition against inhibitor concentration for each pre-incubation time point and calculate the IC50 value. A leftward shift (decrease) in IC50 with longer pre-incubation times indicates time-dependent, likely covalent, inhibition.
-
Protocol 2: Cellular Washout Assay [14][15]
-
Objective: To assess the durability of inhibition in a cellular context, confirming irreversible target engagement.
-
Methodology:
-
Culture cells expressing the target protein to the desired confluency.
-
Treat the cells with the covalent inhibitor at a saturating concentration for a defined period (e.g., 1-2 hours). Include a non-covalent inhibitor as a control.
-
Washout Step: Remove the inhibitor-containing media and wash the cells multiple times with fresh, inhibitor-free media to remove all unbound compound.
-
Re-suspend the cells in fresh media and assess the biological outcome (e.g., downstream signaling, cell viability) at various time points post-washout.
-
Sustained biological effect in the covalent inhibitor group after washout, compared to the rapid reversal of effect in the non-covalent control group, demonstrates irreversible inhibition.
-
Characterization of Covalent DUBTACs (this compound)
The validation workflow for a DUBTAC centers on demonstrating target stabilization and functional rescue, which are direct consequences of successful DUB recruitment.
Protocol 3: Western Blotting for Protein Stabilization [6]
-
Objective: To quantify the increase in the steady-state levels of the target protein upon DUBTAC treatment.
-
Methodology:
-
Culture cells expressing the target protein (e.g., CFBE41o- cells expressing ΔF508-CFTR).
-
Treat cells with varying concentrations of the DUBTAC (e.g., this compound at 10 µM) for a specified time (e.g., 16-24 hours). Include a vehicle control.
-
Lyse the cells and collect the protein lysate.
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific to the target protein (e.g., anti-CFTR) and a loading control (e.g., anti-GAPDH).
-
Apply a secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize the protein bands using chemiluminescence.
-
Quantify the band intensity and normalize the target protein level to the loading control. A dose-dependent increase in the target protein indicates successful stabilization.
-
Protocol 4: Transepithelial Conductance Assay for CFTR Function [6]
-
Objective: To measure the functional rescue of the stabilized CFTR protein by assessing its chloride ion channel activity.
-
Methodology:
-
Culture primary human bronchial epithelial cells from cystic fibrosis donors (with the ΔF508 mutation) on permeable supports until they form a polarized monolayer.
-
Treat the cells with the DUBTAC (e.g., this compound at 10 µM) or controls (vehicle, lumacaftor) for 24 hours.
-
Mount the supports in an Ussing chamber, which measures the short-circuit current (Isc), an indicator of net ion transport across the epithelium.
-
Sequentially add the following compounds and measure the change in Isc:
-
Amiloride: To block sodium channels and isolate chloride transport.
-
Forskolin: To activate CFTR through cAMP stimulation.
-
VX-770 (Ivacaftor): A potentiator to maximize the opening of any CFTR channels at the surface.
-
CFTR(inh)-172: A specific CFTR inhibitor to confirm the measured current is CFTR-dependent.
-
-
The key measurement is the magnitude of the CFTR(inh)-172-sensitive current, which directly reflects the activity of functional CFTR channels at the cell surface. A significant increase in this current in DUBTAC-treated cells compared to controls demonstrates functional rescue.
-
Conclusion
The field of covalent drug discovery is undergoing a significant expansion. While traditional covalent inhibitors that permanently inactivate their targets remain a cornerstone of modern medicine, particularly in oncology, novel modalities are emerging that repurpose covalent chemistry for different aims. This compound, as a covalent DUBTAC, is a pioneering example of this evolution. It demonstrates that a covalent warhead can be used not to destroy function, but to recruit cellular machinery that restores it.
This comparative analysis highlights the critical differences in mechanism, therapeutic strategy, and experimental validation between covalent inhibitors and covalent protein stabilizers. Understanding these distinctions is paramount for researchers in the field, as it opens up new avenues for designing innovative therapies. The success of covalent-targeting molecules will increasingly depend on matching the right covalent strategy—be it inhibition, stabilization, or degradation—to the specific pathology of a disease.
References
- 1. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]
- 6. researchgate.net [researchgate.net]
- 7. drughunter.com [drughunter.com]
- 8. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Orally effective FDA-approved protein kinase targeted covalent inhibitors (TCIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. drughunter.com [drughunter.com]
- 14. benchchem.com [benchchem.com]
- 15. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Rescue of ΔF508-CFTR: NJH-2-057 Versus Other Correctors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional rescue of the cystic fibrosis transmembrane conductance regulator protein with the F508del mutation (ΔF508-CFTR) by the novel deubiquitinase-targeting chimera (DUBTAC) NJH-2-057, alongside other prominent CFTR correctors. The information presented is collated from publicly available research data to assist in the evaluation of these compounds for research and drug development purposes.
Introduction to ΔF508-CFTR and Corrector Classes
The ΔF508 mutation is the most common cause of cystic fibrosis (CF), leading to the misfolding and premature degradation of the CFTR protein. This results in a significant reduction of functional CFTR at the cell surface, causing defective ion transport. CFTR correctors are small molecules designed to rescue the processing and trafficking of ΔF508-CFTR to the cell membrane. These correctors are broadly categorized based on their mechanism of action:
-
Class I Correctors: These molecules, such as lumacaftor (VX-809) and tezacaftor (VX-661), are thought to bind to the first membrane-spanning domain (MSD1) of CFTR, improving the interaction between nucleotide-binding domain 1 (NBD1) and the membrane-spanning domains.
-
Class II Correctors: This class of correctors is proposed to stabilize the NBD2 domain.
-
Class III Correctors: These compounds, including elexacaftor (VX-445), are believed to act on a different site from Class I correctors, promoting a more global correction of the CFTR protein structure.
-
Deubiquitinase-Targeting Chimeras (DUBTACs): this compound represents a novel class of molecules. It is a DUBTAC that links a binder for the deubiquitinase OTUB1 to lumacaftor. This design aims to recruit OTUB1 to ΔF508-CFTR, preventing its ubiquitination and subsequent degradation, thereby stabilizing the protein.
Quantitative Comparison of Corrector Efficacy
The functional rescue of ΔF508-CFTR by various correctors is typically assessed through two key in vitro assays: measurement of CFTR protein maturation by Western blot and evaluation of CFTR channel function using short-circuit current (Isc) measurements in primary human bronchial epithelial (HBE) cells.
Table 1: Comparison of ΔF508-CFTR Maturation
This table summarizes the effect of different correctors on the maturation of ΔF508-CFTR, as determined by the ratio of the mature, fully-glycosylated form (Band C) to the immature, core-glycosylated form (Band B) in Western blot analysis. An increase in the C/(B+C) ratio indicates improved protein processing and trafficking.
| Corrector/Combination | Cell Type | Concentration | Fold Increase in C/(B+C) Ratio (vs. DMSO) |
| This compound | CFBE41o- | 10 µM | Data not yet publicly available in this format. |
| Lumacaftor (VX-809) | CFBE41o- | 3 µM | ~5-10% of WT-CFTR levels[1] |
| Tezacaftor (VX-661) | CFBE41o- | 3 µM | Similar to Lumacaftor |
| Elexacaftor (VX-445) | CFBE41o- | 3 µM | Significant increase |
| Elexacaftor/Tezacaftor | HBE cells | 3 µM each | Significantly greater than single correctors |
| Trikafta (Elexa/Teza/Iva) | HBE cells | 3µM/3µM/3µM | Substantial rescue of maturation[2] |
Note: Direct comparative data for this compound in this format is limited in publicly available literature. The efficacy of this compound is primarily demonstrated through functional assays and stabilization of total CFTR levels.
Table 2: Comparison of ΔF508-CFTR Channel Function
This table compares the ability of different correctors to restore the chloride channel function of ΔF508-CFTR. The data is presented as the change in short-circuit current (ΔIsc) in response to CFTR activators (e.g., forskolin) and potentiators (e.g., ivacaftor/VX-770) in primary HBE cells from CF patients homozygous for the ΔF508 mutation.
| Corrector/Combination | Cell Type | Concentration | Forskolin-Stimulated ΔIsc (µA/cm²) (mean ± SEM) |
| DMSO (Vehicle) | Primary HBE | - | ~1-2 |
| This compound | Primary HBE | 10 µM | ~15 ± 2 |
| Lumacaftor (VX-809) | Primary HBE | 10 µM | ~5 ± 1 |
| Elexacaftor/Tezacaftor | Primary HBE | 3 µM each | ~25-30 |
| Trikafta (Elexa/Teza/Iva) | Primary HBE | 3µM/3µM/3µM | ~60-70[2] |
Data for this compound and Lumacaftor are derived from published figures and represent an approximate comparison. Data for other correctors are representative values from the literature.
Experimental Protocols
Western Blot for CFTR Maturation
Objective: To determine the relative abundance of the immature (Band B, ~150 kDa) and mature (Band C, ~170-180 kDa) forms of CFTR.[3][4]
-
Cell Lysis:
-
Culture cells (e.g., CFBE41o- expressing ΔF508-CFTR) to confluence and treat with correctors for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Scrape cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CFTR (e.g., clone 596) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Quantification:
-
Use densitometry software to quantify the intensity of Band B and Band C.
-
Calculate the maturation ratio as C / (B + C).
-
Short-Circuit Current (Isc) Measurement
Objective: To measure the net ion transport across a polarized epithelial monolayer, providing a direct assessment of CFTR channel function.[6][7][8]
-
Cell Culture:
-
Culture primary HBE cells from ΔF508/ΔF508 donors on permeable supports (e.g., Transwell inserts) until a polarized monolayer with high transepithelial electrical resistance (TEER > 500 Ω·cm²) is formed.
-
Treat the cells with correctors for 24-48 hours prior to the assay.
-
-
Ussing Chamber Setup:
-
Mount the permeable supports in an Ussing chamber system.
-
Bathe both the apical and basolateral sides of the monolayer with Ringer's solution maintained at 37°C and gassed with 95% O₂/5% CO₂.
-
-
Isc Measurement Protocol:
-
Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current.
-
Establish a stable baseline Isc.
-
Inhibit the epithelial sodium channel (ENaC) by adding amiloride (100 µM) to the apical chamber.
-
Stimulate CFTR-dependent chloride secretion by adding a cAMP agonist, such as forskolin (10 µM), to the apical chamber.
-
Potentiate the activity of corrected ΔF508-CFTR at the membrane by adding a potentiator, such as ivacaftor (VX-770, 1 µM) or genistein (50 µM), to the apical chamber.
-
Inhibit CFTR-dependent current by adding a specific CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm that the measured current is CFTR-specific.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to each compound. The forskolin- and potentiator-stimulated, CFTRinh-172-sensitive current represents the functional activity of the rescued ΔF508-CFTR.
-
Signaling Pathways and Experimental Workflows
ΔF508-CFTR Processing and Rescue Pathway
References
- 1. Unravelling the Regions of Mutant F508del-CFTR More Susceptible to the Action of Four Cystic Fibrosis Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 4. CFTR Assays | Cystic Fibrosis Foundation [cff.org]
- 5. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 6. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards in vivo Bronchoscopic Functional CFTR Assessment using a Short Circuit Current Measurement Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intestinal current measurement and nasal potential difference to make a diagnosis of cases with inconclusive CFTR genetics and sweat test - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of NJH-2-057: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of the CFTR modulator, NJH-2-057. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard laboratory practices.
Researchers, scientists, and drug development professionals handling this compound should adhere to these step-by-step guidelines for the safe management and disposal of this compound.
Chemical and Safety Data Summary
The following table summarizes key quantitative data for this compound, as obtained from the Safety Data Sheet (SDS).
| Identifier | Value | Reference |
| Catalog Number | HY-115878 | [1] |
| CAS Number | 2858812-70-9 | [1] |
| Molecular Formula | C43H44F2N6O8 | [1] |
| Molecular Weight | 810.84 g/mol | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
Experimental Protocols: Disposal Procedures
While this compound is classified as non-hazardous, prudent laboratory practice dictates that all chemical waste be handled with care.[1] The following protocol outlines the recommended disposal procedure.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat and closed-toe shoes.
-
Use nitrile gloves to prevent skin contact.
-
Wear safety glasses or goggles to protect from splashes.
2. Waste Segregation and Collection:
-
Although not classified as hazardous, do not dispose of this compound down the drain or in regular trash.
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper), in a designated, sealed waste container.
-
Label the container clearly as "this compound Waste" and indicate the approximate amount.
3. Storage:
-
Store the waste container in a designated area for non-hazardous chemical waste, away from incompatible materials.
-
Ensure the storage area is cool and well-ventilated.
4. Final Disposal:
-
Dispose of the collected waste through your institution's chemical waste disposal program.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Mandatory Visualizations
The following diagrams illustrate the recommended workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Caption: Decision logic for chemical waste disposal.
References
Personal protective equipment for handling NJH-2-057
Essential Safety Precautions for Handling NJH-2-057
Disclaimer: As a novel research compound, specific hazard data for this compound is not publicly available. Therefore, it is crucial to treat this substance as a potentially hazardous compound. The following guidelines are based on best practices for handling potent, novel bioactive molecules in a laboratory setting. A thorough risk assessment should be conducted by qualified personnel before beginning any work with this compound.
Researchers and drug development professionals must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. The following information provides essential guidance on personal protective equipment (PPE), safe handling procedures, and waste disposal for this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The recommended level of protection varies depending on the nature of the task being performed.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with a face shield.[1] - Disposable solid-front lab coat with tight-fitting cuffs. - Double-gloving with chemotherapy-rated gloves (e.g., nitrile).[1] - Disposable sleeves. | High risk of generating and inhaling airborne particles. Full respiratory protection and multiple layers of dermal protection are necessary to prevent exposure.[2] |
| Solution Preparation and Handling | - Chemical fume hood or other certified ventilated enclosure. - Standard lab coat. - Safety glasses with side shields or chemical splash goggles.[3] - Single pair of chemical-resistant gloves (e.g., nitrile).[3] | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.[2] |
| General Laboratory Operations | - Standard lab coat. - Safety glasses. - Chemical-resistant gloves (e.g., nitrile). | Basic protection against incidental contact and minor spills. |
Experimental Protocols: Donning and Doffing of PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Put on a disposable, solid-front gown and tie it securely.
-
Respiratory Protection: If required, don the respirator. Ensure a proper fit and perform a seal check.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of gloves, ensuring they overlap the cuffs of the gown. If double-gloving, put on the second pair of gloves over the first.
Doffing Procedure:
-
Outer Gloves: If double-gloved, remove the outer pair of gloves.
-
Gown and Inner Gloves: Remove the gown and the inner pair of gloves together, turning the gown inside out as it is removed.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye Protection: Remove eye protection.
-
Respiratory Protection: Remove the respirator.
-
Hand Hygiene: Wash hands again thoroughly with soap and water.
Operational and Disposal Plans
A comprehensive plan for the handling and disposal of this compound is essential for laboratory safety.
Operational Workflow for Handling this compound
The following diagram illustrates a logical workflow for assessing and managing the risks associated with handling a novel compound like this compound.
Caption: Risk Assessment and Handling Workflow for this compound.
Waste Disposal Plan
All materials that come into contact with this compound should be treated as hazardous waste.
Table 2: Disposal Plan for this compound Contaminated Materials
| Waste Type | Disposal Procedure | Rationale |
| Contaminated Solid Waste (e.g., pipette tips, vials) | - Collect in a designated, puncture-resistant, and sealed container. - Label clearly as "Hazardous Waste" with the chemical name. | To prevent accidental exposure and ensure proper disposal by a certified hazardous waste vendor.[2] |
| Contaminated Liquid Waste | - Collect in a sealed, labeled, and chemically compatible container. - Do not mix with other waste streams unless compatibility is known. | To avoid potentially reactive mixtures and ensure proper disposal.[2] |
| Contaminated PPE | - Carefully doff to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste. | To prevent the spread of contamination outside of the designated work area.[2] |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
